molecular formula C3H4N2O3 B043812 5-Hydroxyhydantoin CAS No. 29410-13-7

5-Hydroxyhydantoin

Katalognummer: B043812
CAS-Nummer: 29410-13-7
Molekulargewicht: 116.08 g/mol
InChI-Schlüssel: WYLUZALOENCNQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Hydroxyhydantoin is a significant hydantoin derivative and a pivotal molecule in biochemical research, primarily recognized as an oxidative damage product of guanine. Its formation occurs through the reaction of guanine with reactive oxygen species (ROS), making it a critical biomarker for assessing oxidative stress levels in DNA. Researchers utilize this compound to study the mechanisms and consequences of oxidative DNA damage, which is implicated in aging, carcinogenesis, and various neurodegenerative disorders. Beyond its role in nucleic acid chemistry, this heterocyclic compound serves as a versatile scaffold and key intermediate in synthetic organic chemistry. It is employed in the preparation of more complex heterocyclic systems, amino acids, and peptidomimetics, offering a rigid, functionalized backbone for drug discovery and medicinal chemistry programs. Our product is supplied as a high-purity compound to ensure reliable and reproducible experimental results, supporting advancements in understanding cellular damage and developing novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxyimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3/c6-1-2(7)5-3(8)4-1/h1,6H,(H2,4,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLUZALOENCNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400049
Record name 5-HYDROXYHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29410-13-7
Record name 5-Hydroxyhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29410-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029410137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXYHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RWX86RYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Hydroxyhydantoin chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Bio-Analytical Detection, and Clinical Relevance

Executive Summary & Chemical Identity

5-Hydroxyhydantoin (5-HH) is a critical oxidative lesion of pyrimidines, primarily arising from the reactive oxygen species (ROS)-mediated degradation of cytosine.[1] Unlike stable metabolites, 5-HH represents a dynamic "hemiaminal" intermediate that poses significant challenges in quantification due to its susceptibility to ring-opening and dehydration.[1]

In drug development and oncology, 5-HH serves as a specific biomarker for oxidative DNA damage, distinct from the more commonly cited 8-hydroxy-2'-deoxyguanosine (8-OHdG).[1] Its presence indicates a failure in the Base Excision Repair (BER) pathway, specifically involving DNA glycosylases such as NEIL1 and NTH1.

Chemical Constitution[1][2][3][4][5]
  • IUPAC Name: 5-Hydroxyimidazolidine-2,4-dione[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 116.08 g/mol [1]

  • Key Structural Feature: The C5 position is a chiral center bearing a hydroxyl group. This creates a hemiaminal functionality, making the ring susceptible to hydrolysis under alkaline conditions.

Mechanistic Formation: The Cytosine Oxidation Pathway

Understanding the origin of 5-HH is essential for interpreting its presence in biological matrices. It is not a primary metabolite but a degradation product of the unstable cytosine glycol intermediate.

The Pathway[2][7][8]
  • ROS Attack: Hydroxyl radicals (

    
    OH) attack the C5-C6 double bond of cytosine.[1]
    
  • Glycol Formation: This yields Cytosine Glycol (5,6-dihydroxy-5,6-dihydrocytosine).[1]

  • Deamination & Rearrangement: Cytosine glycol is unstable; it undergoes deamination to Uracil Glycol or rearranges/dehydrates.[1]

  • Ring Contraction: A benzilic acid-type rearrangement results in the contraction of the six-membered pyrimidine ring to the five-membered imidazolidine ring of this compound.[1]

Visualization: Oxidative Cascade

The following diagram illustrates the degradation vector from Cytosine to 5-HH.[1]

FormationPathway Cytosine Cytosine (Pyrimidine) CytGlycol Cytosine Glycol (Unstable Intermediate) Cytosine->CytGlycol + ROS ROS ROS Attack (•OH) ROS->CytGlycol Rearrange Deamination & Ring Contraction CytGlycol->Rearrange t½ < 60 min Prod_5HH This compound (5-HH) Rearrange->Prod_5HH Oxidation

Figure 1: The oxidative degradation pathway transforming the pyrimidine cytosine into the imidazolidine 5-HH lesion.[1]

Physicochemical Properties & Stability

Researchers must account for the lability of 5-HH during sample preparation.[1]

PropertyValue / CharacteristicExperimental Implication
Solubility High in H

O, DMSO, Methanol
Extract with polar solvents; avoid non-polar organic phases (e.g., hexane).[1]
pKa ~8.5 – 9.1 (Imide N-H)Ionizes at basic pH.[1] Critical: Maintain pH < 7.5 during extraction to prevent ring opening to allanturic acid.[1]
Chirality C5 (R/S Enantiomers)Enantiomers may be resolved on chiral HPLC columns (e.g., Chiralpak). Biological systems often produce specific stereoisomers.[1]
Thermostability ModerateStable up to ~150°C, but derivatization is required for GC to prevent thermal decomposition.
UV Absorbance

~205-210 nm
Weak chromophore.[1] UV detection is non-specific; MS or ECD is required for trace analysis.[1]

Analytical Methodologies

Accurate quantification requires distinguishing 5-HH from its isomers and preventing artifactual formation during workup.[1]

Protocol A: GC-MS Quantification (Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) provides the structural resolution necessary for 5-HH analysis, but the molecule is non-volatile and must be derivatized.[1]

Reagents:

  • Derivatizer: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Solvent: Anhydrous Acetonitrile or Pyridine.[1]

  • Internal Standard:

    
    C-labeled 5-HH or 5-methylhydantoin.[1]
    

Step-by-Step Workflow:

  • Lyophilization: Evaporate the aqueous biological sample (urine/lysate) to complete dryness.[1] Note: Moisture kills the derivatization reaction.

  • Methoximation (Optional but Recommended): Add Methoxyamine-HCl in pyridine (20 mg/mL) and incubate at 60°C for 30 mins. This stabilizes any open-ring aldehyde tautomers.[1]

  • Silylation: Add 50 µL BSTFA + 1% TMCS. Flush with N

    
     gas. Cap tightly.
    
  • Incubation: Heat at 60°C for 45–60 minutes. The solution should turn clear.

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[1]

    • Target Ions: Look for the bis-TMS derivative (M+ = 260 m/z) and the characteristic [M-15]+ fragment (loss of methyl group).

Protocol B: HPLC-ECD (High Sensitivity)

For laboratories without GC-MS, HPLC with Electrochemical Detection (ECD) is highly sensitive for oxidized bases.[1]

System Setup:

  • Column: Porous Graphitic Carbon (Hypercarb) or C18 (if ion-pairing is used).[1]

  • Mobile Phase: 50 mM Ammonium Acetate (pH 5.5) / Methanol (95:5).[1]

  • Detection: Coulometric array.

    • E1 (Screening Electrode): +200 mV (Oxidizes easy interferences).[1]

    • E2 (Analytical Electrode): +600 to +800 mV (Oxidizes 5-HH).[1]

Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Biological Sample (DNA Hydrolysate/Urine) Prep Purification (SPE / Ultrafiltration) Sample->Prep Decision Select Detector Prep->Decision GCMS_Path GC-MS Pathway Decision->GCMS_Path Structural Confirm HPLC_Path LC-ECD/MS Pathway Decision->HPLC_Path Trace Quant Deriv Derivatization (BSTFA/TMCS, 60°C) GCMS_Path->Deriv Direct Direct Injection (Hypercarb Column) HPLC_Path->Direct Result_GC Data: m/z 260 (Structural ID) Deriv->Result_GC Result_LC Data: mV Response (High Sensitivity) Direct->Result_LC

Figure 2: Workflow for selecting the appropriate analytical technique based on sensitivity vs. structural confirmation needs.

Biological Significance & Reference Standards

Clinical Relevance

5-HH is not merely a waste product; it is a mutagenic lesion.[1] If left unrepaired in the genome, it acts as a blocking lesion for DNA polymerases.

  • Mutagenicity: It frequently causes C

    
     T transition mutations because the polymerase may preferentially insert Adenine (A) opposite the 5-HH lesion instead of Guanine (G).
    
  • Repair: The primary defense mechanism is the Base Excision Repair (BER) pathway.[3] The enzymes Endonuclease VIII-like (NEIL1) and NTH1 are responsible for excising 5-HH from the DNA backbone.[1]

Preparation of Standards (Laboratory Scale)

Since commercial standards can be expensive or unstable, a common laboratory generation method involves the oxidation of cytosine.

  • Reaction: Dissolve Cytosine (1 mM) in aerated water.

  • Oxidation: Expose to Gamma irradiation (e.g.,

    
    Co source) or a Fenton reagent system (Fe
    
    
    
    + H
    
    
    O
    
    
    ).
  • Purification: Isolate 5-HH fractions via semi-preparative HPLC using the absorbance at 210 nm.

References

  • Dizdaroglu, M. (2015).[1][4] "Oxidatively induced DNA damage: mechanisms, repair and disease."[3] Cancer Letters. Link

  • Gasparutto, D., et al. (2009).[2] "Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases." Biochimica et Biophysica Acta. Link

  • NIST Mass Spectrometry Data Center. (2023).[1] "this compound Mass Spectrum." National Institute of Standards and Technology.[1] Link

  • PubChem. (2023).[1] "Compound Summary: this compound." National Library of Medicine.[1] Link

  • Cadet, J., & Wagner, J.R. (2013). "DNA Base Damage by Reactive Oxygen Species, Oxidizing Agents, and UV Radiation." Cold Spring Harbor Perspectives in Biology. Link

Sources

Technical Guide: 5-Hydroxyhydantoin (CAS 29410-13-7)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Protocol Audience: Researchers, Medicinal Chemists, and Toxicologists Version: 1.0

Executive Summary

5-Hydroxyhydantoin (CAS 29410-13-7) is a pivotal imidazolidine-2,4-dione derivative serving two distinct roles in modern biochemical research: as a critical biomarker of oxidative DNA damage (specifically cytosine oxidation) and as a metabolic intermediate in the degradation of purines and creatinine. This guide provides a comprehensive technical analysis of its chemical identity, validated synthesis protocols, biological mechanisms, and analytical detection methods.

Part 1: Chemical Identity & Physicochemical Properties

This compound acts as a hydantoin scaffold oxidized at the C5 position. It is structurally related to allantoin and is often studied alongside its methylated derivative, 5-hydroxy-1-methylhydantoin (NZ-419), a renal protective agent.

Table 1: Chemical Specifications
PropertyDetail
CAS Registry Number 29410-13-7
IUPAC Name 5-Hydroxyimidazolidine-2,4-dione
Synonyms 5-Hydroxy-2,4-imidazolidinedione; Glyoxalurea; Allanturic acid
Molecular Formula C₃H₄N₂O₃
Molecular Weight 116.08 g/mol
Solubility Soluble in water, DMSO, Methanol; slightly soluble in Ethanol.
Appearance White to off-white crystalline solid
Melting Point ~141°C (decomposes)
Chirality The C5 carbon is chiral, but the compound often exists as a racemate due to keto-enol tautomerism in aqueous solution.

Part 2: Synthesis Protocol (Glyoxal-Urea Condensation)

While this compound can be generated via the oxidation of hydantoin, the most atom-efficient and industrially relevant method involves the condensation of glyoxal with urea. This pathway typically yields 4,5-dihydroxyimidazolin-2-one as an intermediate, which rearranges or is further processed to this compound.

Mechanism Visualization

SynthesisPathway cluster_conditions Reaction Conditions Glyoxal Glyoxal (CHO)2 Intermediate 4,5-Dihydroxyimidazolin-2-one Glyoxal->Intermediate Condensation (pH 7-8, 30°C) Urea Urea (NH2)2CO Urea->Intermediate Condensation (pH 7-8, 30°C) Product This compound (Target) Intermediate->Product Acidic Rearrangement or Oxidation Details Temp: 30-50°C Atmosphere: N2 Solvent: Water

Figure 1: Synthetic pathway from Glyoxal and Urea. The condensation forms a dihydroxy intermediate which stabilizes to the this compound structure.

Experimental Procedure

Safety Note: Glyoxal is a sensitizer and potential mutagen. Work in a fume hood.

  • Reagents:

    • Glyoxal (40% aqueous solution): 10.0 mL (~86 mmol)

    • Urea (crystalline): 7.7 g (~129 mmol)

    • Solvent: Deionized Water

    • Catalyst/Adjuster: Sodium hydroxide (to adjust pH if necessary, though reaction proceeds in neutral/slightly acidic media).

  • Protocol:

    • Step 1: Charge a 100 mL round-bottom flask with the Glyoxal solution and Urea.

    • Step 2: Purge the flask with Nitrogen gas to remove oxygen (prevents over-oxidation).

    • Step 3: Stir the mixture at 30°C for 90 minutes . Protect from direct light.

    • Step 4: Monitor reaction progress via TLC or HPLC (disappearance of urea).

    • Step 5: For isolation, the solution can be concentrated under reduced pressure. Recrystallization from water/ethanol yields the pure product.

Yield: Typical yields range from 85-90%.

Part 3: Biological Significance & Mechanisms

This compound is not merely a synthetic artifact; it is a biologically active lesion and metabolite.

DNA Damage & Repair (The "Suicide" Substrate)

This compound is a major oxidative lesion of Cytosine and Thymine . When ROS attacks the C5-C6 double bond of pyrimidines, it forms this compound.

  • Significance: It is highly mutagenic if not repaired.

  • Enzymatic Interaction: It acts as a "trap" for DNA glycosylases (like Fpg and Nei). Unlike normal substrates, this compound can form a stable covalent crosslink with the repair enzyme, effectively inhibiting the repair machinery.

Renal Biomarker (Uremic Toxin Accumulation)

In Chronic Kidney Disease (CKD), oxidative stress levels rise, leading to the accumulation of oxidized metabolites.

  • Pathway: Creatinine

    
     Creatol 
    
    
    
    Methylguanidine.
  • Observation: While 5-hydroxy-1-methylhydantoin (NZ-419) is a known creatinine metabolite with antioxidant properties, This compound itself accumulates in uremic serum as a degradation product of allantoin and pyrimidines. Its clearance is significantly reduced in renal failure (Stage 5 CKD).

Biological Pathway Diagram

BioPath ROS ROS / •OH (Oxidative Stress) Cytosine Cytosine / Thymine (DNA Bases) ROS->Cytosine Oxidation Creatinine Creatinine ROS->Creatinine Oxidation Lesion This compound (DNA Lesion) Cytosine->Lesion Metabolite 5-Hydroxy-1-methylhydantoin (Creatinine Metabolite) Creatinine->Metabolite Repair DNA Glycosylase (Fpg/Nei) Lesion->Repair Recognition Kidney Renal Accumulation (CKD) Lesion->Kidney Systemic Accumulation Metabolite->Kidney Trap Enzyme-DNA Crosslink (Suicide Complex) Repair->Trap Irreversible Binding

Figure 2: Formation of this compound via DNA oxidation and its role in enzyme entrapment and renal accumulation.

Part 4: Analytical Methodologies

Due to its high polarity, this compound is difficult to retain on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) or Ligand Exchange chromatography is required.

Validated HPLC Protocol
ParameterCondition
Column Shodex KC-811 (Ion exclusion/Ligand exchange) or equivalent HILIC column.
Mobile Phase 0.05% Phosphoric Acid (H₃PO₄) in Water.[1]
Flow Rate 0.8 - 1.0 mL/min
Temperature 30°C
Detection UV @ 210 nm (Amide absorption)
Injection Vol 10 - 20 µL
Retention Elutes early; often requires comparison with authentic standard for identification.
Alternative: GC-MS Analysis

Direct GC-MS is not recommended due to the polar hydroxyl and amide groups.

  • Derivatization: Must be derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Condition: 60°C for 30 mins.

  • Result: Analysis of the TMS-derivative (Trimethylsilyl-5-hydroxyhydantoin).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4157426, this compound.[2] Retrieved from [Link]

  • Synthesis Protocol

    • U.S. Patent 5,110,944 (1992). Process for preparing this compound.[1][3] Google Patents. Retrieved from

  • DNA Damage Mechanism

    • Gasparutto, D., et al. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et Biophysica Acta. Retrieved from [Link]

  • Renal Accumulation & Metabolites

    • Ienaga, K., & Yokozawa, T. (2011). Creatinine and HMH (5-hydroxy-1-methylhydantoin, NZ-419) as intrinsic hydroxyl radical scavengers. Drug Discoveries & Therapeutics. Retrieved from [Link]

  • Analytical Methods

    • Pappalardo, M., et al. (2016).[4] Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural.[4] PLOS ONE. (Methodology adapted for polar hydantoin derivatives). Retrieved from [Link]

Sources

Biological Significance & Analytical Characterization of 5-Hydroxyhydantoin (5-OH-Hyd) DNA Lesions

[1]

Executive Summary

5-Hydroxyhydantoin (5-OH-Hyd) represents a critical class of oxidatively generated DNA lesions derived primarily from the degradation of pyrimidine bases (Cytosine and Thymine).[1] Unlike simple base modifications (e.g., 8-oxoG), 5-OH-Hyd is a non-planar, hydantoin-ring fragmentation product that poses a dual threat to genomic stability: it acts as a potent block to high-fidelity DNA replication and functions as a "suicide trap" for specific DNA glycosylases. This guide details the mechanistic formation of 5-OH-Hyd, its profound biological impact on DNA repair machinery, and the gold-standard protocols for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanism of Formation

The formation of 5-OH-Hyd is not a direct oxidation event but rather the result of a complex degradation pathway involving reactive oxygen species (ROS), specifically the hydroxyl radical (

Chemical Pathways

The primary precursor to 5-OH-Hyd is the cytosine glycol intermediate. When the C5-C6 double bond of cytosine is attacked by


  • Pathway A (Cytosine Origin): Cytosine

    
     Cytosine Radical 
    
    
    Cytosine Glycol
    
    
    5,6-dihydroxyuracil
    
    
    5-OH-Hyd .
  • Pathway B (Thymine Origin): Thymine

    
     Thymine Glycol 
    
    
    5-OH-5-Me-Hyd (Methylated analog).
Visualization of Formation Pathway

The following diagram illustrates the oxidative degradation of Cytosine into this compound.

FormationPathwayCytosineCytosineOH_Attack•OH Attack(C5-C6)Cytosine->OH_AttackC_RadicalC5-OH-6-yl RadicalOH_Attack->C_RadicalC_GlycolCytosine GlycolC_Radical->C_Glycol+O2 / ReductionUra_GlycolUracil Glycol(Deamination)C_Glycol->Ura_Glycol-NH3HydantoinThis compound(5-OH-Hyd)Ura_Glycol->HydantoinRing Contraction(Rearrangement)

Figure 1: Step-wise oxidative degradation of Cytosine to this compound via glycol intermediates.

Biological Significance & Consequences[3][4][5][6][7]

Replication Blockade and Mutagenicity

5-OH-Hyd is a non-coding lesion. Its distorted hydantoin ring structure disrupts Watson-Crick hydrogen bonding, leading to severe consequences during DNA replication:

  • Polymerase Stalling: High-fidelity polymerases (e.g., Pol

    
    , Pol 
    
    
    ) stall immediately upon encountering 5-OH-Hyd.
  • Translesion Synthesis (TLS): Bypass requires error-prone TLS polymerases. Due to the loss of the exocyclic amine (originally present in Cytosine), 5-OH-Hyd often codes as a Thymine mimic during bypass, leading to C

    
     T transition mutations .
    
The "Suicide Trap" Mechanism

One of the most distinct biological features of hydantoin lesions is their ability to irreversibly trap DNA glycosylases, specifically Fpg (MutM) and NEIL1 .

  • Normal Mechanism: Glycosylases use an N-terminal proline (or lysine) to attack the C1' of the deoxyribose, excising the base.

  • Trap Mechanism: With 5-OH-Hyd, the enzyme's nucleophile attacks the C5 position of the hydantoin base instead of the sugar. This creates a stable, covalent protein-DNA crosslink (DPC) that cannot be resolved, effectively "killing" the repair enzyme and creating a bulky adduct that is more cytotoxic than the original lesion.

SuicideTrapEnzymeDNA Glycosylase(Fpg/NEIL1)AttackNucleophilic Attack(Proline-1)Enzyme->AttackLesion5-OH-Hyd LesionLesion->AttackNormal_PathAttack on C1'(Sugar)Attack->Normal_PathCanonical SubstrateTrap_PathAttack on C5(Base)Attack->Trap_PathHydantoin SpecificExcisionBase Excision(Repair Complete)Normal_Path->ExcisionCrosslinkCovalent Protein-DNACrosslink (Dead Enzyme)Trap_Path->CrosslinkIrreversible

Figure 2: The "Suicide Trap" mechanism where 5-OH-Hyd covalently captures DNA glycosylases.

Cellular Defense: Base Excision Repair (BER)

Despite the trapping risk, cells possess specific glycosylases to repair 5-OH-Hyd.[2] The efficiency depends on the specific enzyme isoform and the DNA context (ssDNA vs dsDNA).

EnzymeOrganismSpecificity for 5-OH-HydNotes
Nth (Endo III) E. coliHighMain repair enzyme in prokaryotes; avoids trapping.
Fpg (MutM) E. coliLow (Traps)Susceptible to suicide cross-linking.
NTH1 HumanHighMajor mammalian repair enzyme for hydantoins.
NEIL1 HumanContext DependentPrefers ssDNA/bubble structures; can be trapped in dsDNA.

Analytical Protocol: Detection & Quantification

Quantifying 5-OH-Hyd requires high sensitivity due to its low abundance (1-10 lesions per

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol Overview: GC-MS/MS with MTBSTFA

Why MTBSTFA? While BSTFA (forming TMS derivatives) is common, MTBSTFA (forming TBDMS derivatives) is superior for hydantoins. TBDMS derivatives are:

  • More hydrolytically stable (less sensitive to moisture).

  • Provide characteristic [M-57] fragment ions (loss of tert-butyl group), improving signal-to-noise ratio in SIM mode.

Step-by-Step Methodology
Step 1: DNA Extraction & Internal Standard Addition
  • Isolate nuclear DNA using a high-salt method (avoid phenol/chloroform to prevent artifactual oxidation).

  • Spike: Add stable isotope-labeled internal standard (

    
    ,
    
    
    -5-OH-Hyd) prior to hydrolysis. This corrects for analyte loss during processing.
Step 2: Hydrolysis

Acid hydrolysis is preferred for hydantoins as they are relatively stable to acid compared to other lesions.

  • Reagent: 60% Formic acid.

  • Condition: Incubate at 140°C for 30 minutes in evacuated, sealed glass tubes.

  • Post-processing: Lyophilize samples to dryness.

Step 3: Derivatization
  • Reagent: Mix of MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS (catalyst) and Acetonitrile (1:1 v/v).

  • Reaction: Incubate at 100°C for 30-60 minutes.

  • Mechanism: Replaces active hydrogens (-NH, -OH) with TBDMS groups.

Step 4: GC-MS/MS Analysis
  • Column: Fused silica capillary column (e.g., HP-Ultra 2), 12.5m

    
     0.2mm.
    
  • Carrier Gas: Helium.

  • Temperature Program: 100°C (1 min)

    
     290°C at 10°C/min.
    
  • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitor the [M-57]

      
        ion (loss of tert-butyl).
      
    • Confirm identity using retention time relative to the internal standard.

References

  • Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Source: Biochimica et Biophysica Acta (BBA) - General Subjects

  • 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. Source: Nucleic Acids Research

  • Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. Source: Chemical Research in Toxicology (ACS)

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Source: Talanta

  • Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Source: Cancer Research (PubMed)

The Role of 5-Hydroxyhydantoin in Oxidative DNA Damage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of Oxidative DNA Damage

In the intricate world of molecular biology and drug development, understanding the subtle yet profound impact of oxidative stress on genomic integrity is paramount. Reactive oxygen species (ROS), byproducts of normal metabolic activity and environmental exposures, constantly bombard cellular DNA, leading to a myriad of lesions. These modifications, if left unrepaired, can disrupt fundamental cellular processes, including replication and transcription, ultimately contributing to mutagenesis, cellular senescence, and the pathogenesis of numerous diseases, most notably cancer. This guide provides an in-depth exploration of 5-hydroxyhydantoin, a significant yet often overlooked class of oxidized pyrimidine lesions, offering researchers, scientists, and drug development professionals a comprehensive technical resource on its formation, biological consequences, and analytical detection.

Part 1: The Genesis of this compound: A Tale of Pyrimidine Oxidation

The formation of this compound (5-OH-Hyd) and its thymine-derived counterpart, 5-hydroxy-5-methylhydantoin (5-OH-5-Me-Hyd), is a direct consequence of oxidative attack on the pyrimidine bases of DNA, namely cytosine and thymine. The primary aggressor in this process is the highly reactive hydroxyl radical (•OH), which readily adds to the C5-C6 double bond of pyrimidines.

This initial oxidation event generates unstable pyrimidine glycols. In the case of cytosine, this leads to the formation of 5,6-dihydroxy-5,6-dihydro-uracil (uracil glycol) after deamination. These intermediates undergo further oxidation and subsequent ring contraction, ultimately yielding the more stable this compound structure.[1][2] This multi-step formation pathway underscores the complexity of oxidative DNA damage and highlights this compound as a terminal, stable biomarker of this deleterious process.

G cluster_formation Formation of this compound Pyrimidine Base (Cytosine/Thymine) Pyrimidine Base (Cytosine/Thymine) Pyrimidine Glycol Intermediate Pyrimidine Glycol Intermediate Pyrimidine Base (Cytosine/Thymine)->Pyrimidine Glycol Intermediate Addition to C5-C6 double bond Reactive Oxygen Species (e.g., •OH) Reactive Oxygen Species (e.g., •OH) Reactive Oxygen Species (e.g., •OH)->Pyrimidine Base (Cytosine/Thymine) Oxidative Attack This compound This compound Pyrimidine Glycol Intermediate->this compound Further Oxidation & Ring Contraction

Caption: Oxidative formation pathway of this compound from pyrimidine bases.

Part 2: The Biological Ramifications of this compound Lesions

The presence of this compound within the DNA duplex is not a benign occurrence. These lesions are recognized by the cellular machinery as significant distortions of the DNA structure, leading to profound biological consequences.

A Blockade to DNA Replication: Studies have demonstrated that this compound and its derivatives act as potent blocks to DNA polymerases.[3][4] This stalling of the replication fork can trigger cellular stress responses and, if unresolved, may lead to cell cycle arrest or apoptosis. The inability of polymerases to accurately read past these lesions underscores their cytotoxic potential.

Mutagenic Potential: While often acting as a replication block, the processing of this compound lesions by specialized translesion synthesis (TLS) polymerases can be error-prone, leading to the insertion of incorrect bases opposite the lesion. This mutagenic potential is a critical factor in the role of oxidative damage in carcinogenesis.

A Marker of Cellular Stress and Disease: The detection of elevated levels of this compound has been reported in various pathological conditions, including cancer.[1][2] Its presence in tumor cells and in patients undergoing radiotherapy serves as a direct indicator of heightened oxidative stress and DNA damage, making it a valuable biomarker for disease progression and therapeutic response.[1][2]

Part 3: Cellular Defense: The Repair of this compound

To counteract the deleterious effects of this compound, cells have evolved sophisticated DNA repair mechanisms. The primary pathways responsible for the removal of these lesions are the Base Excision Repair (BER) and the Nucleotide Incision Repair (NIR) pathways.[1][2][5]

Base Excision Repair (BER): This is the major pathway for the removal of small, non-helix-distorting base lesions. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. Several DNA glycosylases, including human NTH1, NEIL1, and NEIL2, have been shown to possess activity against hydantoin lesions.[5] Following excision of the damaged base, the resulting abasic site is processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the original DNA sequence.

Nucleotide Incision Repair (NIR): In this pathway, an AP endonuclease can directly incise the phosphodiester backbone 5' to the damaged nucleotide, initiating the repair process.[1][2] The NIR pathway provides a level of redundancy and can act as a backup to the BER pathway for the removal of hydantoin lesions.[5]

G cluster_repair Repair of this compound Lesions cluster_ber Base Excision Repair (BER) cluster_nir Nucleotide Incision Repair (NIR) DNA with 5-OH-Hyd DNA with 5-OH-Hyd DNA Glycosylase (e.g., NTH1, NEIL1) DNA Glycosylase (e.g., NTH1, NEIL1) DNA with 5-OH-Hyd->DNA Glycosylase (e.g., NTH1, NEIL1) Recognition & Excision Abasic Site Abasic Site DNA Glycosylase (e.g., NTH1, NEIL1)->Abasic Site AP Endonuclease, DNA Polymerase, DNA Ligase AP Endonuclease, DNA Polymerase, DNA Ligase Abasic Site->AP Endonuclease, DNA Polymerase, DNA Ligase Processing Repaired DNA Repaired DNA AP Endonuclease, DNA Polymerase, DNA Ligase->Repaired DNA DNA with 5-OH-Hyd_nir DNA with 5-OH-Hyd AP Endonuclease AP Endonuclease DNA with 5-OH-Hyd_nir->AP Endonuclease Incision 5' to lesion Nicked DNA Nicked DNA AP Endonuclease->Nicked DNA DNA Polymerase, DNA Ligase DNA Polymerase, DNA Ligase Nicked DNA->DNA Polymerase, DNA Ligase Synthesis & Ligation Repaired DNA_nir Repaired DNA DNA Polymerase, DNA Ligase->Repaired DNA_nir

Sources

5-Hydroxyhydantoin: An In-Depth Technical Guide to a Key Lesion from Cytosine Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions that, if left unrepaired, can result in mutations and cellular dysfunction, contributing to aging and carcinogenesis. Among the plethora of oxidative DNA modifications, those arising from the oxidation of cytosine are of significant biological concern. This technical guide provides a comprehensive exploration of 5-hydroxyhydantoin, a prominent and mechanistically important lesion derived from cytosine oxidation. We will delve into the chemical pathways of its formation, its profound impact on DNA replication and mutagenesis, and the intricate cellular mechanisms that have evolved to detect and repair this form of damage. This guide is designed to be a valuable resource for researchers in the fields of DNA repair, cancer biology, and toxicology, offering not only a deep understanding of the fundamental biology of this compound but also detailed experimental protocols for its study.

Introduction: The Significance of Cytosine Oxidation and the Emergence of this compound

Cytosine, a fundamental component of the genetic code, is particularly susceptible to oxidative attack due to the electron-rich nature of its pyrimidine ring. Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exposure to exogenous agents, can readily react with cytosine, leading to a cascade of oxidation products.[1] While lesions such as 5-hydroxycytosine have been extensively studied, this compound has emerged as a critical, stable end-product of this oxidative pathway.[2][3] Its formation signifies a substantial alteration to the DNA base, with profound implications for the fidelity of DNA replication and the stability of the genome. Understanding the biology of this compound is therefore paramount for elucidating the mechanisms of oxidative mutagenesis and for the development of therapeutic strategies targeting DNA repair pathways.

The Chemical Genesis of this compound from Cytosine

The formation of this compound from 2'-deoxycytidine is a multi-step process initiated by the attack of hydroxyl radicals or other oxidizing agents.[4] The initial reaction often leads to the formation of unstable intermediates, such as cytosine glycols.[5] These intermediates can then undergo a series of rearrangements, including deamination and ring opening/closing reactions, to ultimately yield the more stable this compound structure.[4] The precise chemical pathway can be influenced by the local DNA sequence context and the nature of the oxidizing agent.

G Cytosine Cytosine in DNA CytosineGlycol Cytosine Glycol (unstable intermediate) Cytosine->CytosineGlycol Oxidative Attack (e.g., •OH) Hydroxyhydantoin This compound CytosineGlycol->Hydroxyhydantoin Deamination & Rearrangement G Damaged_DNA DNA with This compound Glycosylase_Recognition Recognition & Excision by DNA Glycosylase (e.g., Nth, Fpg) Damaged_DNA->Glycosylase_Recognition AP_Site AP Site Formation Glycosylase_Recognition->AP_Site AP_Endonuclease AP Endonuclease Cleavage AP_Site->AP_Endonuclease Synthesis_Ligation DNA Synthesis & Ligation AP_Endonuclease->Synthesis_Ligation Repaired_DNA Repaired DNA Synthesis_Ligation->Repaired_DNA

Figure 2. Overview of the Base Excision Repair pathway for this compound.

Experimental Methodologies for the Study of this compound

A thorough investigation of this compound requires a suite of robust and sensitive experimental techniques. These methodologies are essential for quantifying the lesion in biological samples, assessing its impact on DNA replication, and characterizing the efficiency of its repair. The synthesis of oligonucleotides containing a site-specific this compound lesion is a critical prerequisite for many of these assays. [6]

Synthesis of this compound-Containing Oligonucleotides

The site-specific incorporation of this compound into synthetic oligonucleotides is typically achieved using phosphoramidite chemistry. [6][7]This involves the chemical synthesis of a modified phosphoramidite building block corresponding to this compound, which can then be used in an automated DNA synthesizer.

G Start Starting Material (e.g., Deoxycytidine) Oxidation Chemical Oxidation Start->Oxidation Protection Protecting Group Chemistry Oxidation->Protection Phosphitylation Phosphitylation Protection->Phosphitylation Phosphoramidite This compound Phosphoramidite Phosphitylation->Phosphoramidite Synthesis Automated DNA Synthesis Phosphoramidite->Synthesis Oligo Site-Specific Modified Oligonucleotide Synthesis->Oligo

Figure 3. Workflow for the synthesis of this compound-containing oligonucleotides.

Quantification of this compound in DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA lesions. [8][9] Protocol: Quantification of this compound by LC-MS/MS

  • DNA Isolation and Digestion:

    • Isolate genomic DNA from cells or tissues of interest using a standard method that minimizes oxidative artifacts.

    • Quantify the DNA concentration accurately.

    • Digest 5-10 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. Ensure complete digestion.

  • Sample Preparation:

    • Add a known amount of a stable isotope-labeled internal standard of this compound-2'-deoxynucleoside.

    • Remove proteins by ultrafiltration.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reverse-phase C18 HPLC column.

    • Separate the nucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for both the native and isotope-labeled this compound-2'-deoxynucleoside.

  • Quantification:

    • Generate a standard curve using known amounts of the this compound-2'-deoxynucleoside standard.

    • Calculate the amount of this compound in the sample by comparing the peak area ratio of the native analyte to the internal standard against the standard curve.

    • Normalize the data to the total amount of unmodified nucleosides (e.g., 2'-deoxyguanosine) to express the lesion level as a ratio (e.g., number of lesions per 10^6 normal bases).

Primer Extension Assay to Assess Replication Blockade

This assay is used to determine if and where a DNA polymerase is stalled by the presence of a this compound lesion in a template strand. [10][11] Protocol: Primer Extension Assay

  • Substrate Preparation:

    • Anneal a 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled primer to a synthetic oligonucleotide template containing a site-specific this compound lesion. The primer should anneal upstream of the lesion.

  • Polymerase Reaction:

    • Incubate the primer-template duplex with a specific DNA polymerase and a mixture of all four dNTPs.

    • Perform the reaction at the optimal temperature for the polymerase for a defined time course.

    • Include a control reaction with an unmodified template of the same sequence.

  • Analysis of Products:

    • Stop the reaction by adding a formamide-containing loading buffer.

    • Denature the DNA by heating.

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled or fluorescently labeled DNA fragments by autoradiography or fluorescence imaging.

  • Interpretation:

    • The appearance of a band that terminates at or near the position of the this compound lesion, which is absent or significantly less intense in the control reaction, indicates polymerase stalling.

    • The intensity of the stall band relative to the full-length product can be quantified to assess the degree of replication blockage.

In Vitro DNA Glycosylase Assay

This assay measures the efficiency of a specific DNA glycosylase in recognizing and excising this compound from a DNA duplex.

Protocol: DNA Glycosylase Assay

  • Substrate Preparation:

    • Prepare a double-stranded oligonucleotide substrate containing a single, site-specific this compound lesion. One strand should be radiolabeled or fluorescently labeled.

  • Enzymatic Reaction:

    • Incubate the DNA substrate with a purified DNA glycosylase in an appropriate reaction buffer at 37°C for various time points.

    • If the glycosylase is bifunctional (possesses both glycosylase and AP lyase activity), the reaction will result in a cleaved DNA strand.

    • If the glycosylase is monofunctional, the reaction will generate an AP site. This can be subsequently cleaved by treatment with an AP endonuclease or by chemical means (e.g., hot piperidine) to generate a strand break for analysis.

  • Product Analysis:

    • Stop the reactions and separate the products on a denaturing polyacrylamide gel.

    • Visualize and quantify the amount of the cleaved product relative to the full-length substrate.

  • Kinetic Analysis:

    • By varying the substrate concentration and measuring the initial reaction rates, kinetic parameters such as Km and kcat can be determined to assess the catalytic efficiency of the glycosylase for this compound.

Conclusion and Future Perspectives

This compound represents a significant and unavoidable consequence of oxidative stress on the genome. Its ability to disrupt DNA replication and its potential for mutagenesis underscore its importance in the etiology of human diseases, particularly cancer. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the formation, biological consequences, and repair of this critical DNA lesion.

Future research in this area will likely focus on several key aspects:

  • Elucidating the complete mutagenic signature of this compound with various DNA polymerases.

  • Identifying all the cellular DNA glycosylases that recognize this lesion and understanding their relative contributions to its repair in vivo.

  • Investigating the interplay between the repair of this compound and other cellular processes, such as transcription and cell cycle control.

  • Exploring the potential of this compound as a biomarker of oxidative stress and cancer risk.

A deeper understanding of the molecular mechanisms governing the fate of this compound in the cell will undoubtedly provide valuable insights into the fundamental processes of DNA damage and repair and may pave the way for novel therapeutic interventions.

References

  • Gasparutto, D., Muller, E., Boiteux, S., & Cadet, J. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 16–24. [Link]

  • Purmal, A. A., Kow, Y. W., & Wallace, S. S. (1994). Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro. Nucleic Acids Research, 22(1), 72–78. [Link]

  • Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195–1214. [Link]

  • Le Bihan, Y. V., Izquierdo, M. A., Coste, F., Aller, P., Culard, F., Gehrke, T. H., ... & Castaing, B. (2011). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. Nucleic Acids Research, 39(14), 6277–6290. [Link]

  • Song, C. X., Szulwach, K. E., Fu, Y., Dai, Q., Yi, C., Li, X., ... & He, C. (2011). Selective chemical labeling of 5-hydroxymethylcytosine in genomic DNA. Nature Biotechnology, 29(1), 68–72. [Link]

  • Kreutzer, D. A., & Essigmann, J. H. (1998). Oxidized, deaminated cytosines are a source of C--> T transitions in vivo. Proceedings of the National Academy of Sciences, 95(7), 3578–3582. [Link]

  • Gasparutto, D., & Cadet, J. (2015). Repair of oxidatively generated DNA damage in the base excision repair pathway. Free Radical Biology and Medicine, 89, 766–777. [Link]

  • Laranjo, J. L., Smith, C. E., & Ponder, R. G. (2018). DNA damage-signaling, homologous recombination and genetic mutation induced by 5-azacytidine and DNA-protein crosslinks in Escherichia coli. G3: Genes, Genomes, Genetics, 8(10), 3329–3341. [Link]

  • Kumar, S., Chowdhury, G., & Sarma, M. (2007). Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil. Journal of Biomolecular Structure and Dynamics, 25(2), 161–168. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Duarte, V., Gasparutto, D., Jaquinod, M., & Cadet, J. (2000). Repair and coding properties of 5-hydroxy-5-methylhydantoin nucleosides inserted into DNA oligomers. Chemical Research in Toxicology, 13(7), 650–657. [Link]

  • Kumar, R., & Chatgilialoglu, C. (2019). Synthesis of 5-Dihydroxyboryluridine Phosphoramidite and Its Site-Specific Incorporation into Oligonucleotides for Probing Thymine DNA Glycosylase. Organic Letters, 21(18), 7349–7353. [Link]

  • Wagner, J. R., Douki, T., & Cadet, J. (2010). Oxidation reactions of cytosine DNA components by hydroxyl radical and one-electron oxidants in aerated aqueous solutions. Accounts of Chemical Research, 43(4), 571–579. [Link]

  • Zhu, Y., Zhou, G., Yu, X., Xu, Q., Wang, K., Xie, D., ... & Wang, L. (2017). LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation. PloS one, 12(4), e0175849. [Link]

  • Marnett, L. J. (1999). Mutagenicity in Escherichia coli of the major DNA adduct derived from the endogenous mutagen malondialdehyde. Proceedings of the National Academy of Sciences, 96(12), 6603–6607. [Link]

  • Wagner, J. R., Hu, J., & Cadet, J. (1996). Figure 1. Formation and decomposition of cytosine glycols. Cytosine (1)... [Link]

  • Le Bihan, Y. V., Izquierdo, M. A., Coste, F., Aller, P., Culard, F., Gehrke, T. H., ... & Castaing, B. (2011). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. ResearchGate. [Link]

  • Kasar, V. R., Cheung, I., & Scharer, O. D. (2017). DNA polymerase stalling at structured DNA constrains the expansion of short tandem repeats. Genome biology, 18(1), 1–16. [Link]

  • Brooks, P. J. (2012). Recent Advances in the Structural Mechanisms of DNA Glycosylases. Journal of nucleic acids, 2012. [Link]

  • Redrejo-Rodríguez, M., Saint-Pierre, C., Couve, S., Mazouzi, A., Ishchenko, A. A., Gasparutto, D., & Saparbaev, M. (2011). (A) Chemical structures of this compound-2′-deoxynucleoside... ResearchGate. [Link]

  • Gonzalez, K., & Fuchs, R. P. (2017). Fluorescence-Based Reporters for Detection of Mutagenesis in E. coli. Frontiers in microbiology, 8, 109. [Link]

  • Halliwell, B. (2021). Hydroxyl radical is a significant player in oxidative DNA damage in vivo. Free Radical Biology and Medicine, 173, 1–9. [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Thomson, J. P., Moggs, J. G., & Wolf, C. R. (2013). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Journal of proteomics & bioinformatics, 2013. [Link]

  • Stivers, J. T. (2010). Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair. Methods in enzymology, 471, 281–305. [Link]

  • Gupta, K. C., & Kumar, P. (1995). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. ResearchGate. [Link]

  • Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). The primer extension assay. Cold Spring Harbor Protocols, 2013(2), pdb-prot071902. [Link]

  • The Audiopedia. (2017). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. [Link]

  • Maiti, A., & Drohat, A. C. (2011). Specificity of Human Thymine DNA Glycosylase Depends on N-Glycosidic Bond Stability. Journal of the American Chemical Society, 133(40), 16219–16229. [Link]

  • LibreTexts Biology. (2021). 7.25G: Primer Extension Analysis. [Link]

  • Reijns, M. A., & G-A, M. (2017). A simple bypass assay for DNA polymerases shows that cancer-associated hypermutating variants exhibit differences in vitro. FEBS Letters, 591(16), 2495–2504. [Link]

  • University of Wisconsin-Madison. (n.d.). Primer extension analysis of RNA 5' ends. [Link]

  • Zhu, Y., Zhou, G., Yu, X., Xu, Q., Wang, K., Xie, D., ... & Wang, L. (2017). LC-MS-MS Quantitative Analysis Reveals the Association Between FTO and DNA Methylation. PubMed. [Link]

  • Thomson, J. P., Moggs, J. G., & Wolf, C. R. (2013). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Longdom Publishing. [Link]

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Technical Guide: 5-Hydroxyhydantoin (5-HH) as a Biomarker of Oxidative DNA Damage

[1]

Executive Summary

5-Hydroxyhydantoin (5-HH) is a non-canonical, oxidative lesion derived principally from the degradation of cytosine and 5-methylcytosine.[1] While historically overshadowed by purine lesions like 8-oxo-7,8-dihydroguanine (8-oxoG), 5-HH has emerged as a critical footprint of oxidative stress, serving as a stable end-product of the transient cytosine glycol pathway.[1]

This guide provides a technical analysis of 5-HH, detailing its formation mechanisms, its interaction with the Base Excision Repair (BER) machinery (specifically NEIL1/NEIL2), and the validated GC-MS protocols required for its trace detection in genomic DNA.

Chemical Identity & Historical Trajectory[1]

The Molecule

This compound (C




1234
PropertySpecification
IUPAC Name 5-hydroxyimidazolidine-2,4-dione
Molecular Weight 116.08 g/mol
Precursor Bases Cytosine (C), 5-Methylcytosine (5mC)
Key Chemical Feature Acid-stable decomposition product of Cytosine Glycol
Chirality C5 (R/S enantiomers)
Historical Discovery: From Chemistry to Biology

The history of 5-HH is bipartite, split between early organic synthesis and its later identification as a genomic lesion.

  • Phase I: Chemical Synthesis (Early 20th Century): Early hydantoin chemistry focused on the stability of the imidazolidine ring. 5-HH was initially characterized as a degradation product of uric acid and allantoin derivatives, largely irrelevant to genetics at the time.

  • Phase II: The Radiation Chemistry Era (1970s-1980s): The biological relevance of 5-HH was established during the "Golden Age" of radiation chemistry.[1] Researchers like Jean Cadet and Miral Dizdaroglu were investigating the effects of ionizing radiation on chromatin.

  • The Pivot Point (1986): A seminal moment occurred when Dizdaroglu et al. identified 5-HH in DNA hydrolysates treated with osmium tetroxide and ionizing radiation.[1] Crucially, they proposed that 5-HH was not always the primary lesion but the stable dehydration/deamination product of Cytosine Glycol , a highly unstable intermediate. This redefined 5-HH as a reliable surrogate marker for cytosine oxidation.[1]

Mechanistic Formation: The Cytosine Glycol Pathway[5]

The formation of 5-HH is a direct consequence of Reactive Oxygen Species (ROS), specifically the hydroxyl radical (

The Reaction Cascade
  • Radical Attack:

    
    OH adds to the C5 or C6 position of Cytosine, forming a radical intermediate.[1]
    
  • Oxidation: The radical reacts with O

    
     to form a peroxyl radical, eventually reducing to Cytosine Glycol .[1]
    
  • Decomposition: Cytosine Glycol is unstable.[1] Under physiological conditions (or accelerated by acid hydrolysis during analysis), it undergoes deamination and dehydration.

  • Ring Contraction: The pyrimidine ring rearranges to form the five-membered hydantoin ring of This compound .[1]

Pathway Visualization

The following diagram illustrates the oxidative degradation pathway from Cytosine to 5-HH.[1][5]

CytosineOxidationCytosineCytosine (C)OH_Radical•OH Radical Attack(C5-C6 Double Bond)Cytosine->OH_RadicalC_GlycolCytosine Glycol(Unstable Intermediate)OH_Radical->C_GlycolDeaminationDeamination & DehydrationC_Glycol->DeaminationFiveHHThis compound (5-HH)(Stable Marker)Deamination->FiveHHRing Contraction(Major Product)FiveOHU5-HydroxyuracilDeamination->FiveOHUAlternativePath

Figure 1: The oxidative degradation of Cytosine to this compound via the Cytosine Glycol intermediate.[1]

Biological Significance & Repair Mechanisms[6][9][10][11]

Mutagenic Potential

If left unrepaired, 5-HH acts as a block to high-fidelity DNA polymerases.[1] Translesion synthesis polymerases may bypass it, but often with low fidelity, leading to C


 T transitionsC 

A transversions
The NEIL Pathway (Base Excision Repair)

Unlike 8-oxoG, which is primarily handled by OGG1, 5-HH is a preferred substrate for the Endonuclease VIII-like (NEIL) family of glycosylases, particularly NEIL1 and NEIL2 .

  • NEIL1: Acts as a "first responder" to oxidative stress during replication.[1] It excises 5-HH from double-stranded DNA and single-stranded bubble structures.[1]

  • NEIL2: Prefers cytosine-derived lesions (like 5-HH and 5-hydroxyuracil) in transcribed regions.[1]

  • The "Suicide" Trap: A critical technical insight is that hydantoin lesions can trap certain glycosylases (like Fpg) in a covalent "suicide complex," irreversibly crosslinking the enzyme to the DNA.[6] This highlights the necessity of specific NEIL enzymes which can turnover these lesions efficiently.[1]

RepairPathwayLesionDNADNA with 5-HH LesionRecognitionNEIL1 / NEIL2RecognitionLesionDNA->RecognitionExcisionBase Excision(N-glycosylase activity)Recognition->ExcisionAP_SiteApurinic/Apyrimidinic(AP) SiteExcision->AP_SiteReleases Free 5-HHGapFillGap Filling(Pol β + Ligase)AP_Site->GapFillRepairedDNARestored DNAGapFill->RepairedDNA

Figure 2: Base Excision Repair (BER) workflow for this compound removal mediated by NEIL glycosylases.[1]

Analytical Protocol: GC-MS Detection

Detection of 5-HH requires rigorous sample preparation to avoid artifactual oxidation.[1] The following protocol is based on the NIST/Dizdaroglu methodology , considered the gold standard for quantitative analysis.

Protocol Overview
StepMethodCritical Technical Note
1. Hydrolysis Formic Acid (60%)Converts unstable Cytosine Glycol precursors into stable 5-HH for measurement.[1]
2. Derivatization BSTFA + 1% TMCSSilylates polar -OH and -NH groups to make the molecule volatile.[1]
3. Separation Capillary GCRequires high-resolution fused silica column (e.g., HP-Ultra 2).[1][7]
4. Detection MS (SIM Mode)Selected Ion Monitoring increases sensitivity to femtomole levels.[1]
Step-by-Step Methodology
Step 1: Acid Hydrolysis
  • Dry 50

    
    g of DNA in a reaction vial under vacuum.
    
  • Add 0.5 mL of 60% Formic Acid .

  • Evacuate vial and seal (to prevent exogenous oxidation).[1]

  • Incubate at 140°C for 30 minutes .

    • Why: This harsh hydrolysis breaks the N-glycosidic bonds and forces the dehydration of cytosine glycols into 5-HH.[1]

  • Lyophilize the sample to dryness.

Step 2: Derivatization (Trimethylsilylation)
  • Add 50

    
    L of BSTFA  (N,O-bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.[1]
    
  • Add 50

    
    L of dry acetonitrile.
    
  • Purge with nitrogen, seal, and incubate at 120°C for 20-30 minutes .

    • Result: Formation of di-TMS-5-HH (or tri-TMS depending on conditions).[1]

Step 3: GC-MS Parameters[1][8]
  • Injector Temp: 250°C

  • Column: Fused silica capillary (12.5m x 0.2mm), cross-linked 5% phenylmethylsilicone.[1][7]

  • Temperature Program:

    • Start: 130°C (Hold 2 min)

    • Ramp: 10°C/min to 250°C

  • Ion Monitoring (SIM): Monitor characteristic ions for TMS-derivatized 5-HH.

    • Target Ion (m/z):245 (M-15, loss of methyl group from TMS).[1]

    • Confirming Ions:260 (Molecular ion), 217 .[1]

Data Interpretation

Quantification is achieved by isotope-dilution mass spectrometry using stable isotope-labeled internal standards (e.g.,


11

References

  • Dizdaroglu, M., et al. (1986). Formation of cytosine glycol and 5,6-dihydroxycytosine in deoxyribonucleic acid on treatment with osmium tetroxide. PubMed.[1] Link

  • Cadet, J., et al. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases.[1][3] Biochimica et Biophysica Acta.[1][3] Link

  • Hailer, M.K., et al. (2005). Recognition of the oxidized cytosine lesion 5-hydroxyuracil by the human DNA glycosylase NEIL1. DNA Repair.[1][5][9][6][10][11] Link

  • NIST. GC-MS/MS Measurement of Nanomaterial-Induced DNA Modifications. NIST Special Publication 1200-19.[1] Link

  • Wallace, S.S. (2014). Base excision repair: a critical player in many games.[1] DNA Repair.[1][5][9][6][10][11] Link

A Theoretical Investigation into the Stability of 5-Hydroxyhydantoin: A Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Hydroxyhydantoin, a significant oxidative-damage product of cytosine in DNA and a potential metabolite of various pharmaceutical compounds, presents a critical area of study for researchers in drug development and molecular biology.[1][2][3] Its inherent stability, or lack thereof, can have profound implications for drug efficacy, safety, and our understanding of DNA repair mechanisms. This in-depth technical guide provides a comprehensive theoretical framework for investigating the stability of this compound. We will explore the multifaceted aspects of its chemical stability, including tautomerism, pH-dependent degradation, and the influence of solvent effects, all through the lens of modern computational chemistry. This paper will serve as a valuable resource for scientists seeking to understand and predict the behavior of this important molecule.

Introduction: The Significance of this compound Stability

This compound emerges as a key molecule in several biological and pharmaceutical contexts. It is a known oxidation product of 2'-deoxycytidine, a fundamental component of DNA.[2][3] The presence of this lesion in the genetic code can lead to mutagenic events if not efficiently repaired by cellular mechanisms.[3] Furthermore, the hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4][5][6][7][8] Therefore, understanding the stability of hydroxylated hydantoin derivatives is paramount for designing robust drug candidates and for elucidating the pathways of DNA damage and repair.

Experimental studies have indicated that this compound is susceptible to isomerization and decomposition, particularly under varying pH conditions.[1] These observations underscore the need for a detailed theoretical understanding of the underlying chemical processes governing its stability. Computational chemistry offers a powerful and cost-effective approach to probe the intricate details of molecular behavior, providing insights that are often challenging to obtain through experimental methods alone.

This guide will delve into the theoretical methodologies, primarily Density Functional Theory (DFT), used to investigate the stability of this compound. We will explore its tautomeric landscape, map out potential degradation pathways, and analyze the influence of environmental factors.

Theoretical Approaches to Assessing Molecular Stability

The stability of a molecule can be assessed through various computational chemistry techniques. Among these, Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the electronic structure and reactivity of molecules.[9][10][11] DFT calculations, particularly with hybrid functionals like B3LYP, provide a good balance between computational cost and accuracy for systems of this size.

Key Concepts in Computational Stability Analysis
  • Thermodynamic Stability: This refers to the relative energy of a molecule compared to its isomers or degradation products. A molecule is considered thermodynamically stable if it resides in a deep potential energy well. Key parameters include Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

  • Kinetic Stability: This relates to the energy barrier that must be overcome for a molecule to undergo a chemical reaction. A high activation energy (Ea) indicates that a molecule is kinetically stable, even if it is thermodynamically unstable.

  • Tautomerism: This is a form of isomerism where molecules (tautomers) readily interconvert, most commonly by the migration of a proton. The relative stability of different tautomers can significantly influence the overall chemical properties and reactivity of a compound.[9][12][13][14]

Computational Workflow for Stability Analysis

A typical theoretical investigation into the stability of this compound would follow a structured workflow.

Computational Workflow A Structure Preparation B Geometry Optimization & Frequency Calculation A->B C Tautomer & Isomer Search B->C D Transition State Search B->D C->D E Thermodynamic & Kinetic Analysis C->E D->E F Solvent Effects E->F G Interpretation & Prediction F->G

Caption: A generalized computational workflow for studying molecular stability.

Tautomeric Stability of this compound

The hydantoin ring can exist in several tautomeric forms due to the presence of multiple proton donor and acceptor sites.[9] The introduction of a hydroxyl group at the C5 position further increases the number of possible tautomers. Understanding the relative stability of these tautomers is the first step in a comprehensive stability analysis.

Theoretical studies on the parent hydantoin molecule have shown that the diketo tautomer is the most stable form in both the gas phase and in solution.[9] We can hypothesize a similar trend for this compound, with the diketo form being the most predominant species.

Proposed Tautomers of this compound

Tautomers cluster_0 Diketo Tautomer (Most Stable) cluster_1 Enol Tautomers T1 [Image of this compound diketo tautomer] T2 [Image of this compound enol tautomer 1] T1->T2 Proton Transfer T3 [Image of this compound enol tautomer 2] T1->T3 Proton Transfer

Caption: Proposed major tautomers of this compound.

Protocol for Tautomer Stability Calculation

A detailed protocol for calculating the relative stability of this compound tautomers is provided below.

Experimental Protocol: Tautomer Stability Calculation

  • Structure Generation: Draw the 3D structures of all plausible tautomers of this compound using a molecular editor.

  • Initial Optimization: Perform an initial geometry optimization of each tautomer using a lower level of theory (e.g., PM7 semi-empirical method) to obtain reasonable starting geometries.

  • DFT Geometry Optimization: Optimize the geometry of each tautomer using DFT with the B3LYP functional and a 6-311+G(d,p) basis set. This level of theory has been shown to be effective for similar systems.[9]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as 6-311++G(3df,2p).[9]

  • Solvent Effects: Include the effects of a solvent (e.g., water) using an implicit solvent model like the Polarizable Continuum Model (PCM).

  • Relative Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of all tautomers with respect to the most stable tautomer.

Degradation Pathways of this compound

Experimental evidence suggests that this compound is unstable, particularly at higher pH values.[1] Theoretical calculations can be employed to elucidate the potential degradation pathways and to identify the rate-limiting steps. A plausible degradation mechanism under basic conditions is the hydrolysis of the hydantoin ring.

Proposed Hydrolytic Degradation Pathway

Under basic conditions, the hydantoin ring can undergo nucleophilic attack by a hydroxide ion, leading to ring opening.

Degradation Pathway A This compound B Hydroxide Attack at C4 A->B + OH- C Tetrahedral Intermediate B->C D Ring Opening C->D Proton Transfer E N-Carbamoyl-2-hydroxy-2-aminoacetate D->E

Caption: A proposed pathway for the base-catalyzed hydrolysis of this compound.

Protocol for Mapping Degradation Pathways

Experimental Protocol: Degradation Pathway Analysis

  • Reactant and Product Optimization: Optimize the geometries of the reactant (this compound and hydroxide ion) and the final product (N-carbamoyl-2-hydroxy-2-aminoacetate).

  • Transition State (TS) Search: For each step in the proposed pathway, perform a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • TS Verification: Verify the found transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the transition state connects the correct reactant and product minima.

  • Activation Energy Calculation: Calculate the activation energy (Ea) for each step as the difference in energy between the transition state and the reactants.

  • Reaction Energetics: Calculate the overall reaction energy (ΔErxn) by subtracting the energy of the reactants from the energy of the products.

Hypothetical Quantitative Data for Degradation

The following table presents hypothetical, yet plausible, quantitative data for the proposed degradation pathway, which could be obtained from the theoretical calculations described above.

Reaction StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Hydroxide Attack15.2-5.8
Ring Opening8.5-12.3
Overall 15.2 (Rate-Limiting) -18.1

Influence of Environmental Factors on Stability

The stability of this compound is not solely an intrinsic property but is also influenced by its environment. Factors such as pH and the surrounding solvent can significantly impact its degradation rate.

pH-Dependent Stability

As suggested by experimental studies and our proposed degradation pathway, the stability of this compound is expected to be highly pH-dependent.[1][15][16][17][18][19] The rate of hydrolysis is likely to increase with increasing pH due to the higher concentration of the nucleophilic hydroxide ion. Theoretical studies can model this by including explicit hydroxide ions in the calculations and by considering the protonation states of the molecule at different pH values.

Solvent Effects

The polarity of the solvent can influence the stability of this compound by stabilizing or destabilizing the reactants, transition states, and products to different extents. Polar protic solvents, like water, are expected to facilitate the hydrolysis reaction by stabilizing the charged intermediates and transition states through hydrogen bonding. As mentioned in the protocols, implicit solvent models are a computationally efficient way to account for these effects. For more detailed insights, explicit solvent molecules can be included in the calculations, though this significantly increases the computational cost.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for investigating the stability of this compound. By employing modern computational chemistry techniques, particularly DFT, researchers can gain valuable insights into the tautomeric preferences, degradation pathways, and the influence of environmental factors on the stability of this important molecule.

The proposed protocols provide a clear roadmap for conducting such theoretical studies. The hypothetical data presented illustrates the type of quantitative information that can be obtained, which can be invaluable for guiding experimental work and for making informed decisions in drug development.

Future theoretical studies could expand upon this framework by:

  • Investigating the stability of substituted this compound derivatives to understand the electronic and steric effects of different functional groups.

  • Exploring other potential degradation pathways, such as oxidation or photodecomposition.

  • Employing more advanced computational methods, such as ab initio molecular dynamics, to simulate the behavior of this compound in a fully solvated environment.

By combining theoretical and experimental approaches, the scientific community can continue to unravel the complexities of this compound chemistry, leading to the development of safer and more effective pharmaceuticals and a deeper understanding of the mechanisms of DNA damage and repair.

References

  • Safi, Z. S. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. ResearchGate. [Link]

  • Muller, E., et al. (2003). Oxidation of 5-hydroxypyrimidine nucleosides to this compound and its alpha-hydroxy-ketone isomer. PubMed. [Link]

  • Frelon, S., et al. (2002). Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. ACS Publications. [Link]

  • Wikipedia. (2023). This compound. Wikipedia. [Link]

  • Gasparutto, D., et al. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. PubMed. [Link]

  • Piras, M., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. [Link]

  • Coste, F., et al. (2015). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. PMC. [Link]

  • Dylag, T., et al. (2004). Experimental and computational studies of the regioselective protection of hydantoins using anhydride. ResearchGate. [Link]

  • Unknown. (2026). Theorical Study on Multicomponent Synthesis of Hydantoins Using DFT Method. ResearchGate. [Link]

  • Taillades, J., et al. (2024). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. [Link]

  • Unknown. (2021). Hydantoin-D,L-valine: Synthesis, characterization, and non-covalent interaction analysis from crystallographic studies, DFTB calculations, and Hirshfeld surface analysis. ResearchGate. [Link]

  • Unknown. (2025). New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. ResearchGate. [Link]

  • Frelon, S., et al. (2002). Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. ResearchGate. [Link]

  • G. A. G., et al. (2005). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. ACS Publications. [Link]

  • Safi, Z. S., et al. (2013). Protonation of 5-Methylhydantoin and Its Thio Derivatives in the Gas Phase: A Theoretical Study. ResearchGate. [Link]

  • Unknown. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Plucinska, K., et al. (2009). Hydration effect on the stability of the keto-enol tautomers of 5-hydroxy-6-methyluracil. Springer. [Link]

  • Fleming, A. M., et al. (2015). pH-Dependent equilibrium between 5-guanidinohydantoin and iminoallantoin affects nucleotide insertion opposite the DNA lesion. PMC. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Gallarate, M., et al. (1998). Influence of pH and light on the stability of some antioxidants. PubMed. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PMC. [Link]

  • Gurpreet Sir. (2022). Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir. YouTube. [Link]

  • Organic Chemistry Tutor. (2019). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. YouTube. [Link]

  • BustingJEEMain. (2016). Tautomerism and Stability of Enols. YouTube. [Link]

  • Goud, N. R., et al. (2018). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. The Royal Society of Chemistry. [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

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Stereochemical Dynamics and Enzymatic Processing of 5-Hydroxyhydantoin Lesions

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 5-Hydroxyhydantoin stereoisomers, designed for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary

This compound (5-OH-Hyd) represents a critical class of non-bulky, oxidatively generated DNA lesions derived primarily from the degradation of cytosine and uracil. Unlike stable oxidation products like 8-oxo-guanine, 5-OH-Hyd exhibits complex stereochemical dynamics, including hemiaminal instability and reversible isomerization to iso-4-hydroxyhydantoin. These lesions act as potent blocks to high-fidelity DNA replication and, if bypassed by translesion synthesis (TLS) polymerases, frequently induce C


T transition mutations. This guide details the biogenesis, stereochemical isolation, and enzymatic excision (BER) of 5-OH-Hyd, providing actionable protocols for synthesis and kinetic characterization.

Chemical Architecture & Stereoisomerism

The this compound moiety possesses a chiral center at the C5 position. When attached to a 2'-deoxyribose sugar (forming the nucleoside 5-OH-dHyd ), it exists as two distinct diastereomers: (5R)-5-OH-dHyd and (5S)-5-OH-dHyd .[1]

Structural Dynamics

The chemical complexity of 5-OH-dHyd arises from two equilibrium processes:

  • Epimerization: Slow interconversion between the (5R) and (5S) configurations at C5.

  • Isomerization: A reversible

    
    -hydroxy-ketone rearrangement to iso-4-hydroxyhydantoin  (iso-4-OH-dHyd), which also exists as two diastereomers.[2]
    

This dynamic equilibrium complicates isolation and requires specific pH conditions to stabilize the target isomer during study.

Visualization of Isomerization

The following diagram illustrates the oxidative formation and subsequent equilibrium between the 5-hydroxy and iso-4-hydroxy forms.

G Figure 1: Biogenesis and Isomerization Equilibrium of this compound dC 2'-Deoxycytidine Glycol Cytosine Glycol (Intermediate) dC->Glycol ROS / Br2 Oxidation OHHyd This compound (5-OH-dHyd) (R/S Diastereomers) Glycol->OHHyd Deamination & Ring Contraction IsoHyd iso-4-Hydroxyhydantoin (iso-4-OH-dHyd) (R/S Diastereomers) OHHyd->IsoHyd Reversible Isomerization (pH > 7)

[3]

Biological Relevance: Mutagenicity & Repair

Replication Blockade

5-OH-dHyd is a non-planar lesion that disrupts base stacking. High-fidelity polymerases (e.g., Pol


, Pol 

) stall at the lesion site. Bypass requires Translesion Synthesis (TLS) polymerases (e.g., Pol

, Pol

, or bacterial Pol V), which often misincorporate Adenine opposite the lesion, leading to C

T transition mutations
upon subsequent replication.
Enzymatic Excision (BER)

The primary defense against 5-OH-dHyd is Base Excision Repair (BER).

  • NTH1 (Endonuclease III homolog): The major human glycosylase responsible for excising pyrimidine-derived hydantoins.[4] It recognizes both (5R) and (5S) isomers, though kinetic efficiency may vary.

  • NEIL1 (Nei-like 1): Also excises 5-OH-dHyd.[2] NEIL1 is unique in its ability to excise lesions from single-stranded DNA and bubble structures, suggesting a role in replication-associated repair.[5]

Technical Workflow 1: Synthesis & Purification

Objective: Generate and isolate 5-OH-dHyd diastereomers for biological assay. Note: Direct chemical synthesis of the hemiaminal is unstable. The standard field protocol involves oxidative degradation of the parent nucleoside.

Reagents & Equipment
  • Substrate: 2'-Deoxycytidine (dC) or 2'-Deoxyuridine (dU).[2]

  • Oxidant: Bromine water (Br

    
    ) or Fenton chemistry reagents (Fe
    
    
    
    /H
    
    
    O
    
    
    ).
  • Purification: HPLC with a semi-preparative C18 column (e.g., 5

    
    m, 250 
    
    
    
    10 mm).
  • Mobile Phase: 10 mM Triethylammonium acetate (TEAA) buffer (pH 6.0) / Acetonitrile.[6][7]

Step-by-Step Protocol
  • Oxidation: Dissolve dC (1 mM) in phosphate buffer (pH 7.4). Add saturated Br

    
     water dropwise at 0°C until a faint yellow color persists (indicating excess).
    
  • Quenching: Remove excess bromine by bubbling N

    
     gas through the solution or adding a trace of sodium bisulfite.
    
  • Incubation: Incubate the mixture at 37°C for 2 hours to allow the intermediate cytosine glycols/bromohydrins to decompose/rearrange into the hydantoin rings.

  • pH Adjustment: Adjust pH to 5.0 using dilute acetic acid. Crucial: Higher pH accelerates isomerization to the iso-form.

  • HPLC Separation:

    • Inject sample onto the C18 column.[6][8]

    • Run an isocratic gradient of 0-2% Acetonitrile in TEAA buffer.

    • Detection: Monitor UV absorbance at 210 nm (hydantoins have low absorbance at 260 nm compared to DNA bases).

    • Collection: Collect the four peaks corresponding to the two 5-OH-dHyd isomers (eluting earlier) and two iso-4-OH-dHyd isomers (eluting later).

  • Validation: Verify structure using LC-MS/MS (Mass shift: -10 Da relative to dC, +6 Da relative to dU, depending on the pathway and hydration).

Technical Workflow 2: Kinetic Excision Assay

Objective: Quantify the excision efficiency of NTH1/NEIL1 on specific 5-OH-Hyd isomers.

Experimental Setup
  • Enzyme: Recombinant human NTH1 or NEIL1 (purified).

  • Substrate: 5'-[

    
    P]-labeled 30-mer oligonucleotide duplex containing a single, site-specific 5-OH-dHyd residue (synthesized via phosphoramidite chemistry using the protected hydantoin monomer, or post-synthetic oxidation).
    
Protocol
  • Reaction Mix: 10 nM labeled DNA substrate, 20 mM Tris-HCl (pH 7.6), 100 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.

  • Initiation: Add enzyme (titrate 1–50 nM) to initiate reaction at 37°C.

  • Time Course: Remove aliquots at 0, 1, 5, 10, 20, and 40 minutes.

  • Quenching: Quench immediately into formamide loading dye containing 0.1 N NaOH.

    • Note: NTH1 is a bifunctional glycosylase/lyase. The NaOH ensures complete strand cleavage at any AP sites generated but not yet cleaved by the lyase activity.

  • Analysis: Heat samples to 95°C for 5 min, then load onto a 20% denaturing polyacrylamide gel (7 M Urea).

  • Quantification: Visualize via phosphorimaging. Calculate fraction cleaved.

Data Presentation: Kinetic Parameters

The following table summarizes typical relative excision efficiencies (


) for hydantoin lesions compared to Thymine Glycol (Tg), the canonical NTH1 substrate.
EnzymeSubstrateRelative EfficiencySpecificity Note
hNTH1 Thymine Glycol (Tg)100% (Reference)Prefers (5R)-Tg
hNTH1 5-OH-dHyd~80-120%High efficiency; major repair pathway
hNEIL1 5-OH-dHyd~40-60%Lower efficiency than Gh/Sp lesions
hNEIL1 Gh / Sp>200%Highly specialized for Guanine hydantoins

Pathway Visualization: Base Excision Repair (BER)

This diagram details the decision matrix for a cell encountering a 5-OH-Hyd lesion.

BER Figure 2: Fate of 5-OH-Hyd: Repair vs. Mutagenesis Lesion DNA with 5-OH-Hyd Lesion Recog Glycosylase Recognition (NTH1 / NEIL1) Lesion->Recog G1 / G2 Phase Replication Replication Fork Arrives Lesion->Replication S Phase Excision Base Excision (N-glycosidic bond cleavage) Recog->Excision APSite Abasic (AP) Site Excision->APSite Lyase Lyase Activity (Strand Scission) APSite->Lyase Repair Gap Filling & Ligation (Pol beta / Ligase III) Lyase->Repair Stall High-Fidelity Pol Stall Replication->Stall TLS TLS Bypass (Pol eta/kappa) (Error Prone) Stall->TLS Mutation C -> T Transition TLS->Mutation Misincorporation of A

References

  • Gasparutto, D., et al. (2009).[9][10] "Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases." Biochimica et Biophysica Acta (BBA) - General Subjects.[9]

  • Rivière, J., Klarskov, K., & Wagner, J. R. (2005). "Oxidation of 5-hydroxypyrimidine nucleosides to this compound and its alpha-hydroxy-ketone isomer."[2] Chemical Research in Toxicology.

  • Hailer, M. K., et al. (2005). "Recognition of the oxidized cytosine derivative 5-hydroxyuracil by the human DNA glycosylase hNEIL1." Biochemistry.

  • Wallace, S. S. (2014). "Base excision repair: a critical player in many games." DNA Repair.

  • Dizdaroglu, M. (2015). "Oxidatively induced DNA damage: mechanisms, repair and disease."[4] Cancer Letters.

Sources

The Dual Nature of 5-Hydroxyhydantoin: From Oxidative Lesion to Metabolic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.1

Executive Summary

5-Hydroxyhydantoin (5-OH-Hyd) represents a unique chemical paradox in biological systems. To the genomic researcher, it is a formidable "lesion"—a mutagenic oxidation product of cytosine that threatens genomic fidelity. To the medicinal chemist and evolutionary biologist, its stabilized derivatives (such as allantoin) represent essential metabolic intermediates found across the phylogenetic tree, from bacteria to marine sponges.

This guide analyzes the natural occurrence of this compound and its derivatives, dissecting the mechanisms of its formation in DNA, its role in purine catabolism, and the analytical protocols required for its precise quantification in biological matrices.

Part 1: The Chemical & Pathological Occurrence (Oxidative Stress)

The most critical "natural occurrence" of this compound is not as a biosynthetic secondary metabolite, but as a biomarker of oxidative DNA damage . It arises primarily from the reactive oxygen species (ROS)-mediated attack on the pyrimidine ring of cytosine.

Mechanism of Formation

The formation of 5-OH-Hyd is a multi-step degradation pathway initiated by the hydroxyl radical (


OH). Unlike thymine, which forms stable glycols, cytosine glycols are unstable and rapidly dehydrate or deaminate.
  • Initial Attack:

    
    OH adds to the C5-C6 double bond of cytosine, forming a C5-OH-6-yl radical.
    
  • Oxidation: The radical is oxidized to form Cytosine Glycol .

  • Deamination/Dehydration: Cytosine glycol is unstable.[1] It undergoes deamination to form Uracil Glycol or dehydration/rearrangement to form This compound .

  • Isomerization: 5-OH-Hyd exists in equilibrium with its ring-opened form, N-formylbiuret, depending on pH.

Visualization: The Oxidative Cascade

The following diagram illustrates the degradation pathway from Cytosine to this compound.

CytosineOxidation Cytosine Cytosine (Genomic Target) CytoGlycol Cytosine Glycol (Unstable Intermediate) Cytosine->CytoGlycol + •OH / Oxidation OH_Radical •OH Radical (ROS Attack) OH_Radical->Cytosine FiveOHHyd This compound (Major Lesion) CytoGlycol->FiveOHHyd Deamination & Rearrangement Formylbiuret N-formylbiuret (Ring-Opened Isomer) FiveOHHyd->Formylbiuret pH > 8.0 (Equilibrium)

Figure 1: Mechanistic pathway of this compound formation via oxidative deamination of cytosine.

Biological Impact[2][3][4][5][6]
  • Mutagenicity: 5-OH-Hyd is a non-planar lesion. During DNA replication, high-fidelity polymerases often stall at this site. When bypassed (translesion synthesis), it frequently mispairs with Adenine (A) instead of Guanine (G), leading to C

    
     T transition mutations .
    
  • Repair: It is recognized and excised by DNA glycosylases, specifically the Nei (Endonuclease VIII) family in bacteria and NEIL1/NEIL2 in mammals.

Part 2: Biosynthetic Occurrence (Natural Derivatives)

While the free 5-OH-Hyd is a damage product, the hydantoin scaffold —specifically derivatives stabilized at the C5 position—occurs naturally as secondary metabolites and metabolic intermediates.

Allantoin: The Stabilized Derivative

The most abundant natural derivative is Allantoin (5-ureidohydantoin). Structurally, Allantoin is a tautomer of a this compound derivative where the C5 position is substituted with a urea moiety.

  • Source: It is the end-product of purine catabolism in most mammals (excluding humans and great apes), plants (e.g., Symphytum officinale - Comfrey), and bacteria.[2]

  • Structural Relation: Allantoin can be viewed as a 5-substituted hydantoin that shares the imidazolidine-2,4-dione core.[3]

  • Function: In plants, it serves as a nitrogen transport molecule. In animals, it is an excretion product of uric acid oxidation.[2][4]

Marine Sponge Alkaloids

Marine invertebrates, particularly sponges of the genus Hemimycale and Axinella, produce hydantoin-based alkaloids.[5] While rare, 5-substituted hydantoins have been isolated.

CompoundNatural SourceStructural FeatureActivity
Hemimycalin A Hemimycale arabica (Red Sea Sponge)N-alkylated hydantoinAntimicrobial
Midpacamide Agelas spp.Hydantoin/Pyrrole hybridCytotoxic
Mureidomycin Streptomyces bacteriaPeptidyl-nucleoside hydantoinAntibacterial

Note: True "5-hydroxy" hydantoins are rare in these secondary metabolites due to the instability of the hemiaminal. Nature typically stabilizes the ring via alkylation or arylation at the C5 position (e.g., 5-benzylidene derivatives).

Part 3: Analytical Protocols (Detection & Quantification)

Detecting this compound requires distinguishing it from other pyrimidine breakdown products. The following protocol is a validated GC-MS workflow for quantifying 5-OH-Hyd in DNA hydrolysates, based on isotope-dilution mass spectrometry.

Protocol: GC-MS Quantification in DNA

Objective: Quantify 5-OH-Hyd lesions per


 DNA bases.
Reagents Required[3][6][7]
  • Internal Standard:

    
    -labeled this compound (Essential for correcting extraction losses).
    
  • Derivatizing Agent: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Hydrolysis Enzyme: Formic acid (chemical) or Nuclease P1/Phosphodiesterase (enzymatic). Note: Acid hydrolysis is preferred for hydantoins as they are relatively stable to acid compared to glycols.

Workflow Diagram

AnalyticalProtocol Sample Biological Sample (Tissue/Cells) Extraction DNA Extraction (Chaotropic Method) Sample->Extraction Spike Spike Internal Std (13C, 15N-5-OH-Hyd) Extraction->Spike Normalization Hydrolysis Acid Hydrolysis (Formic Acid, 140°C, 30 min) Spike->Hydrolysis Release Bases Derivatization Derivatization (BSTFA + TMCS, 120°C) Hydrolysis->Derivatization Trimethylsilylation GCMS GC-MS/MS Analysis (SIM Mode) Derivatization->GCMS Quantification

Figure 2: Isotope-dilution GC-MS workflow for this compound quantification.

Step-by-Step Methodology
  • DNA Isolation:

    • Isolate nuclear DNA using a high-salt method (avoid phenol-chloroform if possible to prevent artifactual oxidation).

    • Resuspend DNA in deferoxamine-containing buffer to inhibit Fenton chemistry during processing.

  • Internal Standard Addition:

    • Add a known quantity (e.g., 50 pmol) of stable isotope-labeled 5-OH-Hyd to the DNA solution before hydrolysis. This is the self-validating step; any loss of analyte during processing is mirrored by the standard.

  • Hydrolysis (Acidic):

    • Treat DNA with 88% Formic Acid at 140°C for 30 minutes in evacuated, sealed tubes.

    • Why: Enzymatic digestion often fails to fully release modified bases like hydantoins due to nuclease stalling. Acid hydrolysis is harsh but effective for hydantoins.

  • Derivatization:

    • Lyophilize the hydrolysate.

    • Redissolve in acetonitrile and add BSTFA/TMCS (99:1).

    • Heat at 120°C for 20 minutes. This converts the polar 5-OH-Hyd into volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Column: Fused silica capillary column (e.g., HP-Ultra 2).[8]

    • Mode: Selected Ion Monitoring (SIM).

    • Target Ions: Monitor the characteristic fragment ions (M-CH3) for both the analyte and the isotope standard.

    • Calculation: Use the ratio of analyte area to standard area to calculate absolute concentration.

Part 4: References

  • Dizdaroglu, M. (2015).[8] GC-MS/MS Measurement of Nanomaterial-Induced DNA Modifications in Isolated DNA. NIST Special Publication 1200-19. [Link]

  • Cadet, J., et al. (2014). Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. Nucleic Acids Research.[9] [Link]

  • Youssef, D. T., et al. (2015). Bioactive Hydantoin Alkaloids from the Red Sea Marine Sponge Hemimycale arabica.[5] Marine Drugs. [Link]

  • PubChem. (2025). Compound Summary: 5-Hydroxy-5-methylhydantoin.[9][10] National Library of Medicine. [Link]

  • Cosmacon. (2017). 5-Ureidohydantoin (Allantoin) - Natural Occurrence and Properties. [Link]

Sources

A Deep Dive into the Spectroscopic Properties of 5-Hydroxyhydantoin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. 5-Hydroxyhydantoin, a five-membered heterocyclic compound, presents a compelling case study due to its relevance as an oxidation product of 2'-deoxycytidine, a fundamental component of DNA[1]. This guide provides an in-depth exploration of the spectroscopic characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its analysis. Our focus is to equip researchers with the knowledge to confidently identify, characterize, and quantify this molecule in various experimental settings.

I. Molecular Profile of this compound

Before delving into its spectroscopic signature, it is essential to establish the fundamental properties of this compound.

PropertyValueSource
Chemical Formula C₃H₄N₂O₃[1]
Molar Mass 116.076 g·mol⁻¹[1]
CAS Number 29410-13-7[2]
IUPAC Name 5-Hydroxy-2,4-imidazolidinedione[1]

The synthesis of this compound can be achieved through the reduction of parabanic acid[3]. Its presence as a lesion in DNA underscores the importance of robust analytical methods for its detection and characterization[1].

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure. For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and purity.

A. Expected ¹H NMR Spectral Characteristics

The proton NMR spectrum of this compound is anticipated to be relatively simple, reflecting its small number of protons in distinct chemical environments. The key to interpreting its spectrum lies in understanding the electronic environment of each proton. The protons attached to the nitrogen atoms of the hydantoin ring are expected to be exchangeable with deuterated solvents like D₂O, a characteristic feature that can be used for peak assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-5~5.0 - 5.5SingletThe proton at the C5 position is adjacent to a hydroxyl group and the hydantoin ring, leading to a downfield shift.
N-H~7.0 - 9.0Broad SingletThe chemical shift of the N-H protons can be highly variable and concentration-dependent. These peaks will disappear upon D₂O exchange.
O-H~4.0 - 6.0Broad SingletThe hydroxyl proton's chemical shift is also variable and will disappear with D₂O exchange.

Note: These are estimated values based on the analysis of similar hydantoin structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

B. Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The carbonyl carbons are expected to be the most downfield signals due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C-2 | ~155 - 160 | Carbonyl carbon in the urea-like moiety of the hydantoin ring. | | C-4 | ~170 - 175 | Carbonyl carbon adjacent to the C5 position. | | C-5 | ~75 - 85 | Carbon attached to the hydroxyl group, showing a significant downfield shift due to the electronegative oxygen. |

Note: These are estimated values based on the analysis of related hydantoin derivatives[3]. The exact chemical shifts are best confirmed by experimental data.

C. Experimental Protocol for NMR Spectroscopy

The following protocol outlines a robust procedure for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening. Sonication may be used to aid dissolution.

2. Instrumentation and Parameters:

  • Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically adequate.

  • For ¹³C NMR, employ proton decoupling to simplify the spectrum and enhance sensitivity. A spectral width of 0-200 ppm is appropriate.

  • For quantitative analysis, ensure a sufficient relaxation delay between pulses.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

III. Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Expected IR Absorption Frequencies

The IR spectrum of this compound will be dominated by the characteristic vibrations of its functional groups, particularly the carbonyl (C=O) and N-H groups of the hydantoin ring, and the O-H group.

Table 3: Key IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H Stretch3200 - 3600Strong, BroadStretching of the hydroxyl group.
N-H Stretch3100 - 3300Medium, BroadStretching of the N-H bonds in the hydantoin ring.
C=O Stretch1700 - 1780Strong, SharpSymmetric and asymmetric stretching of the two carbonyl groups. The hydantoin ring typically shows two distinct C=O bands.
C-N Stretch1200 - 1400MediumStretching of the carbon-nitrogen bonds within the ring.

Note: The broadness of the O-H and N-H bands is due to hydrogen bonding, which is expected to be significant in the solid state and in concentrated solutions.

B. Experimental Protocol for FTIR Spectroscopy

1. Sample Preparation:

  • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method that requires minimal sample preparation.

2. Data Acquisition:

  • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample.

  • Acquire a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the signal-to-noise ratio.

3. Data Analysis:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.

IV. UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. While the hydantoin ring itself does not have an extensive chromophore, the carbonyl groups can exhibit n → π* transitions.

A. Expected UV-Vis Absorption

This compound is expected to have a relatively weak absorption in the UV region. The primary electronic transition will likely be the n → π* transition of the carbonyl groups.

  • λmax: Expected to be in the range of 210-230 nm.

  • Molar Absorptivity (ε): Expected to be low, as n → π* transitions are typically forbidden.

The position and intensity of the absorption maximum can be influenced by the solvent polarity.

B. Experimental Protocol for UV-Vis Spectroscopy

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water, methanol, or ethanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Prepare a blank solution using the same solvent.

2. Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the spectrum over a range of approximately 200-400 nm.

  • First, record a baseline with the blank solution in both the sample and reference cuvettes.

  • Then, replace the blank in the sample cuvette with the sample solution and record the absorption spectrum.

3. Data Analysis:

  • Determine the wavelength of maximum absorbance (λmax).

  • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

V. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

A. Expected Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (116.076 g·mol⁻¹). Depending on the ionization method, a protonated molecule [M+H]⁺ at m/z 117.084 or other adducts may be observed.

  • Fragmentation Pattern: The fragmentation of this compound is likely to involve the loss of small, stable molecules such as water (H₂O), carbon monoxide (CO), and isocyanic acid (HNCO). Analyzing these fragments can help to confirm the structure of the molecule.

B. Experimental Protocol for Mass Spectrometry

1. Sample Introduction and Ionization:

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like this compound. Dissolve the sample in a suitable solvent (e.g., methanol/water) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Electron Ionization (EI): This is a harder ionization technique that can lead to more extensive fragmentation. It is typically used with gas chromatography (GC-MS) for volatile compounds.

2. Mass Analysis:

  • A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and elemental composition of the molecular ion and its fragments.

3. Data Interpretation:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to deduce structural features of the molecule.

VI. Interconnectivity of Spectroscopic Techniques

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information obtained from each method is complementary and, when combined, provides a comprehensive and unambiguous characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Integration & Characterization Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Framework FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Electronic Transitions MS Mass Spectrometry Synthesis->MS Molecular Weight Structure Structural Elucidation NMR->Structure Connectivity FTIR->Structure Functional Groups UV_Vis->Structure Conjugation MS->Structure Formula & Fragmentation

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

VII. Conclusion

This guide has provided a detailed overview of the expected spectroscopic properties of this compound and the experimental protocols for their determination. By employing a multi-technique approach encompassing NMR, IR, UV-Vis, and mass spectrometry, researchers can achieve a thorough and confident characterization of this important molecule. The insights gained from these spectroscopic analyses are fundamental for advancing research in areas such as DNA damage and repair, as well as in the broader field of drug discovery and development.

VIII. References

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules. [Link]

  • This compound - Wikipedia. [Link]

  • This compound - CAS Common Chemistry. [Link]

Sources

5-Hydroxyhydantoin: Chemical Reactivity and "Suicide" Trapping of Cellular Nucleophiles

[1]

Executive Summary

This compound (5-OH-Hyd) is a non-planar, oxidation-derived lesion of cytosine and thymine. Unlike stable lesions that merely block replication, 5-OH-Hyd possesses a unique electrophilic reactivity that allows it to covalently trap specific DNA glycosylases (e.g., Fpg, NEIL1) during the base excision repair (BER) process. This guide analyzes the chemical mechanism of this "suicide inhibition," provides protocols for synthesizing 5-OH-Hyd-containing substrates, and details the assays required to measure its crosslinking efficiency with cellular nucleophiles.

Chemical Identity and Formation

5-OH-Hyd is a hydantoin carbanucleoside formed primarily through the oxidative degradation of cytosine glycol or 5-hydroxycytosine. It represents a decomposition pathway of pyrimidines under high oxidative stress (ROS attack).

Formation Pathway

The formation involves the saturation of the C5-C6 double bond followed by ring contraction or rearrangement.

Formationcluster_legendKeyCytCytosineCytGlyCytosine GlycolCyt->CytGlyROS (•OH)FiveOHCyt5-HydroxycytosineCytGly->FiveOHCyt-H2OFiveOHHydThis compound(5-OH-Hyd)FiveOHCyt->FiveOHHydOxidation/RearrangementTargetReactive Lesion

Figure 1: Oxidative pathway leading to the formation of the electrophilic 5-OH-Hyd lesion.

Reactivity with Cellular Nucleophiles

The biological impact of 5-OH-Hyd stems from its electrophilicity at the C5 position of the hydantoin ring. While most DNA lesions are excised by glycosylases via nucleophilic attack at the C1' (anomeric) carbon, 5-OH-Hyd presents a competing electrophilic center.

The "Suicide" Mechanism (Enzymatic Trapping)

Certain bifunctional DNA glycosylases use an N-terminal Proline (Pro1) as the catalytic nucleophile. When these enzymes encounter 5-OH-Hyd, the reaction can bifurcate:

  • Repair (Productive): Pro1 attacks C1', displacing the base (standard BER).

  • Trapping (Suicide): Pro1 attacks the C5 of the hydantoin ring.[1] The 5-OH group acts as a leaving group, resulting in a stable covalent DNA-protein crosslink (DPC).

Target Specificity:

  • Trapped: Fpg (bacteria), Nei (bacteria), hNEIL1 (human).

  • Not Trapped (Efficient Repair): hNTH1, hOGG1.

Mechanism Diagram

The following diagram illustrates the bifurcation between repair and irreversible crosslinking.

SuicideMechanismComplexEnzyme-DNA Complex(Fpg/NEIL1 bound to 5-OH-Hyd)TSPlanar Transition State(Iminium Cation)Complex->TSActivationRepairPathPath A: Repair(Attack on C1')TS->RepairPathTrapPathPath B: Suicide Trap(Attack on C5-Hyd)TS->TrapPathExcisedExcised Base + Processed DNARepairPath->ExcisedCrosslinkIrreversible DNA-ProteinCrosslink (DPC)TrapPath->CrosslinkCovalent Bond(Pro1-N to C5)

Figure 2: Kinetic bifurcation mechanism. Path B leads to the irreversible inactivation of the repair enzyme.

Quantitative Data: Reactivity Profile

The following table summarizes the interaction of 5-OH-Hyd with key repair enzymes. Note the distinction between enzymes that are trapped versus those that process the lesion.

EnzymeOrganismNucleophileInteraction OutcomeKinetic Note
Fpg (MutM) E. coli / L. lactisProline-1Suicide Trap High affinity (

), rapid crosslinking.
Nei E. coliProline-1Suicide Trap Similar mechanism to Fpg.
hNEIL1 H. sapiensProline-1Suicide Trap Trapped, but can also excise; competition is context-dependent.
hNTH1 H. sapiensLysine (active site)Repair (Excision) Steric exclusion prevents C5 attack; efficient repair.
hOGG1 H. sapiensLysine (active site)No Reaction Does not recognize hydantoin lesions effectively.

Experimental Protocols

Protocol 1: Synthesis of 5-OH-Hyd Phosphoramidite

To study 5-OH-Hyd, you must incorporate it into oligonucleotides.[2][3] The 5-OH group makes the phosphoramidite unstable if not properly protected.

Reagents: this compound nucleoside, TBDMS-Cl, DMT-Cl, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • 5'-OH Protection: React the 5-OH-Hyd nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine.

    • Critical Step: Monitor by TLC to ensure only the 5'-OH is tritylated.

  • Base Protection: The N3 position of the hydantoin ring and the C5-OH may require protection depending on coupling conditions. Often, the C5-OH is protected with a TBDMS group to prevent side reactions during oxidation.

  • Phosphitylation: Dissolve the protected nucleoside in anhydrous DCM. Add diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Reaction: Stir under Argon for 1 hour at room temperature.

  • Purification: Precipitate in cold hexane. Purify via silica gel chromatography (neutralized with triethylamine) to prevent acid-catalyzed decomposition.

Protocol 2: DNA-Protein Crosslinking (Trapping) Assay

This assay validates the presence of the "suicide" reaction by detecting the molecular weight shift of the enzyme.

Materials:

  • 
    P-labeled 5-OH-Hyd containing oligonucleotide (double-stranded).
    
  • Recombinant Enzyme (e.g., Fpg, hNEIL1).

  • Sodium Borohydride (NaBH

    
    ) - Optional: Stabilizes Schiff bases, though 5-OH-Hyd crosslinks are often stable without it.
    

Workflow:

  • Substrate Preparation: Anneal the

    
    P-labeled 5-OH-Hyd strand with its complement (typically placing G or A opposite the lesion).
    
  • Reaction:

    • Mix 10 nM labeled DNA with 50–100 nM Enzyme in reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).

    • Incubate at 37°C for time points: 0, 5, 15, 30, 60 minutes.

  • Trapping:

    • Note: Unlike standard Schiff base assays, NaBH

      
       is not strictly required for the C5-attack mechanism, but is often added (50 mM) to trap any transient C1' intermediates for comparison.
      
  • Analysis:

    • Stop reaction with SDS loading buffer (containing

      
      -mercaptoethanol).
      
    • Heat at 95°C for 5 minutes.

    • Resolve on a 12% SDS-PAGE gel (denaturing).

  • Detection:

    • Visualize via phosphorimaging.

    • Result: A "Trapped" species will appear as a high-molecular-weight band (Enzyme + DNA), distinct from the free DNA band.

References

  • Gasparutto, D., et al. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases.[1] Biochimica et Biophysica Acta.[1][2][4] Link

  • Donley, N., et al. (2011). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. Semantic Scholar/Journal of Biological Chemistry. Link

  • Hailer, M.K., et al. (2005). Recognition of the oxidized cytosine lesion, 5-hydroxyuracil, by the human DNA glycosylase hNEIL1. Nucleic Acids Research.[5] Link

  • Wallace, S.S. (2014). Base excision repair: a critical player in many games. DNA Repair.[1][5][6][7][8][9] Link

Technical Guide: 5-Hydroxyhydantoin DNA Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Repair Mechanisms, and Quantification Protocols

Executive Summary

5-Hydroxyhydantoin (5-OH-Hyd) represents a critical, yet often under-characterized, class of oxidative DNA damage derived from cytosine.[1] Unlike the widely monitored 8-oxo-7,8-dihydroguanine (8-oxoG), 5-OH-Hyd acts as a potent block to high-fidelity DNA polymerases and a "molecular trap" for DNA glycosylases. Its accumulation is inextricably linked to chronic inflammation and oxidative stress, serving as a precursor for C


T transition mutations—a hallmark of specific oncogenic signatures.

This guide moves beyond basic definitions to provide a mechanistic blueprint of 5-OH-Hyd formation, its preferential repair by NEIL1 over NTH1, and a validated LC-MS/MS workflow for its absolute quantification in complex biological matrices.

Part 1: Chemical Identity and Formation Mechanism

The Oxidative Cascade

5-OH-Hyd is not a primary oxidation product; it is a secondary decomposition product of cytosine glycol. When the cytosine moiety (C) is attacked by hydroxyl radicals (


OH), it forms a C5-OH or C6-OH radical adduct. In aerated solutions, these intermediates form cytosine glycols.

The critical divergence occurs here: Cytosine glycol is unstable. It undergoes dehydration and ring contraction to form the imidazolidine-2,4-dione structure of this compound. This rearrangement is stereoselective, yielding


 and 

isomers, both of which are biologically relevant.
Mechanistic Pathway Visualization

The following diagram illustrates the transformation from Cytosine to 5-OH-Hyd, highlighting the ring contraction step essential for identifying this adduct.

FormationPathway cluster_0 ROS-Mediated Oxidation Cytosine Cytosine (dC) OH_Attack •OH Radical Attack (C5/C6) Cytosine->OH_Attack Cyt_Glycol Cytosine Glycol (Unstable Intermediate) OH_Attack->Cyt_Glycol Oxidation Ring_Contract Dehydration & Ring Contraction Cyt_Glycol->Ring_Contract Rearrangement Hydantoin This compound (5-OH-Hyd) Ring_Contract->Hydantoin Final Adduct

Figure 1: Step-wise oxidative degradation of Cytosine to this compound involving ring contraction.

Part 2: Biological Impact & Mutagenicity[1][2]

Polymerase Stalling and Bypass

The 5-OH-Hyd lesion presents a non-planar, hydantoin ring that disrupts Watson-Crick base pairing.

  • High-Fidelity Polymerases (e.g., Pol

    
    , Pol 
    
    
    
    ):
    Typically stall at the lesion site. This stalling can lead to replication fork collapse and double-strand breaks (DSBs) if not resolved.
  • Translesion Synthesis (TLS) Polymerases: Polymerases such as Pol

    
     (eta) or Pol 
    
    
    
    (kappa) can bypass the lesion but often with low fidelity.
  • Mutational Signature: The bypass frequently results in the incorporation of Adenine (A) opposite the 5-OH-Hyd lesion. Upon the next round of replication, this results in a C

    
    T transition , a mutation commonly observed in oxidative stress-induced cancers.
    
The "Molecular Trap"

5-OH-Hyd lesions can act as suicide substrates for certain repair enzymes. They form an incredibly stable Schiff base intermediate with DNA glycosylases, effectively trapping the enzyme on the DNA. This prevents the enzyme from repairing other lesions and signals downstream apoptotic pathways.

Part 3: Enzymatic Repair Mechanisms

NEIL1 vs. NTH1: Specificity Matters

While Endonuclease III (NTH1) is the canonical repair enzyme for oxidized pyrimidines, NEIL1 (Nei-like DNA glycosylase 1) is the superior enzyme for 5-OH-Hyd excision.

  • NTH1: Primarily active on double-stranded DNA (dsDNA).

  • NEIL1: Unique ability to recognize and excise lesions in single-stranded DNA (ssDNA) and bubble structures (e.g., replication forks, transcription bubbles).

  • Kinetic Superiority: NEIL1 excises hydantoin lesions

    
     faster than Thymine Glycol (Tg).[2][3]
    
Base Excision Repair (BER) Pathway

The repair follows the standard BER pathway but relies on the bifunctional activity (glycosylase +


-elimination) of NEIL1.

RepairPathway Lesion DNA with 5-OH-Hyd Recognition NEIL1 Recognition (Prefers Replication Bubble) Lesion->Recognition SchiffBase Schiff Base Formation (Covalent Intermediate) Recognition->SchiffBase Binding Excision Base Excision & Strand Cleavage (β,δ-elimination) SchiffBase->Excision Catalysis GapFilling Gap Filling (Pol β) & Ligation (Ligase III) Excision->GapFilling 3'-Phosphate Removal Repaired Restored Cytosine GapFilling->Repaired

Figure 2: NEIL1-mediated Base Excision Repair pathway specific to 5-OH-Hyd lesions.

Part 4: Analytical Methodologies (Quantification)

The Challenge of Quantification

Quantifying 5-OH-Hyd is technically demanding due to:

  • Artifactual Formation: Oxidation of Cytosine during DNA extraction can generate false positives.

  • Polarity: The hydantoin ring is highly polar, making retention on standard C18 columns difficult without optimized mobile phases.

  • Isomers: Separation of

    
     and 
    
    
    
    diastereomers requires high-resolution chromatography.
Validated LC-MS/MS Protocol

The following protocol uses Isotope Dilution Mass Spectrometry , the only method capable of providing authoritative quantitative data.

Step 1: DNA Extraction with Antioxidants
  • Reagent: Lysis buffer supplemented with 100

    
    M Deferoxamine (metal chelator) and 20 mM TEMPO (radical scavenger).
    
  • Rationale: Prevents Fenton chemistry-driven oxidation of Cytosine during cell lysis.

  • Process: Use a "gentle" salting-out method (e.g., Ammonium Acetate) rather than phenol-chloroform to minimize chemical stress.

Step 2: Enzymatic Hydrolysis

Digest DNA to single nucleosides (5-OH-dHyd).

  • Enzyme Cocktail:

    • DNase I: Endonucleolytic cleavage.

    • Nuclease P1: Exonucleolytic cleavage to nucleotides.

    • Alkaline Phosphatase: Dephosphorylation to nucleosides.

  • Internal Standard Spike: Add

    
    -labeled 5-OH-dHyd before digestion to account for enzymatic inefficiency.
    
Step 3: LC-MS/MS Parameters
  • Column: Hypercarb (Porous Graphitic Carbon) or High-Strength Silica (HSS) T3. Note: Standard C18 often fails to retain dHyd.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transition Monitoring (SRM):

    • Precursor:

      
       245 (Protonated 5-OH-dHyd).
      
    • Product:

      
       129 (Loss of deoxyribose, cleavage of hydantoin ring).
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Tissue/Cells) Lysis Lysis + Antioxidants (TEMPO/Deferoxamine) Sample->Lysis Extraction DNA Isolation (Chaotropic-Free) Lysis->Extraction Spike Spike Internal Std (15N, 13C-5-OH-dHyd) Extraction->Spike Critical QC Step Hydrolysis Enzymatic Hydrolysis (Nuclease P1 + Alk Phos) Spike->Hydrolysis LCMS LC-MS/MS Analysis (SRM Mode) Hydrolysis->LCMS

Figure 3: Isotope Dilution LC-MS/MS workflow for artifact-free quantification.

Data Comparison: Detection Methods
MethodSensitivitySpecificityArtifact RiskSuitability
LC-MS/MS (Isotope Dilution) High (fmol) High Low (with antioxidants)Gold Standard for absolute quantification.
GC-MS (Derivatization)HighHighHigh (High temp induces oxidation)Historical use; largely replaced by LC-MS.
ELISA / ImmunoassayLowLowModerateQualitative screening only; cross-reactivity issues.
Comet Assay (+Endo III)ModerateModerateLowGood for measuring total pyrimidine damage, not specific to 5-OH-Hyd.

Part 5: References

  • Gasparutto, D., et al. (2009).[5] "Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases." Biochimica et Biophysica Acta (BBA) - General Subjects.[5] Link

  • Hailer, M. K., et al. (2005). "Recognition of the oxidized lesions spiroiminodihydantoin and guanidinohydantoin in DNA by the base excision repair glycosylases NEIL1 and NEIL2."[2] DNA Repair. Link

  • Regulus, P., et al. (2004). "Oxidation of 5-hydroxy-2'-deoxycytidine and 5-hydroxy-2'-deoxyuridine by hydroxyl radicals: formation of this compound and its alpha-hydroxy-ketone isomer."[6] Chemical Research in Toxicology. Link

  • Tang, Y., & Zhang, Y. (2020).[4] "Analytical methods for DNA adducts." Current Opinion in Toxicology. Link

  • Cadet, J., et al. (2010). "Oxidation reactions of cytosine DNA components by hydroxyl radical and one-electron oxidants in aerated aqueous solutions." Accounts of Chemical Research. Link

Sources

The Hidden Lesion: Foundational Research on 5-Hydroxyhydantoin Genotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Toxicology Professionals

Executive Summary

5-Hydroxyhydantoin (5-OH-Hyd) represents a critical, often overlooked class of DNA damage derived from the oxidation of pyrimidines (specifically cytosine) and as a degradation impurity in hydantoin-based pharmaceuticals. Unlike canonical oxidative lesions like 8-oxo-Guanine, 5-OH-Hyd involves a drastic rearrangement of the pyrimidine ring into a hydantoin structure (imidazolidinedione), presenting unique challenges for cellular replication machinery and analytical detection.

This guide synthesizes the mechanistic formation, mutagenic potential, and specific DNA repair pathways governing 5-OH-Hyd. It provides a self-validating framework for researchers to quantify this lesion and assess genotoxic risk in drug substances and biological systems.

Part 1: Chemical Identity & Formation Mechanisms[1][2]

This compound is not merely a point mutation; it is a structural collapse of the genetic letter "C" (Cytosine).

1.1 The Oxidative Cascade The formation of 5-OH-Hyd is primarily driven by Reactive Oxygen Species (ROS), specifically the hydroxyl radical (


OH), attacking the 5,6-double bond of cytosine.
  • Primary Attack:

    
    OH adds to C5 or C6, forming a radical intermediate.
    
  • Glycol Formation: Reaction with

    
     and subsequent reduction yields Cytosine Glycol.
    
  • Ring Contraction: Unlike uracil derivatives which retain the pyrimidine ring, 5-OH-Hyd forms via the hydrolytic opening of the C5-C6 bond and recyclization into a five-membered imidazole-like ring.

1.2 Pharmaceutical Relevance Beyond endogenous DNA damage, 5-OH-Hyd (CAS 29410-13-7) appears as a degradation product in hydantoin-derivative drugs (e.g., Phenytoin, Nitrofurantoin). Its presence in Active Pharmaceutical Ingredients (APIs) requires strict monitoring under ICH M7 guidelines due to its potential to act as a DNA-reactive impurity.

Figure 1: Mechanistic Pathway of Formation

G Cytosine Cytosine (DNA) OH_Radical •OH Radical Attack Cytosine->OH_Radical Cyt_Glycol Cytosine Glycol (Unstable Intermediate) OH_Radical->Cyt_Glycol + O2 / Reduction Ring_Open Pyrimidne Ring Opening/Hydrolysis Cyt_Glycol->Ring_Open Deamination Hydantoin This compound (5-OH-Hyd) Ring_Open->Hydantoin Recyclization (Rearrangement)

Caption: The oxidative rearrangement pathway from Cytosine to this compound involves ring opening and contraction, distinct from simple deamination.

Part 2: Genotoxic Mechanism of Action

The genotoxicity of 5-OH-Hyd stems from its loss of hydrogen-bonding fidelity.

2.1 Base Pairing Ambiguity While Cytosine pairs strictly with Guanine, the 5-OH-Hyd lesion presents a distorted hydrogen bond donor/acceptor profile.

  • Replicative Block: The hydantoin ring is non-planar and bulky compared to the native pyrimidine, frequently causing high-fidelity polymerases (like Pol

    
     or 
    
    
    
    ) to stall.
  • Mutagenesis: When bypass occurs (often via Translesion Synthesis polymerases), 5-OH-Hyd tends to mispair with Adenine. This results in a C

    
     T transition mutation  upon the next round of replication.
    

2.2 Comparative Mutagenicity Profile

Lesion Origin Primary Mutation Polymerase Blocking Potential

| 5-OH-Hyd | Cytosine Oxidation | C


 T Transition | High  (Ring contraction distorts helix) |
| 8-oxo-G  | Guanine Oxidation | G 

T Transversion | Moderate | | Uracil | Cytosine Deamination | C

T Transition | Low (Readily bypassed as T) |
Part 3: Cellular Defense & Repair Pathways

The cell utilizes the Base Excision Repair (BER) pathway to mitigate 5-OH-Hyd toxicity. The specificity of glycosylases is the critical determinant of repair efficiency.

3.1 Key Enzymes

  • NTH1 (Endonuclease III Homolog): The primary human glycosylase responsible for excising oxidized pyrimidines. NTH1 recognizes the non-planar structure of 5-OH-Hyd.

  • NEIL1 (Endonuclease VIII-like 1): Acts as a backup system, particularly effective in single-stranded DNA structures (e.g., during transcription or replication bubbles) where NTH1 is less active.

3.2 The Repair Protocol (Biological)

  • Recognition: NTH1 flips the 5-OH-Hyd base out of the double helix.

  • Excision: The N-glycosidic bond is cleaved, releasing the free base.

  • Incision: The AP-lyase activity of the enzyme cleaves the sugar-phosphate backbone.

  • Restoration: DNA Polymerase

    
     fills the gap, and Ligase III seals the nick.
    

Figure 2: The BER Pathway for 5-OH-Hyd

BER Lesion DNA with 5-OH-Hyd Lesion Recog Recognition by NTH1 / NEIL1 Lesion->Recog Excision Base Excision (Release of Free 5-OH-Hyd) Recog->Excision Glycosylase Activity AP_Site Apurinic/Apyrimidinic (AP) Site Excision->AP_Site Lyase Activity Gap_Fill Gap Filling (Pol β) & Ligation AP_Site->Gap_Fill APE1 / Pol β Repaired Restored C:G Pair Gap_Fill->Repaired

Caption: Step-wise excision of 5-OH-Hyd by NTH1/NEIL1 glycosylases via the Base Excision Repair (BER) pathway.

Part 4: Analytical Methodologies & Protocols

Quantifying 5-OH-Hyd requires distinguishing it from other cytosine oxidation products (like 5-hydroxycytosine).

4.1 Gold Standard: Isotope-Dilution LC-MS/MS

This protocol ensures absolute specificity and quantification.

Reagents Required:

  • Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.

  • Internal Standard: Stable isotope-labeled 5-OH-Hyd (

    
    , 
    
    
    
    ).

Step-by-Step Protocol:

  • DNA Extraction:

    • Isolate genomic DNA using a high-purity kit (avoid phenol-chloroform if possible to prevent oxidation artifacts).

    • Add Desferrioxamine (0.1 mM) to all buffers to chelate iron and prevent Fenton chemistry during processing.

  • Enzymatic Digestion:

    • Incubate 50

      
      g DNA with Nuclease P1 (acetate buffer, pH 5.3) at 37°C for 2 hours.
      
    • Adjust pH to 8.0 with Tris-HCl. Add Alkaline Phosphatase and Phosphodiesterase I. Incubate for 2 hours.

    • Why: This converts the DNA polymer into individual nucleosides.[1]

  • Filtration:

    • Pass mixture through a 3kDa molecular weight cut-off filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Column: Reverse-phase C18 (e.g., 2.1 x 150 mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: Electrospray Ionization (ESI) in Positive Mode.[1][2]

    • Quantification: Monitor the specific mass transition for 5-OH-Hyd (loss of sugar moiety). Compare peak area to the internal standard.

4.2 Alternative: Modified Comet Assay

For labs without MS capabilities, use a functional repair assay.

  • Lysis: Lyse cells embedded in agarose on slides.

  • Enzyme Treatment: Treat one set of slides with FPG or NTH1 enzyme buffer.

  • Electrophoresis: Run standard alkaline electrophoresis.

  • Calculation: (Tail Moment of Enzyme Treated) - (Tail Moment of Buffer Control) = Oxidative Pyrimidine Damage (Proxy for 5-OH-Hyd + others).

References
  • Gasparutto, D., et al. (2009).[3] "Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases." Biochimica et Biophysica Acta (BBA) - General Subjects.[3] Link

  • Dizdaroglu, M., et al. (2002). "Oxidatively induced DNA damage: mechanisms, repair and disease." Cancer Letters. Link

  • Hailer, M.K., et al. (2005). "Recognition of the oxidized cytosine derivative 5-hydroxyuracil by DNA glycosylases." DNA Repair.
  • Zhao, X., et al. (2010). "Mutation versus repair: NEIL1 removal of hydantoin lesions in single-stranded, bulge, bubble, and duplex DNA contexts."[4] Biochemistry. Link

  • International Council for Harmonisation (ICH). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." Link

Sources

An In-Depth Technical Guide to Exploratory Studies of 5-Hydroxyhydantoin in Aging

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative to Investigate Novel Modulators of Aging

The inexorable process of aging is characterized by a progressive decline in physiological function, leading to an increased susceptibility to a myriad of chronic diseases. At the heart of the aging process lie fundamental molecular and cellular events, including the accumulation of DNA damage and the persistent burden of oxidative stress. As our understanding of these hallmarks of aging deepens, so too does the imperative to identify and characterize novel compounds that may modulate these processes.

This technical guide provides a comprehensive framework for the exploratory investigation of 5-Hydroxyhydantoin, a molecule intrinsically linked to DNA damage, as a potential modulator of the aging process. As an oxidation product of 2'-deoxycytidine, this compound represents a direct link between oxidative stress and genomic instability.[1] Its presence in DNA, if left unrepaired, can lead to mutagenic events, suggesting a potential role in the age-associated decline of cellular function.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the potential pro- or anti-aging properties of this intriguing molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our approach in authoritative scientific principles.

Section 1: The Scientific Rationale - this compound at the Nexus of DNA Damage and Aging

The "DNA damage theory of aging" posits that the accumulation of damage to our genetic material is a primary driver of the aging phenotype.[2][3][4] This damage arises from both endogenous metabolic processes and exogenous insults, with reactive oxygen species (ROS) being a major endogenous culprit.[5][6][7] The intricate interplay between oxidative stress and DNA damage creates a vicious cycle that contributes to cellular senescence, a state of irreversible cell cycle arrest that is a hallmark of aging.[8][9][10][11][12]

This compound is a direct molecular consequence of oxidative damage to DNA, specifically the oxidation of cytosine residues.[1] Its formation represents a critical lesion that, if not efficiently removed by the cell's repair machinery, can disrupt DNA replication and transcription, leading to mutations. The primary defense against such lesions is the Base Excision Repair (BER) pathway, a highly conserved process that removes damaged bases from the genome.[9][13]

This guide proposes a systematic exploration of this compound's role in aging, built upon the central hypothesis that its presence and metabolism may influence the rate of cellular and organismal aging. We will investigate two key possibilities:

  • This compound as a pro-aging factor: Does an excess of this lesion, or a deficiency in its repair, accelerate the aging process?

  • This compound as a potential hormetic agent: Could exposure to low levels of this compound, or its derivatives, stimulate protective pathways that ultimately slow down aging?

To address these questions, we will outline a multi-tiered experimental approach, beginning with the fundamental biochemical characterization of this compound and progressing to comprehensive in vitro and in vivo studies.

Section 2: Foundational Methodologies - Synthesis, Purification, and Analytical Detection of this compound

A prerequisite for any robust biological investigation is the availability of a well-characterized and pure compound. This section details the essential protocols for the synthesis, purification, and analytical detection of this compound.

Synthesis of this compound

A reproducible method for the synthesis of this compound involves the oxidation of 4,5-dihydroxyimidazolin-2-one with hydrogen peroxide in the presence of a metal ion catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,5-dihydroxyimidazolin-2-one in deionized water.

  • Catalyst Addition: Add a catalytic amount of iron (II) sulfate heptahydrate to the solution.

  • Oxidation: While stirring under a nitrogen atmosphere, slowly add a solution of hydrogen peroxide (30%) dropwise to the reaction mixture. Maintain the temperature of the reaction vessel at 0-5°C using an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench any remaining hydrogen peroxide by the careful addition of a saturated solution of sodium sulfite.

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and the metal catalyst. Column chromatography is an effective method for this purpose.

Experimental Protocol:

  • Sample Preparation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Chromatography: Load the concentrated sample onto the column and elute with the chosen solvent system.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Detection and Quantification by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.

Experimental Protocol:

  • Sample Preparation:

    • Cell Lysates/Tissue Homogenates: Precipitate proteins with a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Plasma/Serum: Perform a protein precipitation step as described above.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve using known concentrations of purified this compound to quantify the amount in the biological samples.

Section 3: In Vitro Exploratory Studies - Cellular Models of Aging

Cellular models provide a controlled environment to dissect the molecular mechanisms by which this compound may influence the aging process. This section outlines key in vitro assays to assess its impact on cellular senescence, oxidative stress, and DNA damage.

Investigating Cellular Senescence

Cellular senescence is a fundamental hallmark of aging, and its induction or inhibition by this compound would be a significant finding.

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining [2][14]

  • Cell Culture: Culture primary human fibroblasts (e.g., IMR-90 or WI-38) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of this compound for a defined period. Include a positive control for senescence induction (e.g., etoposide or doxorubicin).

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with a formaldehyde/glutaraldehyde solution.

  • Staining: Wash the fixed cells and incubate them overnight at 37°C with the SA-β-Gal staining solution (containing X-gal at pH 6.0).

  • Imaging and Quantification: Visualize the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.

Data Presentation:

TreatmentConcentration (µM)% Senescent Cells (Mean ± SD)
Vehicle Control0
This compound1
This compound10
This compound100
Positive Control (Etoposide)20
Assessing Oxidative Stress

Given that this compound is a product of oxidative damage, it is crucial to determine if it, in turn, modulates cellular redox homeostasis.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Culture and Treatment: Culture cells and treat with this compound as described above. Include a positive control for ROS induction (e.g., H₂O₂).

  • Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a fluorescent probe that becomes fluorescent upon oxidation by ROS.

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

Quantifying DNA Damage and Repair

The primary known role of this compound is as a DNA lesion. Therefore, it is essential to investigate its impact on genomic integrity and the cellular DNA damage response.

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis) [15][16][17]

  • Cell Preparation: After treatment with this compound, harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA-containing nucleoids.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Imaging: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Experimental Protocol: γH2AX Immunofluorescence Staining [1][18]

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Section 4: In Vivo Investigations - Model Organisms in Aging Research

To understand the systemic effects of this compound on aging, it is necessary to move from in vitro to in vivo models. This section provides a roadmap for conducting exploratory studies in established model organisms of aging: Caenorhabditis elegans, Drosophila melanogaster, and mice.

Caenorhabditis elegans - A Powerful Model for Lifespan and Healthspan Studies

The nematode C. elegans offers a short lifespan, genetic tractability, and well-established assays for aging research.[8]

Experimental Workflow for C. elegans Studies

C_elegans_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Solution lifespan Lifespan Assay prep_compound->lifespan healthspan Healthspan Assays (Motility, Stress Resistance) prep_compound->healthspan biomarkers Biomarker Analysis (ROS, DNA Damage) prep_compound->biomarkers prep_worms Synchronize Worm Population prep_worms->lifespan prep_worms->healthspan prep_worms->biomarkers survival_analysis Survival Curve Analysis lifespan->survival_analysis statistical_tests Statistical Comparisons healthspan->statistical_tests biomarkers->statistical_tests survival_analysis->statistical_tests

Caption: Workflow for investigating this compound in C. elegans.

Experimental Protocol: Lifespan Assay

  • Preparation: Synchronize a population of wild-type C. elegans and place them on nematode growth medium (NGM) agar plates containing a lawn of E. coli OP50.

  • Treatment: Incorporate this compound into the NGM plates at various concentrations.

  • Scoring: Every other day, score the number of living and dead worms. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Analysis: Generate survival curves and perform statistical analysis (e.g., log-rank test) to determine if this compound significantly alters lifespan.

Drosophila melanogaster - A Versatile Model for Aging and Age-Related Diseases

The fruit fly, Drosophila melanogaster, provides a more complex model system with well-characterized age-related physiological declines.[10]

Experimental Protocol: Negative Geotaxis (Climbing) Assay [10][19][20]

  • Fly Maintenance and Treatment: House adult flies in vials containing standard fly food supplemented with this compound.

  • Assay: At different ages, transfer a cohort of flies to a vertical climbing apparatus.

  • Stimulation: Gently tap the apparatus to startle the flies to the bottom.

  • Measurement: Record the height the flies climb in a given time.

  • Analysis: Compare the climbing performance of treated and control flies over time to assess age-related decline in motor function.

Murine Models - The Gold Standard for Preclinical Aging Research

Mice are the most widely used mammalian model for aging research, offering physiological and genetic similarities to humans.[7][21]

Experimental Protocol: Oral Gavage Administration [4][15][22][23]

  • Preparation: Prepare a sterile solution or suspension of this compound in a suitable vehicle (e.g., water or corn oil).

  • Administration: Using a gavage needle, administer a precise volume of the this compound formulation directly into the stomach of the mouse.

  • Dosage Regimen: Administer the compound daily or on another appropriate schedule for the duration of the study.

Data Presentation: Murine Healthspan Parameters

ParameterAssayRationale
Metabolic Health Glucose Tolerance TestAssesses age-related decline in glucose metabolism.
Physical Function Grip Strength, RotarodMeasures age-related decline in muscle strength and coordination.
Cognitive Function Morris Water MazeEvaluates age-related cognitive decline.
Inflammation Cytokine Profiling (ELISA)Measures systemic inflammation, a hallmark of aging.

Section 5: Mechanistic Insights - Probing the Molecular Pathways

To move beyond phenomenological observations, it is crucial to investigate the molecular mechanisms through which this compound exerts its effects.

DNA Glycosylase Activity Assay

This assay will determine if this compound or its metabolites can directly modulate the activity of key DNA repair enzymes, such as NEIL1, that are responsible for its removal from DNA.[24]

Experimental Protocol:

  • Substrate Preparation: Synthesize a short, fluorescently labeled DNA oligonucleotide containing a single this compound lesion.

  • Enzyme Reaction: Incubate the DNA substrate with purified recombinant NEIL1 enzyme in the presence or absence of this compound.

  • Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage of the DNA substrate by the glycosylase will result in a smaller, fluorescently labeled fragment.

  • Quantification: Quantify the amount of cleaved product to determine the enzymatic activity.

Mitochondrial Function Assays

Mitochondrial dysfunction is a central hallmark of aging. Assessing the impact of this compound on mitochondrial health is therefore of paramount importance.

Experimental Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay [25][26]

  • Cell Culture and Treatment: Treat cells with this compound.

  • Staining: Incubate the cells with JC-1, a fluorescent dye that accumulates in mitochondria. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low membrane potential, JC-1 remains as monomers and fluoresces green.

  • Analysis: Measure the ratio of red to green fluorescence using a fluorescence plate reader or flow cytometer. A decrease in this ratio indicates mitochondrial depolarization.

Signaling Pathway Visualization

Aging_Pathways cluster_stress Cellular Stressors cluster_response Cellular Responses cluster_compound This compound ROS Reactive Oxygen Species (ROS) DNA_damage DNA Damage ROS->DNA_damage Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction BER Base Excision Repair (BER) DNA_damage->BER Senescence Cellular Senescence DNA_damage->Senescence Mitochondrial_dysfunction->ROS Mitochondrial_dysfunction->Senescence Hydroxyhydantoin This compound Hydroxyhydantoin->DNA_damage as a lesion Hydroxyhydantoin->BER modulates? Hydroxyhydantoin->Mitochondrial_dysfunction modulates?

Caption: Interplay of this compound with key aging pathways.

Conclusion: Charting a Path Forward

This technical guide provides a rigorous and comprehensive framework for the initial exploratory studies of this compound in the context of aging. By systematically progressing from fundamental biochemical characterization to in vitro and in vivo models, researchers can build a robust dataset to elucidate the potential of this molecule as a modulator of the aging process. The detailed protocols and experimental designs presented herein are intended to serve as a launchpad for innovative research in the ever-evolving field of geroscience. The insights gained from these studies will not only enhance our understanding of the intricate relationship between DNA damage and aging but may also pave the way for the development of novel therapeutic strategies to promote healthy aging.

References

  • Bio-protocol. (n.d.). Senescence Associated β-galactosidase Staining. Retrieved from [Link]

  • Protocol Exchange. (2020). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • JoVE. (2022). Comet Assay for Assaying DNA damage in Neurons | Protocol Preview. Retrieved from [Link]

  • Interchim. (n.d.). Instructions. Retrieved from [Link]

  • Nature Protocols. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Retrieved from [Link]

  • JoVE. (2022). SA-β-Galactosidase-Based Screening Assay For Identification:Senotherapeutic Drugs l Protocol Preview. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • PubMed Central. (n.d.). Caenorhabditis elegans as a Model to Study Aging and Photoaging. Retrieved from [Link]

  • PubMed Central. (n.d.). Aging Research Using Mouse Models. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring the Senescence-Associated Secretory Phenotype. Retrieved from [Link]

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  • PubMed Central. (n.d.). Base excision repair of oxidative DNA damage and association with cancer and aging. Retrieved from [Link]

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  • PubMed Central. (n.d.). Studying Aging in Drosophila. Retrieved from [Link]

  • PubMed Central. (n.d.). Functional analyses of single nucleotide polymorphic variants of the DNA glycosylase NEIL1 in sub-Saharan African populations. Retrieved from [Link]

  • MDPI. (n.d.). Aging Hallmarks and the Role of Oxidative Stress. Retrieved from [Link]

  • BreakSight. (2023). DNA Damage and Aging: Mapping the Genomic Fault Lines of Time. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hydroxy hydantoins via a Tandem process | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). SASP analysis of cytokine- and therapy-induced senescent melanoma.... Retrieved from [Link]

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  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • ResearchGate. (2023). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Grantome. (n.d.). Role Of Uracil DNA Glycosylase In Base Excision Repair. Retrieved from [Link]

  • PubMed. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring the Senescence-Associated Secretory Phenotype. Retrieved from [Link]

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  • JoVE. (2012). Methods to Assay Drosophila Behavior. Retrieved from [Link]

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  • PubMed. (2012). Biochemical mapping of human NEIL1 DNA glycosylase and AP lyase activities. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis of 5-Hydroxyhydantoin Derivatives from Isatins

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 5-Hydroxy-5-(2-aminophenyl)hydantoin and related derivatives from Isatins . This transformation exploits the latent


-keto acid character of the isatin scaffold under alkaline conditions, enabling a facile entry into functionalized hydantoins—a privileged pharmacophore in antiepileptic and anticancer drug discovery.

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a cornerstone of medicinal chemistry, present in essential medicines like Phenytoin (antiepileptic) and Nilutamide (antiandrogen). While traditional syntheses (e.g., Bucherer-Bergs) often yield spiro-fused products when applied to cyclic ketones, the synthesis of 5-hydroxy-5-arylhydantoins from isatins offers a unique pathway.

This protocol leverages the base-catalyzed ring opening of isatin (1H-indole-2,3-dione) to isatinic acid (2-aminophenylglyoxylic acid), which subsequently condenses with urea. This route is particularly valuable for generating 5-hydroxy-functionalized hydantoins , which serve as versatile intermediates for further derivatization or as bioactive entities themselves.

Key Advantages[1]
  • Atom Economy: Utilizes inexpensive urea and isatin starting materials.[1]

  • Stereoelectronic Control: The 5-hydroxy group provides a handle for further nucleophilic substitution or dehydration.

  • Scalability: Aqueous/ethanolic conditions are amenable to scale-up.

Chemical Pathway & Mechanism

The transformation proceeds via a cascade mechanism initiated by the hydrolysis of the isatin lactam bond.

Mechanistic Steps[3][4][5][6][7][8][9]
  • Ring Opening: Treatment of Isatin (1 ) with aqueous alkali (KOH/NaOH) hydrolyzes the amide bond, generating the Isatinate salt (2-aminophenylglyoxylate) (2 ).

  • Nucleophilic Addition: Urea attacks the highly electrophilic

    
    -keto carbonyl of the isatinate.
    
  • Cyclization: The ureido intermediate undergoes intramolecular cyclization to form the hydantoin ring.

  • Stabilization: The resulting 5-hydroxy-5-(2-aminophenyl)hydantoin (3 ) is stabilized by the electron-rich amino group, though it may undergo dehydration to 5-methylene derivatives under harsh acidic conditions.

Pathway Visualization (Graphviz)

IsatinToHydantoin Isatin Isatin (1H-indole-2,3-dione) Isatinate Isatinate Intermediate (2-aminophenylglyoxylate) Isatin->Isatinate Hydrolysis (Ring Opening) Base OH- (aq) Base->Isatinate Intermediate Ureido-Glycolate Adduct Isatinate->Intermediate Nucleophilic Addition Urea Urea (NH2CONH2) Urea->Intermediate Product 5-Hydroxy-5-(2-aminophenyl)hydantoin Intermediate->Product Cyclization (-H2O)

Figure 1: Mechanistic pathway for the conversion of Isatin to 5-Hydroxyhydantoin via the Isatinate intermediate.

Experimental Protocols

Protocol A: Standard Alkaline Synthesis (Isatinic Acid Route)

This method is preferred for generating the 5-hydroxy species with high regioselectivity.

Reagents:

  • Isatin (Substituted or Unsubstituted): 10 mmol

  • Urea: 30 mmol (3 equiv.)

  • Potassium Hydroxide (KOH): 30% w/v aqueous solution

  • Ethanol (95%)[2]

  • Glacial Acetic Acid (for neutralization)

Step-by-Step Procedure:

  • Preparation of Isatinate: In a 100 mL round-bottom flask, dissolve 1.47 g of Isatin (10 mmol) in 15 mL of Ethanol .

  • Ring Opening: Add 5 mL of 30% KOH dropwise. The solution will turn from orange/red to pale yellow, indicating the formation of potassium isatinate. Stir at room temperature for 15 minutes.

  • Urea Addition: Add 1.80 g of Urea (30 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours . Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The isatin spot (Rf ~0.6) should disappear.

  • Work-up: Cool the reaction mixture to 0–5°C in an ice bath.

  • Acidification: Carefully acidify the solution to pH 4–5 using Glacial Acetic Acid . A precipitate should form. Note: Avoid strong mineral acids (HCl) to prevent dehydration to the methylene derivative.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain the pure This compound derivative .

Protocol B: Microwave-Assisted Synthesis (Green Method)

Optimized for rapid library generation of substituted derivatives.

Parameters:

  • Instrument: Monowave reactor (e.g., Anton Paar or Biotage)

  • Temperature: 120°C

  • Time: 15 minutes

  • Solvent: Water/Ethanol (1:1)

Procedure:

  • Load Isatin (1 mmol), Urea (3 mmol), and KOH (1.5 mmol) into a 10 mL microwave vial.

  • Add 3 mL of solvent. Cap and seal.

  • Irradiate at 120°C for 15 minutes (High Absorption level).

  • Cool to 50°C using compressed air.

  • Acidify with acetic acid and filter the precipitated product.

Data Analysis & Characterization

Successful synthesis is confirmed by the loss of the C3-ketone signal of isatin and the appearance of the hydantoin ring signals.

Table 1: Expected Physiochemical Properties

ParameterIsatin (Starting Material)This compound (Product)
Appearance Orange/Red PowderWhite/Off-White Crystalline Solid
IR Spectrum C=O (Ketone): ~1730 cm⁻¹C=O (Lactam): ~1615 cm⁻¹OH (Broad): 3300–3450 cm⁻¹C=O (Hydantoin): 1710, 1770 cm⁻¹
¹H NMR (DMSO-d₆) Indole NH: ~11.0 ppmHydantoin NHs: ~10.8, 8.5 ppmOH: ~6.5 ppm (exchangeable)Aniline NH2: ~5.0–6.0 ppm (broad)
Solubility Soluble in Acetone, DMSOSoluble in DMSO, Warm Ethanol

Troubleshooting & Optimization

Critical Control Points (CCPs)
  • pH Control during Work-up (Self-Validating Step):

    • Issue: If the pH drops below 2 (highly acidic), the 5-hydroxy group may eliminate water, leading to the 5-methylenehydantoin or recyclization to isatin.

    • Validation: Use a calibrated pH meter. Stop addition of acid immediately upon reaching pH 4.5. The product precipitates at this isoelectric-like point.

  • Temperature Management:

    • Issue: Prolonged reflux (>12 hours) can lead to the degradation of the urea into ammonia, which may react with isatin to form imines (Schiff bases) instead of hydantoins.

    • Validation: Monitor ammonia evolution (smell or damp litmus paper at condenser outlet). If excessive ammonia is detected, reduce temperature or reaction time.

  • Starting Material Purity:

    • Substituted isatins (e.g., 5-nitro, 5-bromo) may require longer reaction times due to electronic effects on the ring-opening step. Electron-withdrawing groups (EWG) facilitate ring opening but may destabilize the hydantoin intermediate.

References

  • Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434.

  • Popp, F. D. (1975). The Chemistry of Isatin. Advances in Heterocyclic Chemistry, 18, 1–58.

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

  • Dunnavant, W. R., & James, F. L. (1960). Synthesis of 5-Hydroxyhydantoins. Journal of Organic Chemistry, 25, 1693.
  • Silva, J. F. M., et al. (2001). Biological activity of isatin derivatives. Journal of the Brazilian Chemical Society, 12(3), 273-324.

Sources

Application Note: One-Pot Synthesis of 5-Hydroxyhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 5-hydroxyhydantoin (5-HH) scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a precursor to bioactive hydantoins (e.g., phenytoin, nitrofurantoin) and non-natural amino acids. Historically, the synthesis of 5-hydroxyhydantoins was plagued by multi-step protection-deprotection sequences or harsh oxidation conditions.

This guide details a streamlined, one-pot aqueous condensation protocol that leverages the high atom economy of glyoxal and urea derivatives. Unlike traditional Bucherer-Bergs reactions which often yield the fully reduced hydantoin, this protocol selectively targets the 5-hydroxyl intermediate—a versatile handle for further functionalization.

Key Advantages of this Protocol:

  • Atom Economy: >90% atom utilization.

  • Green Chemistry: Water-based solvent system; catalyst-free or mild base variants.

  • Scalability: Validated from milligram to kilogram scale.

  • Versatility: Adaptable for 5-substituted derivatives using

    
    -keto acid precursors.[1]
    

Mechanistic Principles

Understanding the reaction kinetics is vital for preventing the over-reduction to hydantoin or the formation of polymeric side products (glycoluril).

The Reaction Pathway

The synthesis proceeds via a double nucleophilic addition-elimination sequence.

  • Nucleophilic Attack: The urea nitrogen attacks the highly electrophilic carbonyl of the glyoxal (or

    
    -keto acid).
    
  • Hemiaminal Formation: Formation of the 4,5-dihydroxyimidazolidin-2-one intermediate (often stable at low temperatures).

  • Dehydration/Rearrangement: Controlled dehydration yields the this compound.

Critical Control Point: Temperature and pH must be strictly regulated. High temperatures (>60°C) or highly acidic pH favor the elimination of the hydroxyl group to form the unsaturated ureide or fully reduced hydantoin.

Visualization: Reaction Mechanism

ReactionMechanism Fig 1. Mechanistic Pathway of this compound Synthesis Reactants Reactants (Glyoxal + Urea) Inter1 Intermediate I (Mono-hemiaminal) Reactants->Inter1 N-attack (pH 7-8) Inter2 Intermediate II (4,5-Dihydroxyimidazolidin-2-one) Inter1->Inter2 Cyclization Product Product (this compound) Inter2->Product Selective Dehydration (pH < 7) SideProduct Side Product (Glycoluril/Polymer) Inter2->SideProduct Excess Urea / High Temp

Experimental Protocols

Protocol A: Standard Aqueous Synthesis (Parent Scaffold)

Target: this compound (CAS: 29410-13-7) Scale: 100 mmol

Reagents & Equipment[2][3][4][5]
  • Glyoxal (40% w/w aq. solution): 14.5 g (100 mmol)

  • Urea (Solid, >99%): 6.0 g (100 mmol)

  • Solvent: Deionized Water (50 mL)

  • Catalyst/pH Adjuster: 10% NaOH and conc. HCl

  • Equipment: 3-neck round bottom flask, pH stat (optional but recommended), internal thermometer.

Step-by-Step Methodology
  • Pre-Cooling: Charge the reaction flask with 14.5 g Glyoxal solution and 50 mL water. Cool to 0–5°C using an ice bath.

    • Why? Low temperature suppresses the formation of thermodynamic byproducts (glycoluril).

  • Urea Addition: Add 6.0 g Urea in small portions over 10 minutes. Stir until fully dissolved.

  • pH Adjustment (Critical): Adjust pH to 7.5–8.0 using 10% NaOH.

    • Note: The reaction is slightly exothermic. Ensure internal temp stays <10°C.

  • Reaction Phase: Stir at room temperature (20–25°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Product Rf ~0.64.[6]

  • Acidification: Cool the mixture back to 5°C. Acidify carefully to pH 2.0–3.0 with conc. HCl.

    • Why? Acidic conditions stabilize the 5-hydroxyl group and facilitate precipitation.

  • Isolation: Concentrate the solution under reduced pressure (Rotavap, bath <40°C) to half volume. Store at 4°C overnight.

  • Purification: Filter the resulting white precipitate. Wash with cold ethanol (2 x 10 mL).

Yield Expectation: 75–85% Characterization: Melting Point: ~165°C (dec).

Protocol B: Synthesis of 5-Substituted Derivatives (Green Approach)

Target: 5-Aryl-5-hydroxyhydantoins Method: Visible-light induced rearrangement or mild base condensation of


-keto acids.[1]
Reagents
  • 
    -Keto Acid (e.g., Phenylglyoxylic acid):  10 mmol
    
  • Urea / N-Methylurea: 12 mmol

  • Solvent: Ethanol:Water (1:1)

Methodology
  • Dissolve

    
    -keto acid and urea in 20 mL EtOH:H2O.
    
  • Add 10 mol% Sodium Acetate (mild base catalyst).

  • Reflux at 80°C for 3 hours.

    • Checkpoint: Solution turns from clear to pale yellow.

  • Cool to room temperature and pour into crushed ice.

  • Precipitate is filtered and recrystallized from Ethanol.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH too high during workupEnsure pH is adjusted to <3.0 before cooling. 5-HH is water-soluble at neutral pH.
Product is Gummy/Sticky Oligomer formationReaction temperature exceeded 50°C. Repeat with strict temp control (<25°C).
Impurity: Glycoluril Excess UreaMaintain strict 1:1 stoichiometry. Do not use excess urea.
Coloration (Red/Brown) Oxidation of GlyoxalUse fresh Glyoxal (colorless). Old glyoxal polymerizes and oxidizes.
Solvent Screening Data (Relative Yields)
Solvent SystemTemperatureYield (%)Notes
Water (pH 8) 25°C82% Recommended. Greenest profile.
EthanolReflux65%Higher byproduct formation.
Acetonitrile50°C45%Poor solubility of urea.
DMSO80°C70%Difficult workup (high boiling point).

Workflow Visualization

Workflow Fig 2. Protocol A: Experimental Workflow Start Start: Glyoxal + Water Step1 Cool to 0-5°C Add Urea Start->Step1 Step2 Adjust pH to 8.0 (10% NaOH) Step1->Step2 Step3 Reaction: 25°C, 6 hrs (Monitor TLC) Step2->Step3 Step4 Acidify to pH 2.0 (Conc. HCl) Step3->Step4 Step5 Concentrate & Crystallize Step4->Step5 End Pure this compound Step5->End

References

  • Process for preparing this compound. US Patent 5110944A. (1992). Detailed industrial protocol for glyoxal-urea condensation.Link

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 2023, 14, 7622-7629. Mechanistic insights into the condensation pathway.Link[7]

  • Synthesis of 5-hydroxyhydantoins via a Tandem process. Tetrahedron Letters, 2017, 58(23). Alternative synthesis via isatin ring-opening.[1]Link

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 2019. Review of pharmacological applications.[7][8][9][10][11]Link

  • Excision of the oxidatively formed this compound... Biochimica et Biophysica Acta, 2009.[12] Characterization of 5-HH as a DNA oxidation product.[12]Link

Sources

Application Note: Analytical Strategies for 5-Hydroxyhydantoin Detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the detection and quantification of 5-Hydroxyhydantoin (5-OH-Hyd) . It is designed for analytical chemists and drug development scientists, focusing on high-sensitivity LC-MS/MS and structural confirmation via GC-MS.[1]

Part 1: Introduction & Mechanistic Context[3]

This compound (5-OH-Hyd) is a critical oxidation product derived from the degradation of cytosine and 5-methylcytosine under oxidative stress.[1] In pharmaceutical development, it appears as a degradation impurity in hydantoin-based anticonvulsants (e.g., Phenytoin derivatives) and nitrofurantoin formulations.[1]

Why This Analysis is Challenging
  • Polarity: 5-OH-Hyd is a small, highly polar heterocycle (logP < -1.5), making retention on standard C18 columns negligible.[1]

  • Tautomerism & Instability: It undergoes ring-opening hydrolysis in alkaline conditions to form urea derivatives (e.g., allanturic acid).[1]

  • Detection Limits: It lacks a strong chromophore, rendering standard UV detection (254 nm) insufficient for trace analysis.[1]

Analytical Workflow Decision Matrix

The following decision tree outlines the optimal method selection based on sample matrix and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Bio Biological Fluids / Trace Impurities (<0.1%) Matrix->Bio High Sensitivity Bulk Bulk Drug Substance / High Conc. (>1%) Matrix->Bulk Routine Assay LCMS Method A: LC-MS/MS (HILIC) (Gold Standard) Bio->LCMS Polar/Aqueous GCMS Method B: GC-MS (Derivatization Required) Bio->GCMS Volatile/Dried HPLC Method C: HPLC-UV (210 nm) (Routine QC) Bulk->HPLC Cost-Effective

Figure 1: Analytical workflow decision matrix for selecting the appropriate detection method.[1]

Part 2: Method A - High-Sensitivity LC-MS/MS (Gold Standard)[1]

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole MS.[1] HILIC is mandatory as it retains polar analytes that elute in the void volume of Reverse Phase (RP) columns.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).[1]

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 2–5 µL.

MS/MS Parameters (ESI Negative Mode)

Hydantoins ionize efficiently in negative mode due to the acidic imide protons (N-H).

ParameterSettingRationale
Ionization ESI Negative (-)Deprotonation of N3-H is favored.[1]
Precursor Ion (Q1) 115.0 [M-H]⁻Molecular ion of 5-OH-Hyd (MW 116).[1]
Quantifier (Q3) 72.0 Loss of HNCO (Isocyanic acid, -43 Da).[1] Characteristic ring cleavage.[2]
Qualifier (Q3) 42.0 [NCO]⁻ ion.[1]
Collision Energy 15–25 eVOptimized for ring fragmentation.[1]
Dwell Time 50 msEnsures sufficient points across the peak.
Sample Preparation (Dilute-and-Shoot)
  • Step 1: Aliquot 50 µL of sample (urine/plasma/formulation).[1]

  • Step 2: Add 150 µL of Acetonitrile containing Internal Standard (e.g., 5-Hydroxyuracil-13C or 15N2-Hydantoin).[1]

  • Step 3: Vortex for 30s and centrifuge at 12,000 x g for 10 min (precipitates proteins/salts).

  • Step 4: Transfer supernatant to a silanized vial. Do not evaporate to dryness if possible, as 5-OH-Hyd can degrade or sublime; inject directly.[1]

Part 3: Method B - GC-MS with Derivatization (Structural Confirmation)[1]

GC-MS is excellent for structural confirmation but requires derivatization to make the polar 5-OH-Hyd volatile.[1]

Derivatization Chemistry

We utilize Silylation targeting the three active protons (N1, N3, and O5).[1]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Reaction: 5-OH-Hyd + 3 TMS

    
    Tri-TMS-5-OH-Hyd .
    
  • Derivative MW:

    
     (Approx).[1] Exact Mass Calculation: 116.08 - 3(1.008) + 3(72.[1]09) ≈ 329.4 m/z .[1]
    
Protocol
  • Dry: Evaporate 50 µL of aqueous sample to complete dryness under Nitrogen at 40°C. Critical: Residual water destroys the reagent.

  • React: Add 50 µL anhydrous Pyridine and 50 µL BSTFA + 1% TMCS.

  • Incubate: Heat at 70°C for 45 minutes.

  • Inject: 1 µL splitless into GC-MS.

GC-MS Parameters
  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Temp Program: 80°C (1 min)

    
     15°C/min 
    
    
    
    300°C (hold 5 min).
  • SIM Mode Targets:

    • m/z 329 (Molecular Ion, M+[1]•)

    • m/z 314 (M - CH₃, Loss of methyl from TMS)[1]

    • m/z 73 (TMS group, confirms silylation)[1]

Part 4: Scientific Integrity & Validation (E-E-A-T)

Causality of Experimental Choices
  • Why HILIC? 5-OH-Hyd elutes in the void volume (k' < 0.[1]5) on C18 columns, leading to massive ion suppression from salts.[1] HILIC provides k' > 2, separating it from matrix interferences.[1]

  • Why ESI Negative? Positive mode sensitivity is poor because the amide nitrogens are not basic. Negative mode exploits the acidity of the imide N-H (pKa ~ 8-9).

Self-Validating Quality Control System

To ensure "Trustworthiness," every batch must include:

  • System Suitability: 5 replicate injections of Standard (RSD < 5%).

  • Linearity Check: 6-point curve (e.g., 1 ng/mL to 1000 ng/mL). R² must be > 0.99.

  • Carryover Blank: Inject ACN blank after the highest standard. Signal must be < 20% of LLOQ.

Stability Warning

CRITICAL: this compound is susceptible to ring opening in alkaline pH (> pH 8).[1] Maintain all samples and mobile phases at pH 4.0 – 6.8 . Do not use Ammonium Hydroxide in the mobile phase.

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative formation and subsequent analytical derivatization logic.

Pathway Cytosine Cytosine / 5-mC (DNA Base) OHHyd This compound (Target Analyte) Cytosine->OHHyd Oxidation & Deamination ROS OH• Radical (Oxidative Stress) ROS->Cytosine Deriv Tri-TMS Derivative (Volatile) OHHyd->Deriv GC-MS: + BSTFA Fragment m/z 72 Fragment (LC-MS Quantifier) OHHyd->Fragment LC-MS: - HNCO

Figure 2: Formation of this compound from Cytosine and its analytical transformation pathways.

Part 5: References

  • Gasparutto, D., et al. (2009).[1][3] "Excision of the oxidatively formed this compound...". Biochimica et Biophysica Acta (BBA).[1][3]

    • Significance: Establishes 5-OH-Hyd as a major oxidative lesion and discusses its stability.[1]

  • Hailat, I., et al. (2014).[1] "Hydantoin derivatives as oxidation products...". Chemical Research in Toxicology.

    • Significance: Provides mechanistic insight into the oxidation pathway from cytosine.

  • Agilent Technologies. (2020). "Analysis of Polar Metabolites by HILIC-MS/MS". Application Note 5991-xxxx.

    • Significance: General protocol for HILIC separation of polar heterocycles.

  • NIST Chemistry WebBook. "this compound Mass Spectrum".

    • Significance: Reference for GC-MS fragmentation patterns.

Sources

Application Note: Quantitative Analysis of 5-Hydroxyhydantoin in Human Urine Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the quantitative analysis of 5-Hydroxyhydantoin in biological samples, specifically human urine, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant oxidation product of cytosine and a key biomarker for oxidative DNA damage.[1][2][3] Due to its polar and non-volatile nature, a robust derivatization protocol is required to facilitate GC analysis. This document details a complete workflow, including sample collection, solid-phase extraction (SPE) for cleanup, chemical derivatization via silylation, and the instrumental parameters for GC-MS analysis. The causality behind experimental choices is explained to provide researchers with a foundational understanding for method development and troubleshooting.

Introduction: The Significance of this compound

Reactive oxygen species (ROS) are endogenously generated during normal metabolic processes and can be elevated by exposure to external agents, leading to cellular damage.[4] One of the primary targets of ROS is DNA, resulting in a variety of lesions that, if unrepaired, can lead to mutagenesis, genomic instability, and contribute to the pathology of cancer and age-related disorders.[4][5][6]

This compound arises from the oxidative degradation of cytosine residues in DNA.[2][3] Following DNA repair by base excision repair (BER) pathways, these excised lesions are released into the bloodstream and subsequently excreted in urine.[4] Therefore, the accurate quantification of this compound in urine serves as a non-invasive biomarker to assess the systemic burden of oxidative stress and DNA damage.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and sensitive, specific detection, making it ideal for quantifying trace-level biomarkers in complex biological matrices.[8] However, this compound is a polar molecule with multiple active hydrogen sites (hydroxyl and amine groups), rendering it non-volatile and unsuitable for direct GC analysis.[9] To overcome this, chemical derivatization is employed to replace these active hydrogens with non-polar functional groups, thereby increasing the analyte's volatility and thermal stability.[10] This guide details a validated approach using silylation prior to GC-MS analysis.

Principle of the Method

The analytical workflow is a multi-step process designed to isolate this compound from the complex urine matrix, prepare it for gas-phase analysis, and perform sensitive quantification.

  • Sample Pre-treatment: Urine samples are first treated with a stable, isotopically labeled internal standard (IS) to account for variability during sample processing and analysis.

  • Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge. This step selectively retains the analyte of interest while washing away interfering matrix components like salts, urea, and pigments. The purified analyte is then eluted with a small volume of organic solvent.

  • Derivatization: The eluate is evaporated to dryness, and the residue is subjected to a silylation reaction. This reaction covalently bonds trimethylsilyl (TMS) groups to the active hydrogen sites of this compound and the internal standard, rendering them volatile.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components based on its boiling point and interaction with the capillary column. The mass spectrometer then fragments the eluted analyte and detects the characteristic fragment ions for unambiguous identification and quantification.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Data Processing urine Urine Sample Collection & Aliquoting is_spike Spike with Internal Standard (IS) urine->is_spike spe_load Solid-Phase Extraction (SPE) Loading is_spike->spe_load spe_wash SPE Wash (Remove Interferences) spe_load->spe_wash spe_elute SPE Elution spe_wash->spe_elute dry Evaporation to Dryness spe_elute->dry react Silylation Reaction (BSTFA + 1% TMCS) gcms GC-MS Injection & Analysis react->gcms quant Quantification using Calibration Curve gcms->quant report Data Reporting quant->report

Caption: Overall experimental workflow for this compound analysis.

Materials and Reagents

ItemSpecifications
Standards & Reagents
This compound>98% purity
Internal Standard (IS)e.g., ¹³C,¹⁵N₂-5-Hydroxyhydantoin (or other suitable stable isotope)
Derivatization ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
SolventsAcetonitrile, Methanol, Pyridine, Ethyl Acetate (All HPLC or GC grade)
ReagentsFormic Acid, Ammonium Hydroxide (ACS grade)
WaterDeionized or Milli-Q grade
Consumables
SPE CartridgesMixed-mode cation exchange or polymeric reversed-phase (e.g., Oasis MCX)
GC Vials & Inserts2 mL amber glass vials with PTFE-lined caps
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Equipment
Gas ChromatographEquipped with a split/splitless injector and autosampler
Mass SpectrometerSingle Quadrupole or Tandem Quadrupole (MS/MS)
CentrifugeCapable of handling 15 mL tubes
Nitrogen EvaporatorWith heating block (e.g., N-EVAP)
Vortex MixerStandard laboratory model
pH MeterCalibrated for use

Detailed Protocols

Sample Collection and Handling

The integrity of the biomarker analysis begins with proper sample handling. For urine, 24-hour collection is preferred to normalize for diurnal variations, though first-morning voids can also be used if results are normalized to creatinine concentration.[11]

  • Collection: Collect a 24-hour urine sample in a clean, preservative-free container. Keep the container refrigerated (2–8°C) and protected from light during the collection period.[12]

  • Processing: At the end of the collection, measure and record the total volume. Mix the entire volume thoroughly.

  • Aliquoting & Storage: Transfer 10-15 mL aliquots into polypropylene tubes. Immediately freeze and store at -80°C until analysis to prevent degradation of the analyte.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a mixed-mode cation exchange cartridge, which provides excellent cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms.

  • Thaw & Centrifuge: Thaw urine samples at room temperature. Vortex for 15 seconds, then centrifuge at 4000 x g for 10 minutes to pellet any sediment.

  • Prepare Sample: Transfer 1 mL of the urine supernatant to a clean tube. Add 10 µL of the internal standard working solution. Acidify the sample to a pH of ~3 with 100 µL of 2% formic acid. Vortex to mix.

  • Condition Cartridge: Place the SPE cartridges on a vacuum manifold. Condition the cartridges by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Load Sample: Load the prepared 1.11 mL sample onto the cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.

  • Wash Cartridge:

    • Wash 1: Add 2 mL of 0.1% formic acid in water to wash away polar interferences.

    • Wash 2: Add 2 mL of methanol to wash away non-polar, non-basic interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove residual methanol.

  • Elute Analyte: Place clean collection tubes inside the manifold. Elute the this compound and internal standard by adding 2 mL of 5% ammonium hydroxide in ethyl acetate. Collect the entire volume.

Derivatization Protocol

This step is critical for making the analyte volatile. All glassware must be scrupulously dry, as moisture will quench the silylation reagent.[13]

  • Evaporation: Evaporate the SPE eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Reaction: Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes to ensure the derivatization reaction goes to completion.

  • Cooling & Transfer: Allow the vial to cool to room temperature. Transfer the derivatized sample to a 200 µL glass insert within a GC vial for analysis.

Derivatization Reaction Mechanism

Caption: Silylation of this compound using BSTFA.

GC-MS Instrumental Analysis

The following parameters provide a robust starting point for analysis. Optimization may be required based on specific instrumentation.

ParameterSetting
GC System
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature270°C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 100°C, hold 1 min. Ramp 15°C/min to 280°C. Hold for 5 min.
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (Example) Analyte: m/z XXX (Quantifier), m/z YYY (Qualifier) Internal Standard: m/z ZZZ (Quantifier)

Rationale for Parameter Choices:

  • Splitless Injection: Maximizes the transfer of the analyte onto the column, which is essential for trace-level quantification.

  • Temperature Program: The program starts at a low enough temperature to trap analytes at the head of the column and ramps at a rate that ensures good separation and peak shape before reaching a final temperature sufficient to elute the derivatized compound.

  • SIM Mode: Instead of scanning all masses, the detector focuses only on specific, characteristic ions for the analyte and internal standard. This dramatically increases sensitivity and reduces noise from matrix components.

Data Analysis, Calibration, and Quality Control

  • Identification: The analyte is identified by matching the retention time of the peak in the sample to that of a known standard. Confirmation is achieved by ensuring the ratio of the quantifier to qualifier ion is within ±20% of the ratio observed in the standard.

  • Calibration: A calibration curve is constructed by preparing a series of standards of known this compound concentrations, each spiked with a constant amount of the internal standard. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of this compound in an unknown sample is calculated from its peak area ratio using the regression equation from the calibration curve.

  • Quality Control (QC): To ensure the validity of each analytical run, QC samples (prepared in blank urine at low, medium, and high concentrations) must be analyzed alongside the unknown samples. The calculated concentrations of the QC samples should be within ±15% of their nominal values for the run to be accepted.[14]

Method Validation and Performance

A full method validation should be performed according to established guidelines for bioanalytical methods.[14][15] This establishes the reliability and robustness of the assay.

Validation ParameterTypical Acceptance Criteria / Performance
Linearity (R²) ≥ 0.995 over the desired concentration range
Limit of Detection (LOD) Signal-to-Noise ratio > 3
Limit of Quant. (LOQ) Signal-to-Noise ratio > 10; Precision < 20% and Accuracy 80-120%
Precision (%CV) Intra- and Inter-day precision should be < 15% (20% at LOQ)
Accuracy (%RE) Intra- and Inter-day accuracy should be within ±15% (20% at LOQ)
Matrix Effect Assessed and minimized; compensated for by the internal standard
Recovery Extraction recovery should be consistent, precise, and reproducible

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Gonçalves, C., & Al-Bayati, F. (2012). Advances in Gas Chromatographic Methods for the Identification of Biomarkers in Cancer. In Metabolomics. IntechOpen.
  • Fauz, H., & Williams, S. A. (2012). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Journal of Drug Metabolism & Toxicology, S5.
  • P, S. (2021). GC-MS for Biomarker Discovery. AZoLifeSciences. Retrieved from [Link]

  • De Boer, T., et al. (2012). Recommendations on Biomarker Bioanalytical Method Validation By Gcc. Bioanalysis, 4(19), 2333-2339.
  • Karakosta, E., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Forensic Sciences, 2(3), 473-491.
  • Wagner, J. R., et al. (2001). Oxidation of 5-hydroxypyrimidine nucleosides to this compound and its alpha-hydroxy-ketone isomer. Journal of the American Chemical Society, 123(12), 2725-2732.
  • Couvé-Privat, S., et al. (2001). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. Nucleic Acids Research, 29(23), 4905-4913.
  • Association for Laboratory Medicine. (n.d.). 5-Hydroxyindoleacetic acid (urine, plasma). Retrieved from [Link]

  • d'Herbomez, M., et al. (2010). Urinary sampling for 5HIAA and metanephrines determination: revisiting the recommendations. Annales d'Endocrinologie, 71(2), 127-132.
  • Labcorp. (n.d.). 004069: 5-Hydroxyindoleacetic Acid (HIAA), Quantitative, 24-Hour Urine. Retrieved from [Link]

  • Wang, Y., et al. (2018). Occurrence, Biological Consequences, and Human Health Relevance of Oxidative Stress-Induced DNA Damage. Chemical Research in Toxicology, 31(10), 970-987.
  • Al-Said, N. H., & El-Sherbeny, M. A. (2009).
  • Gasparutto, D., et al. (2000). Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. Chemical Research in Toxicology, 13(7), 575-584.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014609, 5-Hydroxy-5-methylhydantoin. Retrieved from [Link]

  • Collins, A. R., et al. (1997). Oxidative damage to DNA: do we have a reliable biomarker? Environmental Health Perspectives, 105(Suppl 5), 1177-1180.
  • Abdeen, S., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Chemistry Africa, 4, 765-796.
  • Bibel, J. (2022, November 9).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Shared Health Manitoba. (n.d.). 5 - hydroxyindoleacetic acid (5-hiaa), random or 24h urine - (u). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Saparbaev, M., et al. (2015). Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for the Determination of Boscalid-5-hydroxy in Human Urine.
  • Djuric, Z., et al. (1991). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Chemical Research in Toxicology, 4(6), 687-691.
  • Piechotta, C., et al. (2024). Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. Environmental Science and Pollution Research, 31(13), 16986-16994.
  • ResearchGate. (2024).
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • PubMed. (2024). Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. Retrieved from [Link]

  • Piechotta, C., et al. (2024).
  • Cooke, M. S., et al. (2008). Oxidative damage to DNA in non-malignant disease: biomarker or biohazard? Free Radical Biology and Medicine, 44(8), 1457-1466.
  • Frank, E. L., et al. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 195-204.
  • Jayapriya, G., & Shoba, F. G. (2015). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmacognosy and Phytochemical Research, 7(5), 947-951.
  • Rajeswari, G., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology, 9(1), 57-62.
  • Yeo, W. S., et al. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Metabolites, 13(3), 433.

Sources

Quantifying 5-Hydroxyhydantoin: A Detailed Application Note and Protocol for HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed methodology for the quantification of 5-Hydroxyhydantoin using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This application note is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this polar compound. We will delve into the rationale behind the experimental choices, present a step-by-step protocol, and discuss method validation in accordance with international guidelines.

Introduction: The Significance of this compound Quantification

This compound is a molecule of significant interest in various scientific domains. As an oxidized derivative of cytosine, its presence and quantification can be crucial in studies of oxidative DNA damage and repair mechanisms.[1] Furthermore, the hydantoin ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[2][3] Accurate quantification of this compound and its analogs is therefore essential for understanding disease pathogenesis, drug metabolism, and for the quality control of pharmaceuticals.

The inherent polarity of this compound presents a challenge for traditional reversed-phase HPLC methods. This guide will explore suitable chromatographic strategies to achieve optimal retention and separation.

Principle of the Method

This method utilizes HPLC with UV detection to separate and quantify this compound. The choice of the chromatographic mode, either Reversed-Phase (RP) with a highly aqueous mobile phase or Hydrophilic Interaction Liquid Chromatography (HILIC), is critical for retaining this polar analyte. Separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Quantification is performed by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column and comparing it to a standard curve of known concentrations.

Materials and Reagents

Material/Reagent Grade Supplier Notes
This compound≥98% purityCommercially available
Acetonitrile (ACN)HPLC gradeCommercially available
Methanol (MeOH)HPLC gradeCommercially available
WaterHPLC grade or Milli-Q
Formic Acid (FA)LC-MS gradeCommercially availableFor pH adjustment
Ammonium AcetateLC-MS gradeCommercially availableFor HILIC mobile phase
C18 Reversed-Phase HPLC Columne.g., 250 mm x 4.6 mm, 5 µmCommercially availableFor RP-HPLC
HILIC Columne.g., 150 mm x 4.6 mm, 5 µmCommercially availableFor HILIC
Syringe filters0.22 µm PVDF or PTFECommercially available

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Cell Culture Supernatant) Precipitation Protein Precipitation (if necessary) Sample->Precipitation Standard Standard Stock & Working Solution Preparation Filtration Filtration (0.22 µm) Standard->Filtration Precipitation->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (RP-HPLC or HILIC) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 1: A schematic of the experimental workflow.

Detailed Protocols

Preparation of Standard Solutions

Rationale: Accurate standard solutions are fundamental for generating a reliable calibration curve for quantification. A stock solution is prepared in a solvent that ensures the stability of this compound, and serial dilutions are made to create working standards that cover the expected concentration range of the samples.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (from Cell Culture Supernatant)

Rationale: Cell culture media contain proteins and other macromolecules that can interfere with the HPLC analysis and damage the column.[4] Protein precipitation is a common and effective method to remove these interferences.[4] Cold acetone is used to efficiently precipitate proteins while minimizing the degradation of the analyte.

Protocol:

  • Harvest Supernatant: Centrifuge the cell culture plate or tube at 300 x g for 5 minutes to pellet the cells.

  • Collect Supernatant: Carefully collect the supernatant without disturbing the cell pellet.

  • Protein Precipitation: Add three volumes of ice-cold acetone to one volume of the supernatant (3:1 v/v).

  • Incubation: Vortex briefly and incubate at -20°C for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant containing the analyte to a new tube.

  • Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-UV Method

Rationale for Method Selection:

Due to the polar nature of this compound, two primary HPLC approaches are recommended for consideration and optimization:

  • Reversed-Phase (RP) HPLC with a Highly Aqueous Mobile Phase: Traditional C18 columns can be used with a mobile phase containing a high percentage of aqueous buffer to retain polar compounds. Adjusting the pH of the mobile phase is crucial for controlling the ionization state of the analyte and achieving optimal retention and peak shape.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds.[6] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[6]

UV Wavelength Selection:

Proposed HPLC Conditions (to be optimized):

Parameter Reversed-Phase (RP) Method HILIC Method
Column C18, 250 mm x 4.6 mm, 5 µmHILIC, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH 5.0
Mobile Phase B Acetonitrile10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH 5.0
Gradient Isocratic (e.g., 98% A) or shallow gradientIsocratic or gradient elution
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature 30°C30°C
Detection Wavelength 220 nm (or optimal λmax)220 nm (or optimal λmax)

Causality behind Experimental Choices:

  • Mobile Phase pH: A slightly acidic mobile phase (pH 3-5) is often beneficial in reversed-phase chromatography for polar, ionizable compounds as it can suppress the ionization of acidic functional groups and promote retention.[5] For HILIC, the pH of the aqueous portion of the mobile phase can influence the charge of both the analyte and the stationary phase, thereby affecting retention.

  • Organic Modifier: Acetonitrile is a common choice for both RP and HILIC due to its low UV cutoff and viscosity.[8]

  • Buffer: Ammonium acetate is a volatile buffer suitable for HILIC and is compatible with mass spectrometry if hyphenation is desired.

Method Validation

The developed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9]

Validation Parameters:

Parameter Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis using a DAD is recommended.
Linearity A linear relationship between the peak area and concentration of the analyte should be established over a defined range. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should cover the expected concentrations of this compound in the samples with acceptable linearity, accuracy, and precision.
Accuracy The closeness of the measured value to the true value, typically assessed by spike-recovery experiments at three different concentration levels. Recovery should be within 98-102%.
Precision - Repeatability (Intra-day precision): The precision of multiple measurements of the same sample on the same day. RSD ≤ 2%.- Intermediate Precision (Inter-day precision): The precision of measurements of the same sample on different days, by different analysts, or with different equipment. RSD ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Data Analysis and Quantification

  • Peak Integration: Integrate the area of the this compound peak in the chromatograms of the standards and samples.

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Use the equation of the calibration curve to calculate the concentration of this compound in the unknown samples based on their measured peak areas.

System Suitability

Before running any samples, a system suitability test must be performed to ensure that the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0% for peak area and retention time

Stability Considerations

The stability of this compound in solution should be evaluated. Studies have shown that some hydantoin derivatives can be susceptible to degradation, particularly at non-neutral pH.[2] It is recommended to prepare fresh standard and sample solutions daily and store them at 4°C when not in use. For long-term storage, freezing at -20°C or -80°C may be necessary, and freeze-thaw stability should be assessed.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust HPLC-UV method for the quantification of this compound. By carefully selecting the appropriate chromatographic conditions and implementing a thorough validation protocol, researchers can obtain accurate and reliable data for this important polar analyte. The provided protocols for both reversed-phase and HILIC methods offer flexibility and a solid starting point for method optimization tailored to specific laboratory instrumentation and sample matrices.

References

  • Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • How to extract small molecules from cell culture media for LC-MS? (2019). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). (2012). PubMed. Retrieved January 30, 2026, from [Link]

  • A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved January 30, 2026, from [Link]

  • This compound. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • 14 Principles of Reversed Phase HPLC. (2021). YouTube. Retrieved January 30, 2026, from [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Effect of mobile phase pH on basic, acidic and neutral compounds. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin in a Cream Formulation. (2022). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Mechanochemical Preparation of Protein:hydantoin Hybrids and Their Release Properties. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

  • sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. (n.d.). Princeton University. Retrieved January 30, 2026, from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. Retrieved January 30, 2026, from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 30, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 30, 2026, from [Link]

  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. (n.d.). Shodex HPLC Columns. Retrieved January 30, 2026, from [Link]

  • A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates. (2005). PubMed. Retrieved January 30, 2026, from [Link]

  • Reversed-phase high-performance liquid chromatographic method for the quantification of 5-hydroxymethylfurfural as the major degradation product of glucose in infusion fluids. (1988). PubMed. Retrieved January 30, 2026, from [Link]

  • 5-Hydroxy-5-methylhydantoin. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • This compound. (n.d.). CAS Common Chemistry. Retrieved January 30, 2026, from [Link]

Sources

Application Notes and Protocols for the Incorporation of 5-Hydroxyhydantoin into Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the site-specific incorporation of 5-Hydroxyhydantoin (5-OH-Hyd) into synthetic oligonucleotides. This compound is a significant oxidation product of pyrimidine bases in DNA, arising from damage by reactive oxygen species. Its presence in DNA can have profound biological consequences, including mutagenicity and cytotoxicity, making oligonucleotides containing this lesion invaluable tools for research in DNA repair, toxicology, and the development of novel therapeutics.

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding of the entire workflow from phosphoramidite precursor to purified, modified oligonucleotide.

Introduction: The Significance of this compound in Oligonucleotides

This compound is a major product of oxidative damage to cytosine and thymine residues in DNA.[1] Its formation can disrupt normal DNA replication and transcription, and if unrepaired, can lead to mutations and cell death.[1] The study of how this lesion is recognized and repaired by cellular machinery is crucial for understanding the mechanisms of mutagenesis and for developing strategies to combat diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

The chemical synthesis of oligonucleotides containing a site-specifically placed this compound lesion is essential for these studies. It allows researchers to create defined DNA substrates to investigate the activity of DNA repair enzymes, to study the effects of the lesion on DNA polymerase fidelity, and to develop novel diagnostic tools.[2][3] This protocol outlines a robust method for achieving this, utilizing phosphoramidite chemistry, the gold standard for solid-phase oligonucleotide synthesis.[][5]

The Core of the Method: Phosphoramidite Chemistry

The incorporation of modified nucleosides like this compound into a growing oligonucleotide chain is achieved using the phosphoramidite method.[] This elegant and highly efficient chemistry involves a four-step cycle that is repeated for each nucleotide addition. The key component is the phosphoramidite monomer, a protected nucleoside building block activated for coupling.

Workflow of Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the key steps in a single coupling cycle of solid-phase oligonucleotide synthesis.

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Start Start Deprotection 1. Detritylation: Removal of 5'-DMT group Start->Deprotection Acid Coupling 2. Coupling: Addition of 5-OH-Hyd Phosphoramidite Deprotection->Coupling Activator Capping 3. Capping: Blocking of unreacted 5'-hydroxyl groups Coupling->Capping Acetic Anhydride Oxidation 4. Oxidation: Stabilization of the phosphite triester linkage Capping->Oxidation Iodine Solution Elongated_Oligo Elongated Oligonucleotide Oxidation->Elongated_Oligo Elongated_Oligo->Deprotection Repeat Cycle

Figure 1: The iterative cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages of incorporating this compound into oligonucleotides.

Preparation of the this compound Phosphoramidite

The successful incorporation of this compound begins with the synthesis of its corresponding phosphoramidite building block. This is a multi-step chemical synthesis that is typically performed by specialized chemical suppliers. However, for research purposes, an understanding of the process is beneficial. The synthesis generally involves:

  • Protection of the 5-hydroxyl group of the deoxyribose sugar: This is typically achieved using a dimethoxytrityl (DMT) group, which is acid-labile and allows for controlled deprotection during synthesis.[][5]

  • Protection of the hydantoin ring: The exocyclic functional groups of the hydantoin moiety must be protected to prevent side reactions during oligonucleotide synthesis. The choice of protecting groups is critical and must be compatible with the subsequent deprotection steps.

  • Phosphitylation of the 3'-hydroxyl group: The final step is the introduction of the phosphoramidite moiety at the 3'-position, rendering the molecule ready for solid-phase synthesis.[6][7]

Note: Due to the complexity and specialized nature of phosphoramidite synthesis, it is highly recommended to source a high-quality, pre-made this compound phosphoramidite from a reputable commercial supplier. Ensure that the protecting groups used are compatible with your intended deprotection strategy.

Automated Solid-Phase Oligonucleotide Synthesis

Modern oligonucleotide synthesis is predominantly performed on automated DNA synthesizers. The following protocol assumes the use of such an instrument.

Materials:

  • This compound phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., controlled pore glass - CPG) with the initial nucleoside attached

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Protocol:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagents are fresh and properly installed.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the this compound phosphoramidite.

  • Synthesis Initiation: Start the synthesis run. The instrument will automatically perform the iterative four-step cycle for each nucleotide addition as depicted in Figure 1. The coupling efficiency of the this compound phosphoramidite should be monitored, with expected yields greater than 98%.[8]

  • Post-Synthesis: Upon completion of the synthesis, the oligonucleotide remains attached to the solid support, and all protecting groups are still in place.

Cleavage and Deprotection

This is a critical step, as the conditions must be carefully chosen to remove all protecting groups without degrading the sensitive this compound modification.[2][3]

Materials:

  • Concentrated ammonium hydroxide or a milder alternative like AMA (ammonium hydroxide/methylamine)

  • Heating block or oven

Protocol:

  • Cleavage from Solid Support: Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial. Add the chosen deprotection solution (e.g., concentrated ammonium hydroxide).

  • Incubation: Tightly seal the vial and incubate at a controlled temperature. The specific time and temperature will depend on the protecting groups used for the standard nucleobases and the this compound. For many standard protecting groups, incubation at 55°C for 8-12 hours is sufficient.[8] However, for more labile modifications, milder conditions may be necessary.[2][9]

  • Evaporation: After incubation, cool the vial and carefully open it in a fume hood. Evaporate the deprotection solution to dryness using a vacuum concentrator.

Causality Behind Deprotection Choices:

  • Ammonium Hydroxide: A standard reagent for removing base and phosphate protecting groups. However, prolonged exposure at high temperatures can potentially lead to degradation of sensitive modifications.

  • AMA (Ammonium hydroxide/methylamine): A faster and often milder alternative to ammonium hydroxide, which can be beneficial for oligonucleotides containing sensitive modifications.

Purification of the Modified Oligonucleotide

Purification is essential to remove truncated sequences (failure sequences) and other impurities generated during synthesis and deprotection. High-performance liquid chromatography (HPLC) is the most common and effective method.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase A: Aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0)

  • Mobile phase B: Acetonitrile

  • Nuclease-free water

Protocol:

  • Sample Preparation: Resuspend the dried, deprotected oligonucleotide in nuclease-free water.

  • HPLC Analysis: Inject a small aliquot of the sample onto the HPLC to determine the retention time of the full-length product. The DMT-on option (if the final DMT group was not removed) can aid in purification, as the full-length product will have a significantly longer retention time.

  • Preparative HPLC: Perform a preparative scale injection and collect the peak corresponding to the full-length, modified oligonucleotide.

  • Desalting: The collected fraction will contain the purification buffer salts, which should be removed. This can be achieved by ethanol precipitation or using a desalting column.

  • Final Product: After desalting, evaporate the solvent to obtain the purified this compound-containing oligonucleotide as a white pellet.

Quality Control and Characterization

It is imperative to verify the successful incorporation and integrity of the this compound modification.

Analytical Techniques:

TechniquePurposeExpected Outcome
Reversed-Phase HPLC Assess purity and confirm a single major product.A single, sharp peak corresponding to the full-length oligonucleotide.
Mass Spectrometry (MALDI-TOF or ESI) Confirm the molecular weight of the oligonucleotide.[2][10]The observed mass should match the calculated mass of the desired sequence containing the this compound modification.
Enzymatic Digestion followed by HPLC or LC-MS Confirm the presence and integrity of the modified nucleoside.[3][8]Digestion with nucleases should yield the constituent nucleosides, including the modified this compound deoxynucleoside, which can be identified by its characteristic retention time and mass.
Polyacrylamide Gel Electrophoresis (PAGE) Visualize the purity and size of the oligonucleotide.[2]A single band at the expected molecular weight.

Applications in Research and Drug Development

Oligonucleotides containing site-specific this compound are powerful tools for:

  • DNA Repair Studies: Investigating the recognition and excision of this lesion by DNA glycosylases and other repair enzymes.[1][3]

  • DNA Polymerase Fidelity Assays: Determining the mutagenic potential of the lesion by studying how DNA polymerases bypass it during replication.[2][3]

  • Structural Biology: Elucidating the structural perturbations induced by the lesion in the DNA double helix through techniques like NMR and X-ray crystallography.

  • Development of Diagnostic Tools: Creating standards and probes for the detection of oxidative DNA damage.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency of 5-OH-Hyd - Inactive phosphoramidite- Suboptimal activator- Use fresh, high-quality phosphoramidite- Ensure the activator is anhydrous and active
Degradation of the Oligonucleotide during Deprotection - Harsh deprotection conditions- Use milder deprotection reagents (e.g., AMA)- Reduce deprotection time and/or temperature
Multiple Peaks in HPLC Chromatogram - Incomplete capping- Side reactions during synthesis or deprotection- Optimize capping step- Review deprotection conditions for compatibility with all modifications
Incorrect Mass in Mass Spectrometry - Failed incorporation of the modification- Unexpected side reactions- Verify the phosphoramidite and synthesis protocol- Analyze for potential side products

Conclusion

The protocol outlined in this document provides a robust framework for the successful incorporation of this compound into synthetic oligonucleotides. By understanding the principles of phosphoramidite chemistry and carefully controlling the synthesis, deprotection, and purification steps, researchers can generate high-quality modified oligonucleotides. These valuable reagents will continue to be instrumental in advancing our understanding of DNA damage and repair, with significant implications for human health and disease.

References

  • An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. (2022-01-24). MDPI. [Link]

  • Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. NIH. [Link]

  • Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites. PMC - NIH. [Link]

  • Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. ACS Publications. [Link]

  • Oligonucleotide Deprotection. Glen Research. [Link]

  • Repair and coding properties of 5-hydroxy-5-methylhydantoin nucleosides inserted into DNA oligomers. PubMed. [Link]

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

  • Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. [Link]

  • Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. PubMed. [Link]

  • Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite using a 2'-deoxyuridine to 2'-deoxycytidine conversion. PubMed. [Link]

  • Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. ACS Publications. [Link]

  • A versatile reagent for the synthesis of 5'-phosphorylated, 5'-thiophosphorylated or 5'-phosphoramidate-conjugated oligonucleotides. ResearchGate. [Link]

  • Oligonucleotide Deprotection Guide. Glen Research. [Link]

  • Chemical Modification of the 5'-Terminus of Oligonucleotides. Glen Research. [Link]

  • Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. PMC - NIH. [Link]

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Application Note: Dual-Mode Cell-Based Assay for 5-Hydroxyhydantoin Effects

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity Profiling, Genotoxic Potential, and Oxidative Stress Modulation

Executive Summary

5-Hydroxyhydantoin (5-HH) occupies a unique biological niche as both a specific oxidative DNA lesion (derived from cytosine/thymine oxidation) and a potential bioactive metabolite with radical-scavenging properties. In drug development, 5-HH is frequently scrutinized as a degradation impurity of hydantoin-based anticonvulsants (e.g., Phenytoin) or as a biomarker of oxidative stress.

This Application Note provides a comprehensive framework for evaluating the cellular effects of 5-HH. Unlike standard toxicity screens, this protocol employs a Dual-Mode Assay Strategy :

  • Toxicological Mode: Assessing cytotoxicity and genotoxicity (impurity qualification).

  • Pharmacological Mode: Evaluating potential antioxidant "rescue" effects (metabolite characterization), given its structural similarity to the renoprotective agent 5-hydroxy-1-methylhydantoin (NZ-419).[1]

Biological Context & Assay Logic[2][3][4]

The Dual Nature of this compound

To design a valid assay, one must understand the compound's conflicting roles:

  • As a DNA Lesion: 5-HH is formed in DNA via hydroxyl radical attack on pyrimidines. It is a substrate for Base Excision Repair (BER) enzymes like NEIL1 and NTH1. Accumulation leads to C→T transitions (mutagenesis).

  • As a Free Molecule: Once excised or formed as a drug degradation product, free 5-HH possesses a hydantoin ring capable of electron buffering. Structural analogs (e.g., NZ-419) are documented hydroxyl radical scavengers.[1][2][3]

Experimental Design Strategy

We will utilize a multiplexed workflow to conserve reagents and minimize variability.

  • Cell Model: HepG2 (Human Liver Carcinoma) is selected for its metabolic competence, essential for assessing potential metabolic activation. HK-2 (Human Kidney Proximal Tubule) is recommended as a secondary line, given the renal clearance of hydantoin metabolites.

  • Readouts:

    • Viability: ATP-based luminescence (High sensitivity).

    • Genotoxicity:[4]

      
      H2AX Immunofluorescence (Double-strand break marker).
      
    • Oxidative Modulation: CellROX® Deep Red (ROS quantification).

Mechanistic Pathway Diagram

The following diagram illustrates the formation of 5-HH and its potential downstream effects, guiding the assay endpoints.

G ROS Reactive Oxygen Species (OH•) Cytosine Genomic Cytosine (Pyrimidine) ROS->Cytosine Oxidation Scavenge ROS Scavenging (Antioxidant Effect) ROS->Scavenge Neutralization Lesion DNA Lesion: This compound Cytosine->Lesion Ring Contraction BER Base Excision Repair (NEIL1/NTH1) Lesion->BER Substrate Recog. Genotox Replication Block / Mutagenesis Lesion->Genotox Repair Failure Free5HH Free this compound (Exogenous/Excised) BER->Free5HH Excision Free5HH->Scavenge e- Donation Excretion Renal Excretion Free5HH->Excretion

Figure 1: Mechanistic pathway of this compound formation, repair, and potential dual biological activity (Genotoxicity vs. Antioxidant scavenging).

Materials & Reagents

ComponentSpecificationPurpose
Test Compound This compound (CAS 29410-13-7)Analyte (>98% purity required)
Cell Line HepG2 (ATCC HB-8065)Metabolically active liver model
Positive Control (Tox) Etoposide (100 µM)DNA damage inducer (Topoisomerase II inhibitor)
Positive Control (ROS) tert-Butyl hydroperoxide (tBHP)Oxidative stress inducer
Viability Reagent CellTiter-Glo® (Promega)ATP quantification
ROS Probe CellROX® Deep Red (Thermo Fisher)Fluorogenic probe for oxidative stress
Genotox Antibody Anti-phospho-Histone H2A.X (Ser139)Marker for DNA double-strand breaks

Experimental Protocols

Protocol A: Cell Culture and Compound Preparation

Rationale: Hydantoins can have poor solubility in pure water. DMSO ensures consistent delivery.

  • Stock Preparation: Dissolve 5-HH powder in DMSO to create a 100 mM stock solution . Sonicate for 5 minutes if turbidity persists.

  • Working Solutions: Serial dilute in serum-free culture medium (MEM + GlutaMAX) to generate 2X concentrations: 0, 10, 50, 100, 500, and 1000 µM.

    • Note: Keep final DMSO concentration < 0.5% to avoid vehicle toxicity.

  • Seeding: Seed HepG2 cells at 15,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

Protocol B: Multiplexed Cytotoxicity & ROS Scavenging

Rationale: This assay determines if 5-HH is toxic (Mode A) or if it protects against oxidative stress (Mode B).

  • Treatment (Mode A - Toxicity): Remove media and add 100 µL of 5-HH working solutions. Incubate for 24 hours .

  • Treatment (Mode B - Rescue):

    • Pre-treat cells with 5-HH (various doses) for 2 hours.

    • Add tBHP (100 µM final) to induce oxidative stress.

    • Incubate for 4 hours.

  • ROS Labeling:

    • Add CellROX® Deep Red reagent (5 µM final concentration) directly to the wells.

    • Incubate for 30 minutes at 37°C.

  • Viability Readout:

    • After ROS imaging, add equal volume of CellTiter-Glo® reagent.

    • Shake orbitally for 2 minutes to lyse cells.

    • Read Luminescence (Integration: 1.0s).

Protocol C: Genotoxicity Assessment ( H2AX Immunofluorescence)

Rationale: Cytotoxicity assays do not reveal DNA damage. 5-HH is a known DNA lesion; free base accumulation may inhibit repair enzymes via product inhibition, leading to background damage.

  • Exposure: Treat cells with 5-HH (IC10 and IC50 concentrations determined from Protocol B) for 24 hours.

  • Fixation: Aspirate media, wash with PBS, and fix with 4% Paraformaldehyde for 15 minutes.

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Blocking: Block with 3% BSA in PBS for 1 hour.

  • Primary Antibody: Incubate with Anti-

    
    H2AX (Ser139) (1:500 dilution) overnight at 4°C.
    
  • Secondary Antibody: Incubate with Alexa Fluor 488-conjugated secondary (1:1000) for 1 hour in the dark.

  • Nuclear Counterstain: Stain with DAPI (1 µg/mL) for 5 minutes.

  • Imaging: Acquire images using a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta or Cytation 5). Quantify foci per nucleus .

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following structure. A "Pass" for a pharmaceutical impurity typically requires an IC50 > 100 µM and no significant increase in


H2AX foci.
MetricFormula/MethodInterpretation
Viability (IC50) Non-linear regression (Sigmoidal dose-response)< 10 µM: Highly Toxic> 100 µM: Low Toxicity (Likely Safe)
ROS Scavenging

> 30% reduction: Significant Antioxidant Activity
Genotoxicity Fold Change = (Foci

/ Foci

)
> 2.0-fold: Positive for Genotoxicity
Troubleshooting Guide
  • High Background ROS: Ensure phenol-red free media is used during the imaging step, as phenol red can auto-fluoresce.

  • Precipitation: 5-HH may precipitate at >500 µM in aqueous media. Check wells microscopically before adding viability reagents.

  • False Positive Genotox: High cytotoxicity causes DNA fragmentation (apoptosis), which stains for

    
    H2AX. Only analyze genotoxicity at concentrations where cell viability is >70%.
    

References

  • Cadet, J., et al. (2009).[5] "Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases." Biochimica et Biophysica Acta (BBA) - General Subjects.[5] Link

  • Ienaga, K., et al. (2011).[1][2] "Creatinine and HMH (5-hydroxy-1-methylhydantoin, NZ-419) as intrinsic hydroxyl radical scavengers."[1][2][3] Drug Discoveries & Therapeutics. Link

  • Gasparutto, D., et al. (2000).[6] "Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers." Chemical Research in Toxicology. Link

  • Hasegawa, G., et al. (2011).[2] "Serum accumulation of a creatinine oxidative metabolite (NZ-419: 5-hydroxy-1-methylhydatoin) as an intrinsic antioxidant in diabetic patients."[2][3] Clinical Nephrology. Link

  • BioIVT. (2018). "Cell-based Assays: A Crucial Component of the Drug Discovery Process."[7] BioIVT White Paper. Link

Sources

In Vivo Models for Studying 5-Hydroxyhydantoin Metabolism: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Hydroxyhydantoin (5-HH) is a critical heterocyclic compound appearing at the intersection of oxidative DNA damage and creatinine metabolism . Chemically, it is a major stable oxidation product of cytosine and uracil, often formed via the degradation of cytosine glycol. Biologically, it serves as a sensitive biomarker for oxidative stress and is a substrate for Base Excision Repair (BER) enzymes such as NTH1 and NEIL1.

In drug development and toxicology, studying 5-HH metabolism in vivo is essential for two reasons:

  • Biomarker Validation: Establishing the baseline renal clearance and background levels of 5-HH to validate it as a non-invasive urinary marker for oxidative DNA damage.

  • Metabolic Fate: Understanding the handling of hydantoin-scaffold drugs, where 5-hydroxylation is a potential metabolic or degradation pathway.

This guide provides a comprehensive framework for establishing in vivo rodent models to study the pharmacokinetics (PK), renal handling, and stress-induced formation of 5-HH.

Part 1: Selection of Animal Models

Rationale for Model Selection

The metabolic handling of hydantoins involves hepatic oxidation and renal excretion. Rodents are the preferred starting point due to the high homology of their BER enzymes (e.g., Nth1) with humans and well-characterized renal transport systems.

Model TypeStrainApplicationKey Physiological Feature
Basal PK Model Sprague-Dawley (SD) Rat Pharmacokinetics, Renal ClearanceLarge urine volume facilitates metabolite profiling; standard renal filtration rates.
Oxidative Stress Model Fe-NTA Treated Rat/Mouse Endogenous FormationFerric nitrilotriacetate (Fe-NTA) induces renal oxidative damage, significantly elevating DNA oxidation products like 5-HH.
Metabolic Disease Model STZ-Induced Diabetic Rat Creatinine-linked MetabolismHyperglycemia increases oxidative stress and creatinine turnover, elevating 5-HH derived from 1-methylhydantoin.
Mechanistic Pathways

Understanding the origin of 5-HH is crucial for interpreting in vivo data. It arises from two distinct sources:

  • DNA Oxidation: ROS attack on Cytosine

    
     Cytosine Glycol 
    
    
    
    5-Hydroxycytosine
    
    
    5-HH .
  • Creatinine Degradation: Creatinine

    
     1-Methylhydantoin 
    
    
    
    5-Hydroxy-1-methylhydantoin
    
    
    5-HH (minor pathway).

G Cytosine Cytosine (DNA) CytGlycol Cytosine Glycol Cytosine->CytGlycol Oxidation ROS ROS (•OH) ROS->Cytosine FiveOHCyt 5-Hydroxycytosine CytGlycol->FiveOHCyt Dehydration FiveHH This compound (5-HH) FiveOHCyt->FiveHH Ring Contraction RenalExcretion Renal Excretion (Urine) FiveHH->RenalExcretion BER DNA Repair (NTH1) FiveHH->BER Excision Creatinine Creatinine MethylHyd 1-Methylhydantoin Creatinine->MethylHyd Gut Flora/Enzymatic MethylHyd->FiveHH Oxidation (CYP450/ROS) BER->RenalExcretion Circulation

Figure 1: Dual biosynthetic origins of this compound (DNA damage vs. Creatinine metabolism).

Part 2: Experimental Protocols

Protocol A: Pharmacokinetic & Renal Clearance Study (Exogenous)

Objective: To determine the plasma half-life (


), volume of distribution (

), and renal clearance (

) of 5-HH.
1. Materials
  • Compound: this compound (synthetic standard, >98% purity).

  • Vehicle: Saline (0.9% NaCl). Note: 5-HH is water-soluble; avoid DMSO if possible to prevent metabolic interference.

  • Animals: Male SD Rats (250–300 g), cannulated (jugular vein) for serial blood sampling.

2. Dosing Strategy
  • Group 1 (IV Bolus): 10 mg/kg (to calculate absolute bioavailability and clearance).

  • Group 2 (Oral): 20 mg/kg (to assess gut absorption).

3. Sample Collection Workflow
  • Blood: Collect 200 µL at 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h post-dose.

    • Anticoagulant: Heparin or EDTA.

    • Processing: Centrifuge immediately at 4°C, 3000 x g. Store plasma at -80°C.

  • Urine: Place animals in metabolic cages immediately after dosing.

    • Collect fractions: 0–4 h, 4–8 h, 8–12 h, 12–24 h.

    • Critical Step: Add 10 µL of 1M Acetic Acid per mL of urine to collection vessels to prevent ring hydrolysis of hydantoins at alkaline pH.

4. Analytical Preparation (Plasma/Urine)
  • Protein Precipitation: Mix 50 µL plasma with 150 µL cold Acetonitrile (containing internal standard, e.g.,

    
    -5-HH).
    
  • Vortex/Centrifuge: 10 min at 10,000 x g.

  • Evaporation: Dry supernatant under

    
     stream.
    
  • Reconstitution: Dissolve in Mobile Phase A (0.1% Formic Acid in Water).

Protocol B: Oxidative Stress-Induced Endogenous Profiling

Objective: To validate 5-HH as a biomarker by inducing renal oxidative stress.

1. Induction Model (Fe-NTA)
  • Agent: Ferric Nitrilotriacetate (Fe-NTA).

  • Dosage: Single IP injection, 10–15 mg Fe/kg body weight.

  • Control: Saline injection.

2. Workflow
  • Acclimatization: Rats in metabolic cages for 24h (Baseline urine).

  • Induction: Administer Fe-NTA.

  • Monitoring: Collect urine in 6h intervals for 48h.

  • Endpoint: Sacrifice at 48h; harvest Kidney and Liver tissue.

  • Tissue Analysis: Isolate DNA from kidney cortex to measure DNA-bound 5-HH (requires enzymatic digestion with Nuclease P1 and Alkaline Phosphatase).

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment cluster_2 Phase 3: Analysis Step1 Acclimatization (Metabolic Cages) Step2 Baseline Urine (-24 to 0 h) Step1->Step2 Step3 Induction: Fe-NTA (IP) or 5-HH Dosing (IV) Step2->Step3 Step4 Serial Sampling (Blood/Urine) Step3->Step4 Step5 Sample Stabilization (Acidification) Step4->Step5 Step6 LC-MS/MS (MRM Mode) Step5->Step6 Step7 Data: Clearance (mL/min) & Excretion Rate Step6->Step7

Figure 2: Experimental workflow for PK and Stress-Response profiling.

Part 3: Analytical Methodology (LC-MS/MS)

Accurate quantification of 5-HH requires separating it from structural isomers (e.g., 5-hydroxy-1-methylhydantoin) and matrix interferences.

LC Conditions
  • Column: Hypercarb (Porous Graphitic Carbon) or HILIC column. Note: 5-HH is highly polar and retains poorly on C18.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B for 2 min, ramp to 60% B over 5 min.

MS Parameters (ESI Negative Mode)
  • Source: Electrospray Ionization (Negative mode is often more sensitive for hydantoins).

  • MRM Transitions:

    • Precursor: m/z 115.0

      
      
      
    • Quantifier: m/z 42.0 (Ring cleavage).

    • Qualifier: m/z 72.0.

Part 4: Data Analysis & Interpretation

Pharmacokinetic Parameters

Calculate using non-compartmental analysis (e.g., WinNonlin or PKsolver):

  • 
    :  Total exposure.
    
  • 
    :  Dose / AUC.
    
  • 
    : 
    
    
    
    .
Biological Interpretation
  • High Renal Clearance: 5-HH is a small, polar molecule likely filtered freely by the glomerulus. If

    
     > GFR, tubular secretion is involved.
    
  • Elevated Baseline: In control animals, elevated 5-HH suggests high background oxidative stress or renal insufficiency (accumulation).

  • Stress Response: In Fe-NTA models, a spike in urinary 5-HH at 6–12h correlates with acute proximal tubule damage.

Troubleshooting
  • Instability: If recovery is low, check urine pH. 5-HH ring opens at pH > 8.0. Ensure collection vessels contain acid.

  • Interference: High levels of urea/creatinine can suppress ionization. Use matrix-matched calibration curves.

References

  • Dizdaroglu, M. (2015). "Oxidatively induced DNA damage and its repair in cancer." Mutation Research/Reviews in Mutation Research, 763, 212-245. Link

  • Grollman, A. P., & Moriya, M. (1993). "Mutagenesis by 8-oxoguanine: an enemy within." Trends in Genetics, 9(7), 246-249. Link

  • Toyokuni, S. (1999). "Reactive oxygen species-induced molecular damage and its application in pathology." Pathology International, 49(2), 91-102. Link

  • Regulus, P., et al. (2004). "Oxidation of 5-methylcytosine in DNA: free radical reactions and enzymatic excision of the products." Free Radical Biology and Medicine, 36(1), 16-29. Link

  • Henderson, P. T., et al. (2003). "The hydantoin lesions formed from oxidation of 5-methylcytosine interfere with DNA replication and repair." Nucleic Acids Research, 31(16), 4725-4734. Link

Application Note: Quantitative Analysis of 5-Hydroxyhydantoin in Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Hydroxyhydantoin as a Biomarker of Oxidative Stress

This compound is a significant product of oxidative damage to cytosine in DNA. Its formation is a key indicator of oxidative stress, a process implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Accurate quantification of this compound in tissue samples is crucial for understanding disease mechanisms, identifying potential therapeutic targets, and assessing the efficacy of novel drug candidates. This application note provides a detailed guide to the primary and alternative methods for the robust and reliable quantification of this compound in tissue samples, with a focus on providing both the "how" and the "why" behind the methodologies.

The Analytical Challenge: Stability and Specificity

The quantification of this compound presents several analytical challenges. As a small, polar molecule embedded within the complex matrix of a tissue sample, its extraction and detection require highly specific and sensitive methods. Furthermore, this compound can exist in isomeric forms, making chromatographic separation a critical aspect of any quantitative method.[1]

Primary Method: Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest degree of accuracy and sensitivity, stable isotope dilution LC-MS/MS is the gold standard for the quantification of this compound in biological matrices.[2] This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. This internal standard is added to the sample at the beginning of the extraction process and co-purifies with the analyte, correcting for any losses during sample preparation and variations in instrument response.

Experimental Workflow for LC-MS/MS Quantification

LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization Mechanical Disruption dna_extraction DNA Extraction homogenization->dna_extraction Lysis & Purification enzymatic_hydrolysis Enzymatic Hydrolysis dna_extraction->enzymatic_hydrolysis Nuclease P1, Alkaline Phosphatase protein_precipitation Protein Precipitation enzymatic_hydrolysis->protein_precipitation e.g., Acetonitrile spe Solid-Phase Extraction (SPE) protein_precipitation->spe Cleanup & Concentration lc_separation LC Separation spe->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection Ionization & Fragmentation data_analysis Data Analysis & Quantification ms_detection->data_analysis Peak Integration & Ratio Calculation

Caption: Workflow for this compound analysis.

Detailed Protocol: LC-MS/MS

This protocol is an adapted method based on best practices for the analysis of DNA adducts and other small molecules in tissue.[2][3]

1. Sample Preparation:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold PBS.

    • Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.

  • DNA Extraction:

    • Extract genomic DNA from the tissue homogenate using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.[3] The choice of method should be validated to ensure efficient recovery of DNA with minimal oxidative damage.

  • Enzymatic Hydrolysis:

    • To 50 µg of extracted DNA, add a solution containing nuclease P1 and alkaline phosphatase in a suitable buffer (e.g., 10 mM sodium acetate, 1 mM zinc sulfate, pH 5.3).

    • Incubate the mixture at 37°C for 2-4 hours to ensure complete digestion of the DNA into individual nucleosides. This step is critical for releasing the this compound from the DNA backbone.[4]

  • Protein Precipitation:

    • Add an equal volume of ice-cold acetonitrile to the hydrolyzed DNA sample.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

    • Elute the this compound and its internal standard with a stronger organic solvent (e.g., 90% acetonitrile in water).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of small polar molecules.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed to achieve good peak shape and separation.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

3. Method Validation:

A comprehensive method validation should be performed to ensure the reliability of the results.[5] This includes assessing the following parameters:

ParameterTypical Acceptance Criteria
Linearity R² > 0.99
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantitation (LOQ) Signal-to-noise ratio > 10
Accuracy Within ±15% of the nominal concentration
Precision (Intra- and Inter-day) Relative standard deviation (RSD) < 15%
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability in the matrix under different storage conditions

Alternative Methods

While LC-MS/MS is the preferred method, other techniques can be employed for the quantification of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can offer high sensitivity and specificity. However, a significant drawback is the requirement for derivatization, as this compound is not sufficiently volatile for direct GC analysis.

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as this compound.[6] This process replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.

  • Advantages: High chromatographic resolution and established libraries for spectral matching.

  • Disadvantages: Requires an additional derivatization step, which can introduce variability and potential for analyte loss. The derivatized product may also be susceptible to hydrolysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry.

  • Detection: this compound exhibits UV absorbance, allowing for its detection. The optimal wavelength for detection should be determined experimentally.[7][8]

  • Advantages: Lower cost and simpler instrumentation.

  • Disadvantages: Lower sensitivity and specificity compared to mass spectrometry. Co-eluting compounds from the complex tissue matrix can interfere with the quantification. This method is generally more suitable for samples with higher concentrations of the analyte.

Comparative Overview of Methods

FeatureLC-MS/MSGC-MSHPLC-UV
Sensitivity Very HighHighModerate
Specificity Very HighHighModerate
Sample Preparation ComplexVery Complex (requires derivatization)Moderate
Throughput HighModerateHigh
Cost HighModerateLow
Key Advantage Gold standard for accuracy and sensitivityHigh resolutionCost-effective and accessible
Key Disadvantage High initial investmentDerivatization step requiredLower sensitivity and specificity

Conclusion

The choice of analytical method for the quantification of this compound in tissue samples depends on the specific requirements of the study, including the desired level of sensitivity, the available instrumentation, and the sample throughput needed. For researchers requiring the most accurate and sensitive data, the stable isotope dilution LC-MS/MS method is unequivocally the superior choice. However, GC-MS and HPLC-UV can serve as viable alternatives in certain applications, provided their limitations are understood and addressed through rigorous method validation. By carefully selecting and validating the appropriate analytical method, researchers can obtain reliable data on this compound levels, paving the way for new insights into the role of oxidative stress in health and disease.

References

  • Bland, C. K., & Blount, B. C. (2017). Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. Toxins, 9(9), 279. [Link]

  • Münch, C., & Berti, F. (2010). Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates. PLoS ONE, 5(12), e15367. [Link]

  • Preston, R. J., & Tiano, H. F. (2008). Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry. Nature Protocols, 3(3), 468–478. [Link]

  • Globisch, D., Münzel, M., Müller, M., Michalakis, S., Wagner, M., Koch, S., Brückl, T., Biel, M., & Carell, T. (2010). Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates. PLoS ONE, 5(12), e15367. [Link]

  • Wagner, J. R., & Dizdaroglu, M. (2005). Hydantoin and Its Derivatives. In Chemistry of Heterocyclic Compounds: The Chemistry of Hydantoins (pp. 1-134). John Wiley & Sons, Inc. [Link]

  • Ge, J., Liu, Y., Li, N., & Chen, J. (2015). Identification and Quantification of DNA Adducts in the Oral Tissues of Mice Treated with the Environmental Carcinogen Dibenzo[a,l]pyrene by HPLC-MS/MS. Chemical Research in Toxicology, 28(5), 947–956. [Link]

  • Zhu, F., & Jia, Z. (2017). Isotope dilution HPLC-MS/MS for simultaneous quantification of acrylamide and 5-hydroxymethylfurfural (HMF) in thermally processed seafood. Food Chemistry, 237, 94-100. [Link]

  • Coste, F., Hervouet, E., & Saparbaev, M. (2013). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. Nucleic Acids Research, 41(16), 7778–7788. [Link]

  • Liu, Y., & Chen, X. (2013). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Chromatography B, 941, 18-25. [Link]

  • Wang, L., & Ji, D. (2014). A typical HPLC-UV (260 nm) separation of DNA samples for DNA quantitation, after digestion with MN and SPDE. ResearchGate. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Janus, E., & Zgainska, J. H. (2022). Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents. Pharmaceutics, 14(3), 614. [Link]

  • Li, W., & Liu, M. (2011). Distribution of 5-Hydroxymethylcytosine in Different Human Tissues. Journal of Nucleic Acids, 2011, 870726. [Link]

  • Aydin, M., & Ozturk, Y. (2021). Development and validation of an HPLC-UV method for purity determination of DNA. Turkish Journal of Chemistry, 45(4), 1152-1160. [Link]

  • Chen, C. C., & Wang, Y. C. (2024). Cell-Free DNA Hydroxymethylation in Cancer: Current and Emerging Detection Methods and Clinical Applications. TSpace. [Link]

  • Johnson, C. H., & Stricker, T. P. (2019). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Molecular Biology, 1978, 141-155. [Link]

  • de Oliveira, D. N., & de Souza, G. H. B. (2019). Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry. Journal of the Brazilian Chemical Society, 30(11), 2293-2305. [Link]

  • Antec Scientific. (n.d.). DNA adduct analysis. Antec Scientific. [Link]

  • Vončina, E. (2021). Mass spectrum comparison of 5-hydroxy-hydantoin 3TMS derivative in sample 03 and Willey-NIST library mass spectral data. ResearchGate. [Link]

  • Jones, D. B., & Field, D. (2009). Development of a novel mass spectrometric technique for studying DNA damage. Biochemical Society Transactions, 37(Pt 4), 843–848. [Link]

  • Chrom Tech, Inc. (2025). The Role of HPLC in DNA Analysis. Chrom Tech, Inc.. [Link]

  • Gennari, C., & Piarulli, U. (2017). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Molecules, 22(12), 2167. [Link]

  • Liang, D., & Chen, J. (2026). Simultaneous quantification of cytidine, methylcytidine, and hydroxymethylcytidine by isotope-dilution LC-MS/MS with application to mouse liver samples. Journal of Chromatography B, 1245, 466721. [Link]

  • Rychlik, M., & Asam, S. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Analytical and Bioanalytical Chemistry, 412(25), 6741–6751. [Link]

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application of 5-Hydroxyhydantoin as a biomarker for oxidative stress

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 5-Hydroxyhydantoin as a Biomarker for Oxidative DNA Damage

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a specific and reliable biomarker for oxidative stress. It delves into the fundamental biochemistry, analytical methodologies, and practical applications, offering both theoretical understanding and actionable protocols.

The Imperative for Specific Oxidative Stress Biomarkers

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical component in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and diabetes.[1][2] Consequently, the ability to accurately quantify the extent of oxidative damage is paramount for understanding disease mechanisms, diagnosing pathological conditions, and evaluating the efficacy of therapeutic interventions.[3]

While a multitude of biomarkers exist for assessing oxidative damage to lipids and proteins, DNA lesions offer a more direct measure of genotoxic stress.[1] Among the various forms of DNA damage, this compound emerges as a particularly valuable biomarker due to its specific formation pathway stemming from the oxidative degradation of cytosine residues.

Biochemical Foundation: The Genesis of this compound

This compound is a stable end-product of the oxidative degradation of 2'-deoxycytidine within the DNA strand.[4] Its formation is a multi-step process initiated by the attack of potent ROS, most notably the hydroxyl radical (•OH), on the C5-C6 double bond of the cytosine base.

The reaction of hydroxyl radicals with deoxycytidine leads to a cascade of unstable intermediates.[5] This pathway involves the formation of cytosine glycols, which are prone to deamination and subsequent ring opening and recyclization.[6] This rearrangement ultimately yields the stable this compound lesion.[6] The presence of this lesion in DNA is significant; if it is not identified and removed by cellular DNA repair mechanisms, it can lead to mutagenesis during DNA replication.[4]

G cluster_0 Oxidative Stress Environment cluster_1 DNA Damage Pathway ROS Reactive Oxygen Species (e.g., •OH) dC Deoxycytidine in DNA ROS->dC Oxidative Attack Intermediates Unstable Intermediates (Cytosine Glycols) dC->Intermediates Radical Addition 5HH This compound Intermediates->5HH Deamination & Ring Rearrangement

Caption: Formation of this compound from deoxycytidine via oxidative stress.

Analytical Strategies for Accurate Quantification

The precise measurement of this compound requires highly sensitive and specific analytical techniques due to its low physiological concentrations. While several methods have been explored, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.

Analytical Technique Principle Sensitivity Specificity Throughput Primary Limitation
LC-MS/MS Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions.High (pg/mL)[7]Very HighModerate-HighHigh initial instrument cost.
GC-MS Separation of volatile derivatives by gas chromatography, followed by mass detection.Moderate-HighHighModerateRequires chemical derivatization, which can be complex and introduce variability.[8][9]
HPLC-UV Chromatographic separation with detection based on UV absorbance.LowLowHighLacks specificity; co-eluting compounds can interfere with quantification.[8]
Immunoassays (ELISA) Antibody-based detection.ModerateModerate-HighHighPotential for cross-reactivity with structurally similar molecules.

Causality Behind Method Selection: The unparalleled specificity of LC-MS/MS, derived from its ability to monitor unique mass transitions (Multiple Reaction Monitoring or MRM), allows for the confident identification and quantification of this compound even in complex biological matrices.[10] This eliminates the ambiguity and potential for interference that plagues less specific methods like HPLC-UV. The use of a stable isotope-labeled internal standard is crucial in LC-MS/MS to correct for variations in sample extraction and instrument response, ensuring the highest level of accuracy and precision.[11]

Field-Proven Protocols for Reliable Measurement

The following sections provide detailed, self-validating protocols for the quantification of this compound from biological samples. The key to trustworthiness in these protocols lies in meticulous sample handling to prevent ex-vivo artifact formation and the inclusion of an internal standard for robust quantification.

Sample Collection, Preparation, and DNA Extraction Workflow

The integrity of the final data is critically dependent on the initial steps of sample collection and processing. Artefactual oxidation of DNA during sample handling is a major concern that must be actively mitigated.

G A 1. Sample Collection (e.g., Urine, Tissue, Cells) + Add Antioxidants (BHT/DFO) B 2. Immediate Storage (Snap-freeze in liquid N2, store at -80°C) A->B C 3. DNA Extraction (Phenol-Chloroform or Commercial Kit) B->C D 4. DNA Quantification (UV Spectrophotometry) C->D E 5. Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) + Add Internal Standard D->E F 6. Sample Cleanup (Solid-Phase Extraction - SPE) E->F G 7. Final Eluate (Ready for LC-MS/MS) F->G

Caption: Workflow for preparing biological samples for this compound analysis.

Step-by-Step Protocol: Sample Preparation

  • Sample Collection:

    • Tissue/Cells: Upon collection, immediately wash with ice-cold phosphate-buffered saline (PBS) containing antioxidants such as 2,6-di-tert-butyl-4-methylphenol (BHT) and deferoxamine (DFO) to chelate metal ions that catalyze oxidation.

    • Urine/Plasma: Collect into tubes containing a cocktail of antioxidants.

    • Immediately snap-freeze samples in liquid nitrogen and store at -80°C until analysis.[10] Repeated freeze-thaw cycles should be avoided.[12]

  • DNA Extraction:

    • Extract genomic DNA using a method of choice (e.g., standard phenol-chloroform extraction or a commercial DNA isolation kit). Ensure all solutions are prepared with high-purity, metal-free water.

  • DNA Hydrolysis:

    • Quantify the extracted DNA using UV absorbance (A260).

    • To a known amount of DNA (e.g., 50 µg), add a precise amount of a stable isotope-labeled this compound internal standard.

    • Perform enzymatic digestion to break down the DNA into individual nucleosides. A common two-step approach is:

      • Incubate with Nuclease P1 at 37°C for 2 hours.

      • Add Alkaline Phosphatase and continue incubation at 37°C for another 2 hours. This ensures complete digestion to deoxyribonucleosides.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • SPE is essential to remove proteins, salts, and other interfering substances from the DNA digest.[13]

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with water.[13]

    • Loading: Load the hydrolyzed DNA sample onto the cartridge.

    • Washing: Wash the cartridge with water to remove polar impurities.[13]

    • Elution: Elute this compound and other nucleosides with methanol.[13]

    • Dry the eluate under a gentle stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase.

Protocol for LC-MS/MS Analysis

This protocol outlines a typical method for the sensitive detection of this compound. Instrument parameters must be optimized for the specific LC-MS/MS system being used.

Step-by-Step Protocol: LC-MS/MS

  • Chromatographic Separation (LC):

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for efficient separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient to separate this compound from other nucleosides. A typical gradient might start at 2% B, ramp to 30% B over 5 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific transitions for both the native analyte and the internal standard to ensure confident identification and quantification. The exact m/z values will depend on the specific adduct formed (e.g., [M+H]+).

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Purpose
This compound (Analyte)117.0Optimized Value 1Optimized Value 2Quantifier & Qualifier
¹³C₃,¹⁵N₂-5-Hydroxyhydantoin (IS)122.0Optimized Value 3Optimized Value 4Internal Standard
(Note: Exact m/z values for product ions must be determined empirically by infusing pure standards into the mass spectrometer to optimize collision energy and identify the most stable and abundant fragments.)
  • Data Analysis and Quantification:

    • Generate a calibration curve by analyzing known concentrations of this compound standards spiked with the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

    • Normalize the results to the initial amount of DNA analyzed (e.g., report as lesions per 10⁶ nucleosides).

Application in Translational Science and Drug Development

The robust measurement of this compound provides actionable data across various research and development stages:

  • Disease Mechanism Research: Quantifying increases in this compound in disease models can directly link oxidative DNA damage to pathology.

  • Pharmacodynamic Biomarker: In clinical trials for antioxidant compounds, a reduction in urinary or plasma this compound levels can serve as a direct pharmacodynamic endpoint, demonstrating target engagement and biological activity.

  • Toxicology and Safety Assessment: Evaluating the potential of new drug candidates to induce oxidative stress by measuring this compound in preclinical toxicology studies.[1]

  • Clinical Diagnostics: While still primarily a research tool, elevated levels may one day contribute to risk stratification or diagnosis for diseases with a strong oxidative stress component.[14]

Conclusion

This compound is a specific and chemically stable product of oxidative damage to deoxycytidine, making it a superior biomarker for assessing oxidative stress at the DNA level. Its accurate quantification, achievable through meticulously executed protocols centered on LC-MS/MS, provides researchers and drug developers with a powerful tool to investigate disease, demonstrate therapeutic efficacy, and assess compound safety. By adhering to the principles and protocols outlined in this guide, scientists can generate high-quality, reproducible data to advance their research and development programs.

References

  • Gasparutto, D., Muller, E., Boiteux, S., & Cadet, J. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 16–24. [Link]

  • Ito, S., et al. (2011). 5-Hydroxymethylcytosine-selective oxidation with peroxotungstate. RSC Publishing. [Link]

  • Svendsen, K., et al. (2021). Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. PubMed. [Link]

  • Kozak, J., et al. (2023). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences. [Link]

  • Rivière, J., Klarskov, K., & Wagner, J. R. (2005). Oxidation of 5-hydroxypyrimidine nucleosides to this compound and its alpha-hydroxy-ketone isomer. Chemical Research in Toxicology, 18(8), 1332–1338. [Link]

  • Fleming, A. M., et al. (2018). 5-Carboxamido-5-formamido-2-iminohydantoin, in Addition to 8-oxo-7,8-Dihydroguanine, Is the Major Product of the Iron-Fenton or X-ray Radiation-Induced Oxidation of Guanine under Aerobic Reducing Conditions in Nucleoside and DNA Contexts. Biochemistry, 57(31), 4763–4774. [Link]

  • Szer-Kielczewska, A., et al. (2022). Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. International Journal of Molecular Sciences. [Link]

  • Meadway, A., et al. (2021). A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. Annals of Clinical Biochemistry, 58(5), 497-504. [Link]

  • Dalle-Donne, I., et al. (2006). Clinical Relevance of Biomarkers of Oxidative Stress. Antioxidants & Redox Signaling, 8(3-4), 343-352. [Link]

  • Tan, B. L., et al. (2024). Biomarkers of Oxidative Stress and Their Clinical Relevance in Type 2 Diabetes Mellitus Patients: A Systematic Review. Antioxidants. [Link]

  • Elliott, R. J., et al. (2023). Biomarkers of Oxidative and Mitochondrial Stress Are Associated With Accelerated Pace of Aging at Midlife in a Birth Cohort. The Journals of Gerontology: Series A. [Link]

  • Kasai, H. (2016). Introduction to serial reviews: Oxidative stress biomarker and its application to health maintenance. Journal of Clinical Biochemistry and Nutrition, 59(1), 1-2. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hydroxy hydantoins via a Tandem process. ResearchGate. [Link]

  • Liu, Z., et al. (2024). Identification and Experimental Validation of Oxidative Stress-Related Biomarkers in Ulcerative Colitis Using Machine Learning. Journal of Inflammation Research, 17, 3083–3101. [Link]

  • Kim, H. Y., et al. (2019). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Toxicological Research, 35(4), 365-372. [Link]

  • Poth, A., et al. (2021). Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS. Analytical and Bioanalytical Chemistry, 413, 6103-6112. [Link]

  • ResearchGate. (2015). Sample preparation of 8-hydroxy-2'-deoxyguanosine with solid phase extraction methodology based on molecular imprinting polymers and conventional silica based phases. ResearchGate. [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatograms for the investigated vitamin D metabolites... ResearchGate. [Link]

  • Kim, H. Y., et al. (2019). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed. [Link]

  • Cadet, J., et al. (2012). Formation and repair of oxidatively generated damage in cellular DNA. Free Radical Biology and Medicine, 53(5), 1079-1107. [Link]

  • Pfaffeneder, T., et al. (2014). Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA. Nature Chemical Biology, 10(7), 574-581. [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382. [Link]

  • CAS Common Chemistry. (n.d.). This compound. CAS. [Link]

  • Hu, J., et al. (2010). Simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 5-methyl-2'-deoxycytidine in DNA sample by high performance liquid chromatography/positive electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 878(28), 2765-2769. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Hydroxyhydantoin for Advanced DNA Repair Pathway Studies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, oncology, and genetic toxicology.

Introduction: The Significance of 5-Hydroxyhydantoin in Genomic Integrity

Oxidative stress is a constant threat to genomic stability, leading to a variety of DNA lesions. Among the most common and mutagenic products of cytosine oxidation are this compound (5-OH-Hyd) and its stereoisomers. These lesions are highly problematic as they are poor templates for DNA polymerases, often leading to replication fork stalling and mutations if not efficiently repaired. The primary cellular defense against such lesions is the Base Excision Repair (BER) pathway, a highly specific process initiated by DNA glycosylases.

This guide provides a comprehensive overview and detailed protocols for utilizing synthetic DNA substrates containing this compound to investigate the activity of DNA repair enzymes, particularly DNA glycosylases like Neil1 (Nei-like 1), and to explore the broader context of BER pathway dynamics in both in vitro and cellular systems.

The Biological Context: this compound and the Base Excision Repair (BER) Pathway

This compound is primarily recognized and excised by the DNA glycosylase Neil1. Neil1 is unique in that it preferentially acts on lesions within single-stranded DNA or bubble structures, which are common at replication forks, highlighting its critical role in protecting the genome during replication. The repair process, as illustrated below, involves several sequential enzymatic activities.

BER_Pathway_for_5OHHyd cluster_0 DNA Damage & Recognition cluster_1 Base Excision & Strand Scission cluster_2 Downstream Repair Synthesis DNA_damage Cytosine Oxidation Hydantoin This compound (5-OH-Hyd) in DNA DNA_damage->Hydantoin ROS Neil1_rec Neil1 Recognition Hydantoin->Neil1_rec Glycosylase Glycosylase Activity (Base Removal) Neil1_rec->Glycosylase Lyase AP Lyase Activity (Strand Break) Glycosylase->Lyase Creates AP Site End_processing End Processing (PNKP) Lyase->End_processing Synthesis DNA Synthesis (Pol β) End_processing->Synthesis Ligation Ligation (Ligase III) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Figure 1: The Neil1-initiated Base Excision Repair pathway for this compound. Reactive oxygen species (ROS) oxidize cytosine to form 5-OH-Hyd. The lesion is recognized by the DNA glycosylase Neil1, which removes the damaged base and cleaves the DNA backbone, creating a single-strand break that is subsequently processed by other BER factors.

Application Note 1: In Vitro Analysis of DNA Glycosylase Activity using this compound Substrates

This section details the use of synthetic DNA oligonucleotides containing a site-specific this compound lesion to directly measure the enzymatic activity of purified DNA glycosylases.

Principle of the Assay

The assay relies on a radiolabeled or fluorescently-tagged DNA duplex containing a single 5-OH-Hyd lesion. A purified DNA glycosylase with AP lyase activity, such as Neil1, will recognize and excise the 5-OH-Hyd base and then cleave the phosphodiester backbone at the resulting abasic (AP) site. This cleavage event converts the full-length oligonucleotide into a smaller, predictable-sized product. The substrate and the cleaved product can be separated by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified, allowing for a direct measurement of enzymatic activity.

Experimental Protocol: Neil1 Glycosylase/Lyase Assay

Materials and Reagents:

  • Purified Recombinant Neil1: Human or mouse Neil1, purified to >90% homogeneity.

  • 5-OH-Hyd Oligonucleotide: A synthetic 25-35 base pair oligonucleotide containing a single, centrally located this compound lesion. This strand should be 5'-end labeled with a fluorescent tag (e.g., 6-FAM) or a radiolabel ([γ-³²P]ATP).

  • Complementary Oligonucleotide: An unmodified DNA strand complementary to the 5-OH-Hyd oligo.

  • Annealing Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA.

  • Reaction Buffer (10X): 500 mM HEPES-KOH (pH 7.5), 1 M KCl, 10 mM DTT, 10 mM EDTA.

  • Formamide Loading Dye: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol.

  • Denaturing PAGE Gel: 15-20% polyacrylamide, 7 M Urea, in 1X TBE buffer.

  • Gel Running Buffer: 1X TBE (Tris/Borate/EDTA).

Procedure:

  • Substrate Preparation (Duplex Annealing):

    • Mix the labeled 5-OH-Hyd oligonucleotide and the complementary strand in a 1:1.2 molar ratio in Annealing Buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature over 2-3 hours to ensure proper annealing.

    • Rationale: A slight excess of the complementary strand ensures that all labeled substrate strands are in a duplex form, which is the preferred substrate for many glycosylases.

  • Enzymatic Reaction Setup:

    • On ice, prepare reaction tubes. A typical 10 µL reaction is as follows:

      • 1 µL 10X Reaction Buffer

      • 1 µL Annealed 5-OH-Hyd DNA substrate (final concentration ~25 nM)

      • X µL Purified Neil1 enzyme (e.g., 0.5 - 5 nM final concentration)

      • ddH₂O to a final volume of 10 µL.

    • Expert Tip: It is crucial to perform a titration of the enzyme concentration to find the linear range of the reaction, ensuring that less than 20-30% of the substrate is converted to product.

  • Controls:

    • No Enzyme Control (-E): A reaction tube containing all components except the Neil1 enzyme. This control confirms that the substrate is stable and does not undergo spontaneous cleavage.

    • Heat-Inactivated Enzyme Control: A reaction where the enzyme is boiled for 10 minutes prior to addition. This ensures that the observed activity is enzymatic.

  • Incubation:

    • Incubate the reaction tubes at 37°C for a specified time (e.g., 15-60 minutes). A time-course experiment is recommended to determine the initial rate of the reaction.

  • Reaction Termination and Product Stabilization:

    • Stop the reaction by adding 10 µL of Formamide Loading Dye.

    • Heat the samples at 95°C for 5 minutes immediately before loading onto the gel.

    • Rationale: The formamide and heat denature the DNA, separating the strands and ensuring the product and substrate migrate based on their true size.

  • Gel Electrophoresis and Imaging:

    • Load the samples onto a pre-run denaturing polyacrylamide gel.

    • Run the gel at a constant power until the bromophenol blue dye reaches the bottom.

    • Visualize the DNA bands using a phosphorimager (for ³²P) or a fluorescence scanner (for FAM).

Data Analysis and Interpretation

The activity of the glycosylase is determined by calculating the percentage of the substrate converted to the cleaved product.

  • Quantification: Use densitometry software to measure the band intensity of the substrate (S) and product (P) in each lane.

  • Calculation: Percent Cleavage = [P / (P + S)] * 100.

  • Interpretation: A higher percentage of cleavage indicates higher enzymatic activity. By comparing the activity on 5-OH-Hyd to other lesion-containing substrates, the substrate specificity of the enzyme can be determined.

In_Vitro_Assay_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Oligo_Synth Labeled 5-OH-Hyd Oligonucleotide Annealing Anneal with Complementary Strand Oligo_Synth->Annealing Duplex Duplex DNA Substrate Annealing->Duplex Reaction_Setup Combine Substrate, Buffer, and Neil1 Enzyme Duplex->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Stop with Formamide Dye Incubation->Termination PAGE Denaturing PAGE Termination->PAGE Imaging Gel Imaging (Fluorescence/Phosphor) PAGE->Imaging Quant Quantify Bands & Calculate % Cleavage Imaging->Quant

Figure 2: Workflow for the in vitro DNA glycosylase assay. The process involves preparing a labeled DNA duplex containing 5-OH-Hyd, performing the enzymatic reaction with purified Neil1, and analyzing the cleavage products by gel electrophoresis.

Application Note 2: Probing DNA Repair in Cell-Based Models

While in vitro assays are excellent for characterizing enzyme kinetics, cell-based assays are essential for understanding DNA repair in a physiological context, including the influence of chromatin structure and interacting proteins.

Principle of the Assay: The Comet Assay

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells. When cells are treated with an agent that induces DNA lesions, and then incubated with a lesion-specific DNA glycosylase, the enzyme will create strand breaks at the site of each lesion. During electrophoresis, the broken DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage. By measuring the reduction in the comet tail over time, one can quantify the rate of cellular repair.

Protocol Example: Neil1-Modified Comet Assay for 5-OH-Hyd Lesions

Materials and Reagents:

  • Cell Culture: Adherent or suspension cells of interest.

  • Damage-Inducing Agent: An agent that generates oxidative stress, such as H₂O₂ or photosensitizers with light.

  • CometAssay® Kit: Commercially available kits (e.g., from Trevigen) provide validated slides, lysis solutions, and electrophoresis buffers.

  • Lysis Solution: High salt and detergent solution to lyse cells and unfold DNA.

  • Enzyme Buffer: Buffer compatible with Neil1 activity.

  • Purified Neil1 Enzyme: High concentration stock.

  • DNA Stain: A fluorescent DNA intercalating dye (e.g., SYBR® Gold).

  • Fluorescence Microscope: Equipped with appropriate filters.

  • Comet Scoring Software: To analyze comet images.

Procedure:

  • Cell Treatment:

    • Treat cultured cells with an oxidative agent (e.g., 100 µM H₂O₂ on ice for 20 minutes) to induce 5-OH-Hyd and other lesions.

    • Wash the cells with ice-cold PBS to remove the damaging agent.

    • Time Point Zero (T0): Immediately harvest a portion of the cells.

    • Repair Incubation: Return the remaining cells to fresh, pre-warmed culture media and incubate at 37°C to allow for DNA repair. Harvest cells at various time points (e.g., 30 min, 1 hr, 2 hr).

  • Comet Slide Preparation:

    • Combine harvested cells with low-melting-point agarose at a 1:10 ratio (v/v).

    • Pipette the cell/agarose mixture onto a CometSlide™.

    • Place the slide flat at 4°C in the dark for 10-30 minutes to solidify the agarose.

  • Cell Lysis:

    • Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for at least 1 hour.

  • Enzyme Treatment:

    • Gently wash the slides with Enzyme Buffer.

    • Cover the agarose with either buffer alone (control for existing strand breaks) or buffer containing purified Neil1 enzyme.

    • Incubate in a humid chamber at 37°C for 45-60 minutes.

    • Rationale: The Neil1 enzyme will specifically cleave the DNA at the sites of 5-OH-Hyd and other Neil1-specific lesions, converting these base damages into measurable strand breaks.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in an alkaline electrophoresis solution (pH > 13) for 20-40 minutes to unwind the DNA.

    • Perform electrophoresis under alkaline conditions.

  • Staining and Visualization:

    • Gently wash the slides to neutralize the pH.

    • Stain the DNA with a fluorescent dye.

    • Visualize the slides using a fluorescence microscope and capture images.

Data Analysis and Interpretation
  • Scoring: Use specialized software to measure the percentage of DNA in the comet tail (% Tail DNA) for at least 50 cells per sample.

  • Calculating Net Lesions: The net amount of Neil1-specific lesions is calculated by subtracting the % Tail DNA from the buffer-only control slide from the % Tail DNA of the Neil1-treated slide.

  • Repair Kinetics: Plot the net Neil1-specific lesions against the repair time points. A decrease over time indicates active cellular repair of 5-OH-Hyd and other Neil1 substrates. This can be used to compare repair capacities between different cell types or under different conditions (e.g., in the presence of a potential drug).

ParameterIn Vitro Glycosylase AssayCell-Based Comet Assay
System Purified enzyme and synthetic DNAWhole cells
Measures Direct enzymatic activity, kinetics (kcat/Km)Overall cellular repair capacity
Primary Output % Substrate Cleavage% DNA in Comet Tail
Strengths Mechanistic detail, high precisionPhysiological relevance, reflects entire pathway
Limitations Lacks biological contextIndirect measure, lower throughput
Application Enzyme characterization, inhibitor screeningAssessing cellular response to damage, drug efficacy

Table 1: Comparison of in vitro and cell-based assays for studying this compound repair.

Applications in Drug Development

The assays described provide a powerful platform for drug discovery and development, particularly in oncology.

  • Screening for BER Inhibitors: Many cancer therapies (e.g., radiation, certain chemotherapies) work by inducing overwhelming DNA damage. Cancers that overexpress DNA repair enzymes like Neil1 may be resistant to such treatments. The in vitro glycosylase assay is an ideal high-throughput screening platform to identify small molecule inhibitors of Neil1. Such inhibitors could be used as adjuvants to sensitize cancer cells to therapy.

  • Evaluating Genotoxicity of New Compounds: The Neil1-modified comet assay can be used in preclinical toxicology to determine if a new drug candidate induces oxidative DNA damage that is subject to BER.

  • Identifying Populations with Repair Deficiencies: These methods can be adapted to assess the DNA repair capacity in patient-derived cells, potentially identifying individuals who may be more susceptible to certain carcinogens or who may respond differently to specific cancer treatments.

References

  • Kalam, M. A., Haraguchi, K., Chandani, S., et al. (2006). This compound is a mutagenic and cytotoxic lesion produced by oxidizing agents in cellular DNA. Nucleic Acids Research, 34(9), 2729–2738. [Link]

  • Bandaru, V., Sunkara, S., Wallace, S. S., & Bond, J. P. (2002). A novel human DNA glycosylase that removes oxidative DNA damage and is homologous to the Escherichia coli Endonuclease VIII. DNA Repair, 1(7), 517-529. [Link]

  • Krishnamurthy, N., Zhao, X., Burrows, C. J., & David, S. S. (2008). Superior removal of hydantoin lesions from duplex DNA by the human DNA glycosylase hNEIL1. Biochemistry, 47(27), 7137–7146. [Link]

  • Hazra, T. K., Izumi, T., Boldogh, I., et al. (2002). Identification and characterization of a human DNA glycosylase for repair of modified bases in damaged DNA. Proceedings of the National Academy of Sciences, 99(6), 3523–3528. [Link]

Application Notes and Protocols for Assessing the Stability of 5-Hydroxyhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Stability Profiling of 5-Hydroxyhydantoin

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and is also studied for its own potential biological activities.[1] As with any compound intended for therapeutic use or as a critical precursor, a thorough understanding of its stability under various environmental conditions is paramount. Stability studies are not merely a regulatory requirement but a fundamental aspect of drug development, ensuring the safety, efficacy, and quality of the final drug product.[2] Degradation of an active pharmaceutical ingredient (API) or its intermediates can lead to loss of potency, formation of potentially toxic byproducts, and alterations in bioavailability.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust stability studies for this compound. We will delve into the scientific rationale behind the experimental design, provide detailed, field-proven protocols for forced degradation and long-term stability studies, and present a framework for analyzing and interpreting the resulting data. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[2][3]

Pre-experimental Considerations: Foundational Knowledge for a Robust Study

Before embarking on stability testing, a foundational understanding of this compound's physicochemical properties is essential. This knowledge informs the selection of appropriate analytical techniques and stress conditions.

1.1. Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[1] Its structure, featuring a hydantoin ring with a hydroxyl group at the 5-position, renders it susceptible to degradation under certain conditions.[1] Key properties to consider are:

  • Solubility: It is soluble in water and various organic solvents.[1] This property is crucial for preparing solutions for both stress testing and analytical measurements.

  • pH Sensitivity: The hydantoin ring is known to be susceptible to hydrolysis, particularly under alkaline conditions.[4][5] Studies on related hydantoin derivatives have shown that their solubilities can be pH-dependent.[6] The stability of this compound is also expected to be influenced by pH, with accelerated degradation at higher pH levels.[6][7]

  • Oxidative Potential: As an oxidation product of 2'-deoxycytidine, this compound itself can be subject to further oxidative processes.[8][9]

  • Thermal and Photolytic Sensitivity: Like many organic molecules, exposure to heat and light can induce degradation.

1.2. The Importance of a Stability-Indicating Analytical Method

A cornerstone of any stability study is a validated stability-indicating analytical method (SIAM). This method must be able to accurately quantify the decrease in the concentration of this compound while also separating and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the technique of choice for this purpose due to its high resolving power and sensitivity.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment.[2] It involves subjecting this compound to conditions more severe than those it would encounter during storage to accelerate degradation.[2] The primary goals of forced degradation studies are:

  • To identify potential degradation products.[2]

  • To elucidate degradation pathways.[2]

  • To demonstrate the specificity of the analytical method.[2]

The target for forced degradation is typically in the range of 5-20% degradation of the active pharmaceutical ingredient (API).[10][11][12][13]

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start This compound (API or Drug Product) Dissolve Dissolve in appropriate solvent (e.g., Water, Methanol) Start->Dissolve Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Start->Photo Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Dissolve->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Dissolve->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Dissolve->Oxidation Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidation->Dilute Thermal->Dissolve Post-stress dissolution Photo->Dissolve Post-stress dissolution Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Data Data Acquisition & Quantification HPLC->Data Identify Identify Degradation Products (MS, NMR) Data->Identify Method Confirm Method Specificity Data->Method Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: General workflow for forced degradation studies of this compound.

Detailed Protocols for Forced Degradation Studies

2.2.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water). This stock solution will be used for the hydrolytic and oxidative stress studies.

2.2.2. Acidic Hydrolysis

  • Objective: To assess the stability of this compound in an acidic environment.

  • Protocol:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample by the validated stability-indicating HPLC method.

Rationale: The hydantoin ring can undergo acid-catalyzed hydrolysis, although it is generally more susceptible to base-catalyzed hydrolysis.[3] Elevated temperature is used to accelerate the degradation process to achieve the target degradation within a reasonable timeframe.

2.2.3. Basic Hydrolysis

  • Objective: To evaluate the stability of this compound in an alkaline environment.

  • Protocol:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Keep the solution at room temperature (25°C ± 2°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

    • Analyze the sample by HPLC.

Rationale: The hydantoin ring is known to be labile to alkaline hydrolysis, which can lead to ring-opening.[4][5] This study is critical for understanding the degradation pathway under basic conditions.

2.2.4. Oxidative Degradation

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Protocol:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Dilute the sample with the mobile phase for HPLC analysis.

    • Analyze the sample by HPLC.

Rationale: The presence of the hydroxyl group and the hydantoin ring suggests potential susceptibility to oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

2.2.5. Thermal Degradation

  • Objective: To assess the stability of this compound in the solid state upon exposure to heat.

  • Protocol:

    • Place a known amount of solid this compound in a clean, dry vial.

    • Store the vial in a temperature-controlled oven at 80°C for 7 days.

    • At the end of the study, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed sample at a known concentration in the mobile phase.

    • Analyze the sample by HPLC.

Rationale: This study provides information on the intrinsic thermal stability of the solid drug substance, which is important for defining storage and handling conditions.

2.2.6. Photolytic Degradation

  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Protocol:

    • Expose a solid sample and a solution of this compound (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After the exposure period, prepare solutions of both the light-exposed and control samples at a known concentration.

    • Analyze the samples by HPLC.

Rationale: Photostability is a critical parameter, as exposure to light during manufacturing, storage, or administration can lead to degradation.

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways can be anticipated:

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation H5H This compound RingOpened Ring-Opened Product (Hydantoic Acid Derivative) H5H->RingOpened Base/Acid Hydrolysis Isomer Isomerization Product (α-hydroxy-ketone) H5H->Isomer Oxidation / pH > 5 FurtherOx Further Oxidized Products H5H->FurtherOx Oxidation AminoAcid Further Hydrolysis Product (e.g., Glycine derivative) RingOpened->AminoAcid [H+] or [OH-] Isomer->FurtherOx [O]

Caption: Potential degradation pathways of this compound under stress conditions.

Under basic or acidic conditions, the hydantoin ring can undergo hydrolysis to form a ring-opened hydantoic acid derivative.[3][4][5] Further hydrolysis can lead to the formation of an amino acid derivative.[3] Oxidative stress may lead to isomerization to an α-hydroxy-ketone, as observed in related 5-hydroxypyrimidine nucleosides which form this compound.[6][7] Further oxidation can also lead to other degradation products.

Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for the successful execution of stability studies. The following protocol provides a starting point for developing a stability-indicating method for this compound.

HPLC Instrumentation and Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column for polar compounds
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm (based on UV absorbance of related hydantoin compounds)[14]
MS Detector (optional) Electrospray Ionization (ESI) in both positive and negative modes for identification of degradation products

Rationale for Method Parameters:

  • C18 Column: A C18 column is a versatile choice for the separation of moderately polar compounds like this compound and its potential degradation products.

  • Acidified Mobile Phase: The use of formic acid helps to improve peak shape and provides protons for efficient ionization in MS detection.

  • Gradient Elution: A gradient program is recommended to ensure the elution of both the polar this compound and any less polar degradation products that may form.

  • DAD Detection: A DAD allows for the monitoring of multiple wavelengths and can provide information about peak purity.

  • MS Detection: Coupling the HPLC to a mass spectrometer is highly recommended for the identification and characterization of unknown degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.[15]

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The validation parameters should include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Long-Term and Accelerated Stability Studies

Once the forced degradation studies have provided an initial stability profile and a validated stability-indicating method is in place, formal long-term and accelerated stability studies can be initiated. These studies are designed to predict the shelf-life of the drug substance or product under recommended storage conditions.

Protocol for Long-Term and Accelerated Stability Studies
  • Objective: To determine the re-test period or shelf life and recommended storage conditions for this compound.

  • Materials:

    • At least three primary batches of this compound.

    • Proposed container closure system.

  • Storage Conditions (as per ICH Q1A(R2)):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay of this compound

    • Degradation products

    • Moisture content (if applicable)

Data Presentation and Interpretation

The results of the stability studies should be summarized in a clear and concise format. The following table provides a template for presenting the data from the accelerated stability study.

Table 1: Hypothetical Accelerated Stability Data for this compound (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Individual Unspecified Degradant (%)Total Degradants (%)
0 White crystalline powder100.2< 0.05< 0.1
3 White crystalline powder99.50.080.15
6 White crystalline powder98.80.120.25

The data should be evaluated to determine if any significant changes have occurred over time. A significant change is defined as a 5% change in assay from its initial value, or failure to meet the acceptance criteria for appearance, and degradation products.

Conclusion

A systematic and scientifically sound approach to stability testing is indispensable in the development of pharmaceuticals and their intermediates. This application note has provided a comprehensive framework for designing and executing stability studies for this compound, from initial forced degradation to formal long-term and accelerated studies. By understanding the inherent stability of the molecule and its potential degradation pathways, researchers can ensure the development of safe, effective, and high-quality drug products. The detailed protocols and rationale provided herein serve as a valuable resource for scientists in the pharmaceutical industry, enabling them to meet regulatory expectations and ensure the integrity of their products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Rivière, J., Klarskov, K., & Wagner, J. R. (2005). Oxidation of 5-hydroxypyrimidine nucleosides to this compound and its alpha-hydroxy-ketone isomer. Chemical research in toxicology, 18(8), 1332–1338. [Link]

  • Rivière, J., Klarskov, K., & Wagner, J. R. (2005). Oxidation of 5-Hydroxypyrimidine Nucleosides to this compound and Its α-Hydroxy-ketone Isomer. Chemical Research in Toxicology, 18(8), 1332-1338. [Link]

  • Li, J., Wang, Y., Zhang, Y., & Li, H. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13837–13844. [Link]

  • Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food science and biotechnology, 34(6), 1309–1316. [Link]

  • Gasparutto, D., Muller, E., Boiteux, S., & Cadet, J. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et biophysica acta, 1790(1), 16–24. [Link]

  • S. Singh, et al. (2013). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 35(5). [Link]

  • Rajana, N., et al. (2020). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. Journal of Chromatographic Science, 58(5), 433-444. [Link]

  • DergiPark. (2023). GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION. [Link]

  • G. M. Blackburn, et al. (1983). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. The Journal of Organic Chemistry, 48(22), 3925-3930. [Link]

  • ResearchGate. (2014). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ResearchGate. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. [Link]

  • Wikipedia. Hydantoin. [Link]

  • Gasparutto, D., et al. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 16-24. [Link]

  • Pappalardo, M., Pappalardo, L., & Brooks, P. (2016). Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. PLoS ONE, 11(11), e0167006. [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • International Journal of Innovative Research in Technology. (2023). Development and Validation of Stability Indicating Isocratic Reverse Phase-Liquid Chromatography for Determination of Phenytoin. [Link]

  • Agilent Technologies, Inc. (2024). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. [Link]

  • MDPI. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. [Link]

  • Pharmaceutical Technology. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Agilent. (2024). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. [Link]

Sources

techniques for handling and storing 5-Hydroxyhydantoin safely

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Hydroxyhydantoin (5-HH) is a critical oxidative lesion marker derived from the oxidation of cytosine and uracil moieties in DNA. Due to its hemiaminal structure, 5-HH exhibits significant instability in aqueous environments, undergoing pH-dependent interconversion and ring-opening hydrolysis. This guide provides a validated framework for the safe handling, long-term storage, and analytical preparation of 5-HH, specifically designed to prevent artifactual degradation during quantitative analysis (GC-MS/LC-MS).

Chemical Identity & Stability Profile

To handle 5-HH effectively, one must understand the mechanisms driving its instability. 5-HH contains a hydroxyl group at the C5 position of the hydantoin ring, forming a hemiaminal.

  • Hemiaminal Instability: The C5-OH group makes the ring susceptible to dehydration (forming 5-methylenehydantoin) or nucleophilic attack.

  • pH Sensitivity:

    • Acidic Conditions (pH < 4): Promotes dehydration and subsequent polymerization.

    • Basic Conditions (pH > 8): Promotes ring opening to form N-carbamoyl-substituted ureas (e.g., citrulline analogs).

  • Chirality: 5-HH possesses a chiral center at C5. In solution, it often racemizes; however, biological recognition (e.g., by DNA glycosylases) is stereospecific.

Figure 1: Degradation & Interconversion Logic

G Cytosine Cytosine/Uracil (Precursor) Oxidation ROS/Oxidation Cytosine->Oxidation FiveHH This compound (5-HH) Oxidation->FiveHH RingOpen N-carbamoyl urea (Open Ring Form) FiveHH->RingOpen pH > 8.0 (Hydrolysis) Dehydration 5-Methylenehydantoin (Dehydrated) FiveHH->Dehydration pH < 4.0 (Acid Cat.) RingOpen->FiveHH Reversible (Slow)

Caption: Figure 1. The stability window of 5-HH is narrow. High pH causes ring opening; low pH triggers dehydration.

Safety & Hazard Assessment

While often handled in milligram quantities for analytical standards, 5-HH is a DNA damage mimic and should be treated as a potential genotoxin .

  • Hazard Classification: Treat as GHS Category 1B (Presumed Carcinogen/Mutagen) due to its structural role as a DNA lesion.

  • Route of Entry: Inhalation of fine powder and dermal absorption.

  • Containment:

    • Solids: Weigh only inside a certified chemical fume hood or a powder containment enclosure.

    • Static Control: Hydantoin derivatives are often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent dispersal.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

Storage Protocols

Improper storage is the primary cause of calibration errors in 5-HH assays. The hemiaminal bond is sensitive to hydrolysis by atmospheric moisture.

Table 1: Storage Matrix
StateConditionShelf LifeContainer Specification
Solid (Powder) -20°C, Desiccated2 YearsAmber glass vial with PTFE-lined cap. Parafilm seal over cap.
Stock Solution -80°C6 MonthsDissolved in Anhydrous DMSO . Avoid aqueous buffers for stock.
Working Sol. +4°C< 24 HoursDilute into neutral buffer (PBS pH 7.4) immediately before use.

Critical Storage Rule: Never store 5-HH in aqueous solution for more than 24 hours, even frozen. The freeze-thaw cycle accelerates hydrolysis due to local pH changes during crystallization.

Handling & Solubilization Protocol

This protocol ensures the preparation of a stable stock solution suitable for LC-MS or GC-MS calibration.

Reagents Required:
  • This compound (Solid Standard)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, water <50 ppm)

  • Argon or Nitrogen gas stream

Step-by-Step Methodology:
  • Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Reasoning: Opening a cold vial condenses atmospheric water onto the hygroscopic powder, initiating hydrolysis.

  • Weighing: Weigh the target amount (e.g., 1.0 mg) into an amber glass vial.

    • Note: Do not use plastic microcentrifuge tubes for long-term stock; DMSO can leach plasticizers which interfere with MS analysis.

  • Solubilization: Add Anhydrous DMSO to achieve a concentration of 10–50 mM.

    • Technique: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes. Do not heat above 30°C.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 10 seconds to displace oxygen and moisture.

  • Sealing: Cap tightly. If storing, wrap the cap junction with Parafilm.

Figure 2: Sample Preparation Workflow

Workflow Start Start: Frozen Solid (-20°C) Equilibrate Desiccator Warm-up (30 min, RT) Start->Equilibrate Weigh Weigh in Hood (Anti-static precautions) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO (Target: 10-50 mM) Weigh->Dissolve Aliquot Aliquot for Single Use (Avoid Freeze-Thaw) Dissolve->Aliquot Gas Argon/N2 Overlay Aliquot->Gas Store Store at -80°C Gas->Store

Caption: Figure 2. Workflow emphasizing moisture exclusion. The equilibration step is critical to prevent condensation.

Analytical Application: GC-MS Derivatization

5-HH is non-volatile and requires derivatization for Gas Chromatography. The standard method uses Silylation (TMS).

Protocol:

  • Dry Down: Take an aliquot of the 5-HH stock. Evaporate solvent completely under a nitrogen stream.

  • Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane) and 50 µL of anhydrous Pyridine.

  • Reaction: Incubate at 60°C for 30 minutes .

    • Mechanism:[2][3][4] The TMS group replaces the active hydrogen on the C5-hydroxyl and the N-H positions, rendering the molecule volatile and thermally stable.

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

    • QC Check: Look for the characteristic M+ (molecular ion) shift corresponding to the di-TMS or tri-TMS derivative.

References

  • Gasparutto, D., et al. (2009).[5][6] "Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases." Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 16–24.[5][6] Link

  • Dizdaroglu, M. (1991). "Chemical determination of free radical-induced damage to DNA." Free Radical Biology and Medicine, 10(3-4), 225-242. Link

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (n.d.). "Substance Information: Hydantoin Derivatives." Link

Sources

Troubleshooting & Optimization

troubleshooting low yield in 5-Hydroxyhydantoin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hydroxyhydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions. Our approach is grounded in explaining the "why" behind each step, ensuring a robust and reproducible synthesis.

Part 1: Troubleshooting Guide for Low this compound Yield

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My overall yield of this compound is significantly lower than reported in the literature. What are the most common culprits?

Low yield in this compound synthesis can often be traced back to a few critical parameters. Let's break down the potential causes, starting from the most impactful.

A1: Key Areas for Investigation:

  • Reaction Temperature and pH Control: The oxidation of 4,5-dihydroxyimidazolin-2-one is particularly sensitive to temperature and pH. A patent on this process specifies that the reaction temperature should ideally be maintained between 0°C and 15°C.[1] Temperatures exceeding 50°C have been shown to decrease the yield of this compound. Similarly, the pH should be controlled within a range of 1 to 10, with a preference for 2 to 8, to suppress side reactions.[1] As the reaction progresses, the pH may decrease, necessitating the use of a pH-stat or careful monitoring and adjustment.

  • Formation of Byproducts: A common issue is the formation of parabanic acid as a solid byproduct.[1] This can be removed by filtration before the isolation of this compound. If you are observing a significant amount of a solid precipitate, it is likely parabanic acid. Its formation is often favored by reaction conditions that are too harsh (e.g., high temperatures or extreme pH).

  • Quality of Starting Materials: The synthesis of the precursor, 4,5-dihydroxyimidazolin-2-one, from glyoxal and urea is a critical first step.[1] While a crude product can be used, impurities in the glyoxal or urea can lead to the formation of undesired side products that can interfere with the subsequent oxidation step. It is advisable to use high-purity reagents whenever possible.

  • Work-up and Purification: this compound has good solubility in water. During the work-up, it's crucial to handle the aqueous solution containing the product carefully to avoid significant losses. Isolation and purification are often achieved via column chromatography.[1] Inefficient extraction or suboptimal chromatography conditions can lead to a substantial decrease in the isolated yield.

  • Product Stability: Hydantoin rings can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures.[2] During work-up and purification, it is important to use mild conditions to prevent degradation of the desired product.

Q2: I'm observing a significant amount of a white precipitate during my reaction. What is it, and how can I prevent its formation?

A2: Identifying and Mitigating Byproduct Formation:

The white precipitate is most likely parabanic acid , a known byproduct in this synthesis.[1] Its formation directly consumes reactants that would otherwise form your desired product, thus lowering the yield.

Strategies to Minimize Parabanic Acid Formation:

  • Strict Temperature Control: As mentioned, maintain the reaction temperature between 0°C and 15°C.[1] Higher temperatures can promote the over-oxidation of the intermediate or product, leading to the formation of parabanic acid.

  • Precise pH Management: Keep the pH of the reaction mixture between 2 and 8.[1] Deviations from this range can favor side reactions.

  • Controlled Addition of Oxidant: The slow, dropwise addition of hydrogen peroxide is recommended.[1] This prevents a localized excess of the oxidizing agent, which can lead to over-oxidation and byproduct formation.

If parabanic acid has already formed, it can be removed by filtration of the reaction mixture before proceeding with the isolation of this compound.[1]

Q3: How critical is the choice of catalyst and solvent for the synthesis?

A3: The Role of Catalyst and Solvent:

The choice of catalyst and solvent is crucial for achieving a high yield.

  • Catalyst: For the oxidation of 4,5-dihydroxyimidazolin-2-one, a metal ion catalyst, such as divalent iron (Fe²⁺) or monovalent copper (Cu⁺), is used.[1] The concentration of the catalyst should be optimized, as too much or too little can affect the reaction rate and selectivity.

  • Solvent: Water is the preferred solvent due to its practicality and ability to dissolve the reactants.[1] The use of an aqueous medium is a key feature of this process. The amount of water used is typically 1 to 50 times the weight of the 4,5-dihydroxyimidazolin-2-one.[1]

Part 2: Frequently Asked Questions (FAQs)

What are the primary synthetic routes to this compound?

There are several established methods for the synthesis of this compound:

  • Oxidation of 4,5-dihydroxyimidazolin-2-one: This method involves the oxidation of 4,5-dihydroxyimidazolin-2-one (which is synthesized from glyoxal and urea) with hydrogen peroxide in the presence of a metal ion catalyst.[1]

  • From Glyoxylic Acid and Urea: This process involves the reaction of glyoxylic acid and urea in an acidic medium.[3][4]

  • Reduction of Parabanic Acid: Parabanic acid can be reduced to this compound using a reducing agent like potassium borohydride.[4]

  • Bucherer-Bergs Reaction: While more general for substituted hydantoins, the Bucherer-Bergs reaction, which involves the condensation of a carbonyl compound with a cyanide salt and ammonium carbonate, is a cornerstone in hydantoin synthesis.[5][6][7]

Can you illustrate the reaction mechanism for the synthesis from 4,5-dihydroxyimidazolin-2-one?

The reaction proceeds via the metal-catalyzed oxidation of 4,5-dihydroxyimidazolin-2-one. The exact mechanism is complex, but a simplified representation is provided below.

G cluster_reactants Reactants cluster_product Product A 4,5-Dihydroxy- imidazolin-2-one D This compound A->D Oxidation B H₂O₂ B->D C Fe²⁺/Cu⁺ (catalyst) C->D G Start Low Yield of this compound CheckTemp Was Temperature strictly controlled (0-15°C)? Start->CheckTemp CheckpH Was pH maintained between 2-8? CheckTemp->CheckpH Yes HighTemp High temperature can lower yield. CheckTemp->HighTemp No CheckByproduct Is there a significant amount of solid byproduct? CheckpH->CheckByproduct Yes WrongpH Incorrect pH favors side reactions. CheckpH->WrongpH No CheckReagents Are starting materials (Glyoxal, Urea) of high purity? CheckByproduct->CheckReagents No ByproductIssue Solid is likely parabanic acid. Filter before isolation. CheckByproduct->ByproductIssue Yes CheckWorkup Was the work-up and purification performed under mild conditions? CheckReagents->CheckWorkup Yes ImpureReagents Impurities can cause side reactions. CheckReagents->ImpureReagents No Degradation Product may have degraded during work-up. CheckWorkup->Degradation No Solution1 Optimize temperature control. HighTemp->Solution1 Solution2 Use a pH-stat or frequent monitoring. WrongpH->Solution2 Solution3 Optimize reaction conditions to minimize byproduct. ByproductIssue->Solution3 Solution4 Use high-purity reagents. ImpureReagents->Solution4 Solution5 Ensure mild work-up conditions. Degradation->Solution5

Sources

Technical Support Center: HPLC Optimization for 5-Hydroxyhydantoin Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Separation Science Division) Ticket ID: 5-HH-OPT-2024

Welcome to the Advanced Separation Support Center.

You have reached the specialized support module for 5-Hydroxyhydantoin (5-OH-Hyd) analysis. We understand the specific challenges of this analyte: its polarity, its tendency to undergo pH-dependent racemization, and the confusion often arising between its enantiomeric (free base) and diastereomeric (nucleoside-bound) forms.

This guide is structured to troubleshoot your specific separation issues, whether you are analyzing DNA oxidation products (diastereomers) or chiral purity (enantiomers).

Module 1: Diagnostic & Method Selection

User Query: "Which column and mode should I use? My peaks are co-eluting."

Scientist’s Response: Selection depends entirely on whether your this compound is a free base or bound to a sugar moiety (nucleoside).

Scenario A: The Nucleoside Context (Most Common for "Diastereomers")

If you are analyzing 5-hydroxy-2'-deoxycytidine (5-OH-dCyd) oxidation products, you are dealing with 5-hydroxy-2'-deoxyhydantoin (dHyd) .[1]

  • The Chemistry: The presence of the chiral sugar (deoxyribose) makes the R and S isomers at the C5 position diastereomers , not enantiomers. They have different physical properties and can be separated on achiral phases.

  • Recommended Column: C18 (High Carbon Load) or Polar-Embedded C18.

  • Critical Parameter: pH Control (Strictly 5.5).

Scenario B: The Free Base Context

If you are analyzing synthesized This compound (aglycone), you have enantiomers (R/S).[1]

  • The Chemistry: These are mirror images.[2] An achiral C18 column will not separate them.

  • Recommended Column: Immobilized Polysaccharide Chiral Columns (e.g., Chiralpak IA/IC or Amylose-SA).

  • Critical Parameter: Mobile phase polarity (Normal Phase or Polar Organic).

Module 2: Standard Operating Protocols (SOPs)
Protocol A: Separation of Nucleoside Diastereomers (dHyd)

Target: Separating the (5R) and (5S) diastereomers of dHyd.

ParameterSpecificationRationale
Column YMC-Pack ODS-A or Phenomenex Synergi Hydro-RP (250 x 4.6 mm, 5 µm)High surface area C18 is required to retain these polar lesions. Hydro-RP prevents pore dewetting in high aqueous phases.
Mobile Phase 50 mM Potassium Phosphate Buffer (pH 5.5)CRITICAL: At pH > 7.0, interconversion accelerates. At pH < 4.0, glycosidic bond stability is compromised. pH 5.5 is the stability "sweet spot."
Flow Rate 0.5 – 0.8 mL/minLower flow rates improve the resolution of the closely eluting diastereomeric pair.
Detection UV @ 220 nm or ECD (Electrochemical)Hydantoins have weak UV absorbance. ECD is preferred for high sensitivity in biological matrices.
Temperature 4°C - 10°C (Column & Autosampler)Low temperature kinetically inhibits the on-column rotation/isomerization of the C5-hydroxyl group.
Protocol B: Chiral Separation of Free Base Enantiomers

Target: Resolving R- and S-5-Hydroxyhydantoin.

  • Column: Chiralpak AD-H or Amylose-SA (Immobilized Amylose).

  • Mobile Phase (Normal Phase): Hexane : Ethanol (80:20 v/v).

  • Additive: 0.1% TFA (Trifluoroacetic acid) or Acetic Acid.

    • Note: Acidic additives suppress the ionization of the imide nitrogen, sharpening peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

Module 3: Troubleshooting & FAQs

Q1: "I see four peaks instead of two. Is my column failing?"

A: Likely not. You are witnessing Alpha-Hydroxy-Ketone Isomerization .

  • Mechanism: this compound (5-OH-dHyd) reversibly isomerizes to iso-4-hydroxyhydantoin (iso-4-OH-dHyd).[3]

  • Result: You get two diastereomers of the normal hydantoin and two diastereomers of the iso form.

  • The Fix:

    • Check your sample prep pH. Isomerization accelerates between pH 7 and 9.

    • Reduce sample prep temperature.

    • Validation: If the peaks coalesce upon heating or raising pH, they are dynamic isomers, not impurities.

Q2: "My peaks are tailing severely."

A: This is a classic "Secondary Interaction" issue.

  • Cause: The imide nitrogen (N3) is weakly acidic. It interacts with residual silanols on the silica support.

  • The Fix:

    • For C18: Ensure your buffer concentration is at least 50 mM.[4]

    • For Chiral: Add 0.1% TFA to the mobile phase.

    • Hardware: Passivate your LC system with 30% Phosphoric acid (flush water afterwards) if using ECD, as iron ions can chelate the hydantoin.

Q3: "The retention time shifts day-to-day."

A: Hydantoins are extremely sensitive to Water Content in Normal Phase and pH in Reverse Phase.

  • Check: In Normal Phase (Hexane/EtOH), is your ethanol hygroscopic? Absorbed atmospheric water changes the adsorption layer on the chiral selector. Use fresh, anhydrous solvents.

Module 4: Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for method development and the degradation pathways you must avoid.

G Start Start: this compound Analysis TypeCheck Is analyte Free Base or Nucleoside? Start->TypeCheck Nucleoside Nucleoside (dHyd) (Diastereomers) TypeCheck->Nucleoside Sugar Bound FreeBase Free Base (Enantiomers) TypeCheck->FreeBase Aglycone Col_C18 Use C18 / Hydro-RP Column Nucleoside->Col_C18 Buffer Buffer: 50mM Phosphate pH 5.5 Col_C18->Buffer TempControl Critical: Maintain 4-10°C Buffer->TempControl GhostPeaks Issue: 4 Peaks Observed? TempControl->GhostPeaks Col_Chiral Use Chiralpak AD-H / IA FreeBase->Col_Chiral MobilePhase MP: Hexane/EtOH + 0.1% TFA Col_Chiral->MobilePhase Isomerization Diagnosis: Iso-4-OH-dHyd Formation GhostPeaks->Isomerization Yes Fix_pH Action: Lower pH to 5.5 Reduce Temp Isomerization->Fix_pH

Caption: Decision tree for column selection and troubleshooting isomerization artifacts in hydantoin analysis.

Degradation dHyd 5-OH-dHyd (Target Diastereomers) Iso Iso-4-OH-dHyd (Isomerization Artifact) dHyd->Iso pH 7-9 (Reversible) RingOpen N-Carbamoyl (Ring Open/Degraded) dHyd->RingOpen pH > 10 (Irreversible) Iso->dHyd pH 5-6

Caption: pH-dependent stability profile. Note the reversible isomerization zone (yellow) vs. irreversible degradation (red).

References & Validated Sources
  • Mechanism of Isomerization:

    • Title: Oxidation of 5-hydroxypyrimidine nucleosides to this compound and its alpha-hydroxy-ketone isomer.[4]

    • Source: National Institutes of Health (NIH) / PubMed.

    • Significance: Defines the "four-peak" problem (iso-4-oh-dHyd) and pH dependency.

    • URL:[Link]

  • Chiral Separation Methodology:

    • Title: Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases.

    • Source: MDPI (Molecules).[5]

    • Significance: Validates the use of Amylose/Cellulose columns for substituted hydantoins.

    • URL:[Link][6]

  • Nucleoside Diastereomer Separation (C18):

    • Title: Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions.[1][7]

    • Source: Nucleic Acids Research / PubMed.

    • Significance: Provides the standard C18/Phosphate buffer protocol for biological relevance.

    • URL:[Link]

For further assistance, please verify your sample pH and consult the "Troubleshooting" module above.

Sources

Technical Support Center: Analysis of 5-Hydroxyhydantoin & Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-HYD-5OH-SOL Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Identification, Separation, and Stability of 5-Hydroxyhydantoin

Executive Summary

This compound (5-OH-Hyd) is a critical oxidative lesion of cytosine and a key intermediate in the stability profiling of hydantoin-based pharmaceuticals (e.g., phenytoin metabolites). In solution, it is prone to ring-opening hydrolysis , yielding low-molecular-weight polar species that evade detection on standard C18 platforms.

This guide addresses the three most common failure modes reported by researchers:

  • Retention Failure: Analyte elutes in the void volume.

  • Identification Ambiguity: Inability to distinguish intact 5-OH-Hyd from hydrolysis products.

  • Stability Artifacts: Disappearance of signal during autosampler storage.

Module 1: Chromatographic Troubleshooting (The "Polarity Problem")

User Question: "I am injecting a standard of this compound on a C18 column, but I see a broad peak at the solvent front (void volume). How do I retain this?"

Root Cause Analysis

5-OH-Hyd is a small, highly polar molecule (LogP ≈ -1.8). Traditional Reverse Phase Chromatography (RPLC) using C18 stationary phases relies on hydrophobic interaction. 5-OH-Hyd lacks sufficient hydrophobicity to partition into the C18 phase, resulting in co-elution with the void volume.

Solution: Switch to HILIC or PGC

You must utilize a mode that retains polar species. Two validated options exist:

Option A: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Partitions the analyte into a water-enriched layer adsorbed on the silica surface.

  • Recommended Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase: High organic content (80-90% Acetonitrile) with 10mM Ammonium Acetate (pH 6.8).

  • Why it works: The amide phase interacts with the hydroxyl and amide groups on the hydantoin ring, providing strong retention.

Option B: Porous Graphitic Carbon (PGC)
  • Mechanism: Charge-induced dipole interactions on a flat graphite surface. Excellent for separating structural isomers.[1]

  • Mobile Phase: Water/Methanol gradients.

  • Why it works: PGC retains planar polar molecules strongly.

Quick Reference: Method Parameters
ParameterStandard C18 (Not Recommended)HILIC (Recommended)
Mobile Phase A Water + 0.1% Formic Acid90% Acetonitrile + 10mM NH₄OAc
Mobile Phase B AcetonitrileWater + 10mM NH₄OAc
Retention Mechanism HydrophobicPartitioning / Hydrogen Bonding
Elution Order Void Volume (Unretained)Urea

5-OH-Hyd

Glyoxylic Acid

Module 2: Mass Spectrometry Identification

User Question: "I see a peak, but the mass spectrum is messy. What specific transitions should I look for to confirm degradation?"

Degradation Pathway Logic

To identify the products, you must understand the breakdown mechanism. 5-OH-Hyd degrades primarily via hydrolysis (ring opening).

  • Primary Analyte: this compound (

    
    , MW 116).[2]
    
  • Hydrolysis Product 1: Urea (

    
    , MW 60).
    
  • Hydrolysis Product 2: Glyoxylic Acid (

    
    , MW 74).
    

Note: The sum of the products (60 + 74 = 134) equals the reactant (116) + water (18).

MS/MS Transition Guide
AnalytePrecursor Ion (ESI-)Product Ion (Quant)Product Ion (Qual)Mechanism of Frag.
5-OH-Hyd 115.0 (

)
42.0 (

)
72.0 (

)
Ring cleavage (RDA-like)
Glyoxylic Acid 73.0 (

)
45.0 (

)
29.0 (

)
Decarboxylation
Urea 61.0 (

)*
44.0 (

)
--Loss of

Critical Note: Urea ionizes poorly in Negative mode (ESI-). If monitoring degradation, you must switch polarity to Positive mode (ESI+) for Urea or rely on Glyoxylic Acid and the disappearance of 5-OH-Hyd in Negative mode.

Module 3: Reaction Mechanism & Pathway

User Question: "Is the degradation pH-dependent? I need to stabilize my samples."

Mechanism Visualization

The stability of the hydantoin ring is strictly pH-dependent. Under alkaline conditions (pH > 8), the ring opens rapidly. Under acidic conditions, it is relatively stable, though long-term hydrolysis still occurs.[3]

G Hyd This compound (MW 116) Inter N-Carbamoyl-2-hydroxyglycine (Unstable Intermediate) Hyd->Inter Hydrolysis (+H2O) pH > 7 (Fast) Urea Urea (MW 60) Inter->Urea Decomposition Gly Glyoxylic Acid (MW 74) Inter->Gly Decomposition

Figure 1: Hydrolytic degradation pathway of this compound. The rate-limiting step is the initial ring opening, which is catalyzed by base.

Stability Protocol

To prevent "ghost" degradation during analysis:

  • Quench Immediately: If your reaction is at pH > 7, quench immediately with 1% Formic Acid to lower pH < 4.

  • Temperature Control: Maintain autosampler at 4°C. Hydrolysis rates double for every 10°C increase.

  • Buffer Selection: Avoid phosphate buffers if using ESI-MS (suppression). Use Ammonium Acetate or Formate.

Module 4: Forced Degradation Protocol

User Question: "How do I generate these products intentionally to validate my method?"

To confirm retention times and MS spectra, perform this self-validating stress test:

Step 1: Preparation

  • Prepare a 100 µM solution of this compound in water.

Step 2: Base Stress (Hydrolysis)

  • Add 0.1 M NaOH (1:1 volume ratio).

  • Incubate at 40°C for 2 hours.

  • Expected Result: Complete disappearance of m/z 115. Appearance of m/z 73 (Glyoxylic acid).

Step 3: Acid Stress (Control)

  • Add 0.1 M HCl (1:1 volume ratio).

  • Incubate at 40°C for 2 hours.

  • Expected Result: Minimal degradation (>90% recovery of m/z 115).

Step 4: Analysis

  • Inject both samples using the HILIC method described in Module 1.

  • Overlay chromatograms. The peaks appearing in the Base Stress sample that are absent in the Acid Stress sample are your degradation products.

References

  • Dizdaroglu, M. (1991). Chemical determination of free radical-induced damage to DNA. Free Radical Biology and Medicine, 10(3-4), 225-242. Link

  • Regulus, P., et al. (2004). Oxidation of this compound and 5-hydroxy-5-methylhydantoin by DNA glycosylases.[2][4] Free Radical Biology and Medicine. (Contextualizing the biological relevance of the lesion).

  • Gao, W., et al. (2012). Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry. Journal of Chromatography B, 893, 167-171. Link (Validates HILIC methods for polar hydantoin derivatives).

  • Henderson, J. P., et al. (2003). Separation of oxidized isomers of thymidine by reversed-phase HPLC. Clinical Chemistry.
  • Burrows, C. J., & Muller, J. G. (1998). Oxidative nucleobase modifications leading to strand scission. Chemical Reviews, 98(3), 1109-1152. Link (Detailed mechanisms of hydantoin ring opening).

Sources

Technical Support Center: Managing Stability of 5-Hydroxyhydantoin at High pH

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 5-Hydroxyhydantoin and encountering stability challenges in alkaline conditions. As a compound of significant interest, particularly in the context of medicinal chemistry and as a biomarker, understanding its behavior in various pH environments is critical for experimental accuracy and reproducibility. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges.

Introduction: The pH-Stability Challenge of this compound

This compound is known to be susceptible to degradation in alkaline environments. This instability is primarily driven by two processes that are accelerated at higher pH: isomerization and hydrolysis. A key study has shown that for nucleoside derivatives of this compound, the rate of isomerization is significantly increased in the pH range of 5 to 9, with decomposition occurring at even higher pH values[1]. This inherent chemical property can lead to a loss of the parent compound, the appearance of unexpected analytical peaks, and a compromise in the integrity of experimental results.

This guide will equip you with the knowledge to understand, identify, and manage these stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound at high pH?

At elevated pH, this compound primarily undergoes two degradation processes:

  • Isomerization: The initial and reversible step is an α-hydroxy-ketone isomerization. In the context of its deoxyribonucleoside, this leads to the formation of an isomeric product, N1-(2-deoxy-beta-D-erythro-pentofuranosyl)-5-hydroxyimidazolidine-2,5-dione (iso-4-oh-dHyd)[1]. It is highly probable that this compound itself follows a similar isomerization pathway. This isomerization is accelerated as the pH increases from 5 to 9[1].

  • Hydrolysis (Ring Opening): At higher pH, the hydantoin ring is susceptible to hydrolytic cleavage. This is a common reaction for hydantoin derivatives in alkaline conditions. The reaction proceeds by the attack of a hydroxide ion on one of the carbonyl carbons of the hydantoin ring, leading to a tetrahedral intermediate. This intermediate then undergoes ring opening to form a hydantoic acid derivative, which may be further degraded[2][3].

cluster_main Degradation Pathway of this compound at High pH 5_Hydroxyhydantoin This compound Isomer Isomer (e.g., iso-4-oh-dHyd) 5_Hydroxyhydantoin->Isomer Isomerization (pH 5-9) Isomer->5_Hydroxyhydantoin Reversible Ring_Opened_Products Ring-Opened Products (Hydantoic Acid Derivatives) Isomer->Ring_Opened_Products Hydrolysis (Higher pH) Further_Degradation Further Degradation Products Ring_Opened_Products->Further_Degradation Decomposition

Caption: Degradation pathway of this compound at high pH.

Q2: What are the key factors influencing the degradation rate?

The primary factors are:

  • pH: This is the most critical factor. As the pH increases above neutral, both isomerization and hydrolysis rates accelerate significantly.

  • Temperature: Higher temperatures will increase the rate of chemical reactions, including the degradation of this compound.

  • Buffer Composition: Certain buffer components can act as catalysts for degradation. For instance, phosphate buffers have been shown to catalyze the racemization of some hydantoin derivatives[4].

Q3: How can I tell if my this compound is degrading?

You may observe the following:

  • Changes in Analytical Profile: When analyzing your samples by HPLC or LC-MS, you may see a decrease in the peak area of this compound over time, accompanied by the appearance of new, unidentified peaks.

  • Inconsistent Experimental Results: If your experiments involve incubating this compound in alkaline conditions (e.g., cell culture media, certain buffers), you may see a loss of activity or inconsistent results that are time-dependent.

Q4: Are there any recommended storage conditions for this compound in solution?

For optimal stability in solution:

  • pH: Store solutions at a slightly acidic to neutral pH (pH 4-7).

  • Temperature: Store solutions frozen at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to store the compound in single-use aliquots.

Troubleshooting Guide: Managing this compound Instability

This section provides a systematic approach to troubleshooting stability issues with this compound in your experiments.

cluster_workflow Troubleshooting Workflow for this compound Stability Start Suspected Degradation (Inconsistent Results, New Peaks) Assess_Conditions Assess Experimental Conditions (pH, Temperature, Time) Start->Assess_Conditions Forced_Degradation Perform Forced Degradation Study Assess_Conditions->Forced_Degradation Analyze_Samples Analyze Samples by HPLC/LC-MS Forced_Degradation->Analyze_Samples Evaluate_Data Evaluate Data (Peak Area, New Peaks) Analyze_Samples->Evaluate_Data Optimize_Conditions Optimize Experimental Conditions Evaluate_Data->Optimize_Conditions Consider_Stabilization Consider Stabilization Strategies Evaluate_Data->Consider_Stabilization End Stable Experiment Optimize_Conditions->End Consider_Stabilization->Optimize_Conditions

Sources

Technical Support Center: 5-Hydroxyhydantoin Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions During 5-Hydroxyhydantoin (5-HH) Synthesis

Executive Summary

This compound (5-HH) is a critical intermediate in the synthesis of allantoin, hydantoin resins, and pharmaceutical precursors. The primary synthetic challenge lies in the equilibrium-driven competition between 5-HH, its open-chain ureide forms, and the thermodynamic sink—Allantoin.

This guide provides a root-cause analysis of side reactions during the acid-catalyzed condensation of glyoxylic acid and urea , the most prevalent synthetic route. It is designed to help you isolate high-purity 5-HH by controlling stoichiometry, pH, and temperature.

Module 1: Reaction Mechanism & Critical Control Points

The Pathway

The synthesis is not a linear path but a delicate equilibrium. Understanding the branching points is essential for troubleshooting.

G Start Glyoxylic Acid + Urea Inter Glyoxylureide (Open Chain Intermediate) Start->Inter Condensation (Fast) Target This compound (Target) Inter->Target Cyclization (Acidic pH < 3) Side1 Allantoin (Major Impurity) Inter->Side1 + 2nd Urea Mol (Excess Urea) Target->Inter Equilibrium Side2 Ring Hydrolysis (Hydantoic Acid derivs) Target->Side2 pH > 7 (Base Hydrolysis)

Figure 1: Reaction pathway showing the competition between cyclization (Target) and secondary condensation (Allantoin).

Module 2: Troubleshooting Guides (Q&A)

Issue 1: Contamination with Allantoin

User Question: "I am following the standard protocol, but NMR shows significant peaks corresponding to Allantoin (approx. 15-20%). Why is the reaction over-running?"

Technical Diagnosis: Allantoin formation is a stoichiometry-driven side reaction . While 5-HH requires a 1:1 molar ratio of urea to glyoxylic acid, Allantoin requires 2:1. If your local concentration of urea is high, or if the reaction time is prolonged without pH control, the thermodynamic equilibrium shifts toward Allantoin.

Corrective Protocol:

  • Strict Stoichiometry: Ensure a precise 1:1.05 molar ratio (Glyoxylic Acid : Urea). Do not use excess urea "to drive conversion"; it drives Allantoin formation instead.

  • Reverse Addition: Instead of mixing all reagents at once, slowly add the Urea solution to the Glyoxylic Acid solution. This keeps the Glyoxylic Acid in excess during the critical initial mixing phase, statistically favoring the 1:1 adduct (5-HH).

Issue 2: Product Instability & Ring Opening

User Question: "My isolated yield is low, and the product degrades upon recrystallization in water. The solution turns acidic over time."

Technical Diagnosis: 5-HH is an acid-stable, base-labile molecule.

  • pH < 3: The hydantoin ring is stable.

  • pH > 7: The ring undergoes rapid hydrolysis (half-life decreases significantly at neutral pH) back to glyoxylureide or further to hydantoic acid derivatives.

  • pH > 9: Irreversible degradation occurs.

Corrective Protocol:

  • Quench pH: Ensure the reaction mixture is acidified to pH 1.5–2.0 before isolation or cooling.

  • Recrystallization Solvent: Do not recrystallize from neutral water. Use 0.1 M HCl or an acidified water/ethanol mixture to maintain ring integrity during heating.

Issue 3: Dark Coloration (Yellowing/Browning)

User Question: "The reaction mixture turns dark yellow/brown after 2 hours at 80°C."

Technical Diagnosis: Coloration typically indicates oxidative degradation of glyoxylic acid or the formation of polymeric byproducts (aldol-like condensations) favored by high temperatures and trace metal impurities.

Corrective Protocol:

  • Temperature Cap: Limit reaction temperature to 50–60°C . Higher temperatures (80°C+) accelerate the conversion to Allantoin and polymerization side reactions.

  • Inert Atmosphere: Conduct the reaction under a nitrogen blanket to prevent oxidation of the aldehyde group in glyoxylic acid.

Module 3: Optimized Synthesis Protocol

Objective: Synthesis of this compound with <1% Allantoin impurity.

Reagents & Equipment
  • Glyoxylic Acid (50% w/w aq. solution)

  • Urea (Solid, >99%)

  • Conc. HCl (37%)

  • Equipment: 3-neck round bottom flask, reflux condenser, pH probe, addition funnel.

Step-by-Step Methodology
StepActionCritical ParameterMechanism/Reasoning
1 Charge Glyoxylic Acid (1.0 eq) into the flask.Stir at 300 RPM.Establishes the electrophile pool.
2 Adjust pH to < 1.0 using Conc. HCl.pH < 1.0 is mandatory. Acid catalysis protonates the carbonyl, facilitating nucleophilic attack by urea.
3 Heat to 45–50°C.Max Temp: 55°C.Moderate heat provides kinetic energy without triggering polymerization.
4 Add Urea (1.0 eq) portion-wise over 30 mins.Slow Addition. Prevents local excess of urea, suppressing Allantoin formation (Pathway Node: Side1).
5 Reaction for 4–6 hours at 50°C.Monitor by TLC/HPLC.Allow cyclization to reach equilibrium.
6 Concentrate in vacuo at 40°C.Do not exceed 45°C.Remove water to shift equilibrium toward the cyclic product (Le Chatelier's principle).
7 Crystallize by cooling to 4°C.Seed if necessary.5-HH crystallizes; impurities often remain in the mother liquor.

Module 4: Analytical Validation & Stability Data

Stability Profile (pH Dependence)

Data derived from kinetic hydrolysis studies.

pH ConditionT½ (Half-Life) at 25°CDominant Species
pH 1.0 - 3.0 > 30 DaysThis compound (Stable)
pH 7.0 ~ Hours to DaysEquilibrium mixture (Ring opening starts)
pH 10.0 < 1 HourHydrolyzed open-chain ureides
Impurity Identification Table
Retention Time (Rel.)CompoundOriginMitigation
0.8 Glyoxylic AcidUnreacted Starting MaterialIncrease reaction time slightly; check stoichiometry.
1.0 This compound Target N/A
1.2 AllantoinDouble condensation (2 Urea : 1 Gly)Strict 1:1 ratio ; Lower Temp; Acidify.
1.5 OligomersPolymerizationLower Temp; Use fresh Glyoxylic acid.

Module 5: Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckImpurity Identify Major Impurity (HPLC/NMR) Start->CheckImpurity IsAllantoin Is it Allantoin? CheckImpurity->IsAllantoin IsSticky Is it Sticky/Oligomers? IsAllantoin->IsSticky No ActionAllantoin Cause: Excess Urea Action: Reduce Urea to 1.0 eq Slow Addition IsAllantoin->ActionAllantoin Yes IsLowYield Is Yield Low? IsSticky->IsLowYield No ActionSticky Cause: Polymerization Action: Lower Temp (<50°C) Check Glyoxylic Acid Purity IsSticky->ActionSticky Yes ActionYield Cause: Hydrolysis/Eq. Action: Lower pH to <2 Concentrate to remove water IsLowYield->ActionYield Yes

Figure 2: Decision tree for diagnosing synthetic failures based on impurity profiling.

References

  • Process for preparing 5-arylhydantoins.

    • Source:

    • Relevance: Details the acid-catalyzed condensation mechanism and side reactions involving phenols and glyoxylic acid deriv
  • Ozonation of Chloridazon Metabolites: Identification of Oxidation Products and Reaction P

    • Source:

    • Relevance: Provides critical stability data for this compound, confirming stability at pH 3 and rapid degradation
  • This compound. Wikipedia.[1]

    • Source:[1]

    • Relevance: General properties and structural data.[2]

  • Process for preparing 5-arylhydantoins using 5-hydantoin.

    • Source:

    • Relevance: Discusses the competition between this compound and allantoin form

Sources

improving the resolution of 5-Hydroxyhydantoin peaks in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 5-Hydroxyhydantoin. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals who are working to achieve optimal peak resolution and accurate quantification of this compound.

Troubleshooting Guide: Resolving Common Peak Shape and Resolution Issues

This section addresses specific chromatographic problems in a question-and-answer format. A systematic approach is crucial; always change only one parameter at a time to accurately assess its effect.[1]

Question 1: My this compound peak is broad and poorly defined. What are the likely causes and how can I fix it?

Broad peaks are a common issue that can compromise both resolution and sensitivity.[2] The cause can often be traced to several factors related to the analyte's interaction with the stationary and mobile phases.

Causality: this compound is a polar molecule. On a standard C18 column, it may have limited retention, eluting close to the solvent front where peak shape can be poor. Furthermore, its chemical structure includes acidic and basic sites, making it susceptible to secondary interactions with the stationary phase. A critical, and often overlooked, factor is the potential for on-column isomerization, which is pH-dependent and can lead to significant peak broadening.[3]

Step-by-Step Troubleshooting Protocol:

  • Review Your Sample Solvent: Ensure your sample is fully dissolved in the initial mobile phase.[4] Injecting in a stronger solvent (e.g., pure acetonitrile or methanol) than the mobile phase can cause peak distortion and broadening.[5]

  • Optimize Mobile Phase pH: The pH of your mobile phase is critical. This compound can undergo reversible isomerization, with the rate accelerating in the pH range of 5 to 9.[3] This chemical instability during the chromatographic run is a major cause of peak broadening.

    • Action: Adjust the mobile phase to a lower pH, for example, between 2.5 and 4.0, using a suitable buffer like phosphate or formate.[6] This acidic environment can suppress the ionization of silanol groups on the silica backbone of the column and stabilize the analyte, leading to sharper peaks.

  • Adjust Mobile Phase Composition:

    • Isocratic Elution: If you are using an isocratic method, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention time and may improve the peak shape.

    • Gradient Elution: If using a gradient, consider a shallower gradient. A slow, gradual increase in the organic solvent can improve the focusing of the analyte band as it moves through the column, resulting in a sharper peak.[5]

  • Lower the Column Temperature: While higher temperatures can decrease viscosity and improve efficiency, they can also sometimes degrade the sample or decrease resolution for certain compounds.[1] Try reducing the column temperature (e.g., from 40°C to 25°C or 30°C) to see if it improves peak shape.

  • Check for System Voids or Contamination: Extraneous tubing or poorly made connections can introduce void volume, leading to peak broadening.[5] Likewise, column contamination or degradation can severely affect performance.[2] If other troubleshooting steps fail, consider flushing the system and column or replacing the column.

Question 2: I'm seeing peak tailing for this compound. What does this indicate and what is the solution?

Peak tailing is often a sign of unwanted secondary interactions between the analyte and the stationary phase.

Causality: For silica-based columns, residual, un-capped silanol groups on the stationary phase surface are acidic. These sites can form strong ionic or hydrogen-bond interactions with basic moieties on the analyte, slowing down a fraction of the analyte molecules and causing them to elute later than the main peak, creating a "tail."

Step-by-Step Troubleshooting Protocol:

  • Employ a Low pH Mobile Phase: As with peak broadening, a low pH (e.g., pH 2.5-3.5) will protonate the acidic silanol groups, rendering them neutral. This minimizes the unwanted ionic interactions with this compound, thereby reducing tailing.

  • Add Competing Ions to the Mobile Phase: Incorporating a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, making them unavailable for interaction with your analyte. However, be aware that additives like TEA can suppress ionization in mass spectrometry.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation column can significantly reduce peak tailing.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2] Try reducing the injection volume or diluting the sample to see if the peak shape improves.

Question 3: My this compound peak is co-eluting with an impurity. How can I improve the resolution between these two peaks?

Achieving baseline resolution is essential for accurate quantification.[1] The resolution between two peaks is a function of column efficiency, selectivity, and retention factor.

Causality: Co-elution occurs when the chromatographic conditions are not sufficient to differentiate between two or more compounds in a sample. To improve resolution, you must alter the interaction of the analytes with the stationary and mobile phases.

Troubleshooting Workflow for Improving Resolution

G cluster_0 Start: Poor Resolution cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Column & System Parameters cluster_3 End: Goal Achieved Start Poor Resolution of This compound Peak A Decrease Organic Solvent % (Isocratic) Start->A Change Selectivity B Make Gradient Shallower A->B End Baseline Resolution Achieved A->End C Change Organic Solvent (ACN vs MeOH) B->C B->End D Adjust Mobile Phase pH C->D C->End E Lower Flow Rate D->E Improve Efficiency D->End F Decrease Column Temperature E->F E->End G Try a Different Stationary Phase (e.g., HILIC) F->G Drastic Selectivity Change F->End G->End

Caption: A systematic workflow for troubleshooting poor peak resolution.

Step-by-Step Optimization Protocol:

  • Modify Mobile Phase Strength:

    • For reversed-phase HPLC, decreasing the amount of organic solvent (acetonitrile or methanol) in the mobile phase will increase the retention time of both peaks. This increased interaction time with the stationary phase often leads to better separation.

  • Change the Organic Solvent Type: The selectivity of a separation can be significantly altered by changing the organic modifier. Acetonitrile and methanol have different properties and will interact with analytes differently. If you are using acetonitrile, try substituting it with methanol, or vice-versa.

  • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of this compound and the impurity, which can dramatically change their respective retention times and potentially resolve them.[2]

  • Consider a Different Column Chemistry: If mobile phase adjustments are insufficient, a change in stationary phase is the next logical step.

    • HILIC Column: For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase.[7] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity mechanism that may easily resolve your compounds.

    • Different Reversed-Phase Chemistry: You could also try a C18 column with a different bonding chemistry (e.g., one with a polar-embedded group) to alter selectivity.

ParameterActionRationale
Mobile Phase Strength Decrease % Organic (ACN/MeOH)Increases retention and interaction time with the stationary phase.
Mobile Phase Selectivity Change organic solvent (ACN ↔ MeOH)Alters the nature of the interactions, changing relative retention.
Mobile Phase pH Adjust pH (e.g., from 3.5 to 2.5)Changes ionization of analyte/impurity, affecting retention differently.
Temperature Decrease column temperatureMay enhance separation by altering thermodynamics of interaction.[1]
Stationary Phase Switch from C18 to HILICProvides an orthogonal separation mechanism for polar compounds.[7]

Table 1: Summary of parameters to adjust for improving resolution.

Frequently Asked Questions (FAQs)

What are the key chemical properties of this compound to consider for HPLC method development?

This compound is a relatively small, polar molecule with a molar mass of approximately 116.08 g/mol .[8] Its structure contains both hydrogen bond donors and acceptors. Key considerations are:

  • Polarity: Its high polarity means it will have low retention on traditional C18 columns.

  • pH Sensitivity: It can undergo isomerization, particularly in neutral to basic conditions, which can affect peak shape and stability.[3]

  • Chirality: The C5 carbon is a stereocenter, meaning this compound exists as a pair of enantiomers. Standard achiral chromatography will not separate them.

What are good starting conditions for a reversed-phase HPLC method for this compound?

For a new method, it's best to start with conditions that are likely to provide good peak shape and then optimize for resolution and run time.

ParameterRecommended Starting Condition
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 or 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile or Methanol
Gradient 5% to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at ~210-225 nm (requires scouting) or Mass Spectrometry
Injection Volume 5-10 µL

Table 2: Recommended starting HPLC conditions for this compound analysis.

My sample contains enantiomers of this compound. How can I separate them?

Separating enantiomers requires a chiral environment.[9] Standard HPLC methods will not resolve them. There are two primary strategies:

  • Chiral Stationary Phases (CSPs): This is the most direct approach. CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times.

    • Recommended Columns: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and have been shown to be effective for separating enantiomers of related hydantoin compounds.[10][11]

    • Mobile Phase: Typically, normal-phase solvents like hexane/isopropanol or polar organic solvents are used with these columns.[12]

  • Pre-column Derivatization: This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[12]

The Effect of pH on Analyte Ionization and Retention

G cluster_0 Mobile Phase pH cluster_1 Analyte & Stationary Phase State cluster_2 Chromatographic Outcome Low_pH Low pH (e.g., 2.7) Analyte_Low Analyte: Mostly Neutral Low_pH->Analyte_Low Silanol_Low Silanols: Protonated (Si-OH) Low_pH->Silanol_Low High_pH Neutral/High pH (e.g., 7.0) Analyte_High Analyte: Potentially Anionic High_pH->Analyte_High Silanol_High Silanols: Deprotonated (Si-O⁻) High_pH->Silanol_High Outcome_Low Good Retention Sharp Peaks Analyte_Low->Outcome_Low Hydrophobic Interaction Silanol_Low->Outcome_Low Reduced Secondary Interactions Outcome_High Poor Retention Peak Tailing Isomerization Risk Analyte_High->Outcome_High Electrostatic Repulsion Silanol_High->Outcome_High Secondary Interactions

Caption: Impact of mobile phase pH on analyte state and chromatographic performance.

How stable is this compound in solution?

The stability of this compound is a significant concern, particularly its pH-dependent isomerization.[3]

  • pH: As mentioned, the compound is more stable at acidic pH. In neutral to basic solutions, it can convert to its isomers, which may appear as separate, broad, or shouldered peaks in your chromatogram.

  • Storage: For short-term storage, it is advisable to keep standard solutions and prepared samples refrigerated (~4°C) and in an acidic buffer. For long-term storage, freezing at -20°C or below is recommended, though freeze-thaw cycles should be minimized.[13] Always perform stability studies as part of your method validation to understand how your specific sample matrix and storage conditions affect the analyte over time.

References

  • ResearchGate. (2022). Problem with peaks resolution in HPLC. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Gstrein, E., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed. [Link]

  • Wikipedia. (2023). This compound. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • ResearchGate. (2020). What causes peak separation (or resolution) to decrease suddenly in a HPLC chromatogram?. [Link]

  • Kim, H. Y., et al. (2018). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed Central. [Link]

  • Forde, C., et al. (2021). A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. PubMed. [Link]

  • Wagner, J. R., et al. (1999). Oxidation of 5-hydroxypyrimidine nucleosides to this compound and its alpha-hydroxy-ketone isomer. PubMed. [Link]

  • Lioudaki, E., et al. (2013). Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. PubMed. [Link]

  • ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Hirayama, F., et al. (1991). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. PubMed. [Link]

  • Semantic Scholar. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin. [Link]

  • ResearchGate. (2025). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. [Link]

  • orochemtech. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography - Complete Presentation. YouTube. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Recent trends in fast and high-throughput enantioseparations of bioactive compounds by chiral liquid chromatography. [Link]

Sources

addressing matrix effects in 5-Hydroxyhydantoin quantification from biofluids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects in 5-Hydroxyhydantoin Quantification from Biofluids Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: this compound (5-OH-Hyd) Analysis

Welcome to the Advanced Applications Support Hub. You are likely here because your calibration curves are non-linear, your internal standard response is erratic, or your sensitivity in urine/plasma samples is a fraction of what you see in solvent standards.

This compound (5-OH-Hyd), a key oxidative DNA damage product (derived from cytosine), presents a "perfect storm" for LC-MS/MS quantification:

  • High Polarity: It elutes in the void volume on standard C18 columns.

  • Low Molecular Weight (116 Da): It falls in a mass range with high chemical noise.

  • Co-elution: It loves to co-elute with salts and unretained matrix components that cause severe ion suppression.

This guide provides a self-validating workflow to diagnose, mitigate, and eliminate these matrix effects.

Phase 1: Diagnosis – Do You Have a Matrix Problem?

Before changing your extraction method, you must visualize the matrix effect. Do not rely solely on IS response variability; use Post-Column Infusion .

The Post-Column Infusion Experiment

This is the gold standard for mapping suppression zones.

Protocol:

  • Setup: Tee-in a constant flow of 5-OH-Hyd standard (e.g., 100 ng/mL in mobile phase) into the eluent flow after the column but before the MS source.

  • Injection: Inject a "blank" extracted biological matrix (e.g., processed urine or plasma) via the autosampler.

  • Observation: Monitor the baseline of the 5-OH-Hyd transition.

    • Flat line: No matrix effect.

    • Dip (Valley): Ion suppression (common with salts/phospholipids).

    • Peak (Hill): Ion enhancement.

Visualization of the Workflow:

MatrixEffectAssessment HPLC LC Pump (Gradient Flow) Injector Autosampler (Inject Matrix Blank) HPLC->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Infuse 5-OH-Hyd Standard) Syringe->Tee MS Mass Spectrometer (Monitor MRM) Tee->MS Result Chromatogram: Identify Suppression Zones MS->Result

Caption: Schematic for Post-Column Infusion. A constant analyte signal is perturbed by matrix components eluting from the column, revealing suppression zones.

Phase 2: The Chromatographic Solution (HILIC vs. RP)

If 5-OH-Hyd elutes near the void volume (


) on a C18 column, no amount of sample cleanup will save you. You must move the analyte away from the salt front.

Recommendation: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography).

FeatureReversed-Phase (C18)HILIC (Amide/Silica)
Retention Mechanism Hydrophobic interactionPartitioning into water layer
5-OH-Hyd Elution Early (Void Volume)Late (Retained)
Matrix Interference High (Co-elutes with salts)Low (Salts elute early)
Sensitivity Lower (High water content)Higher (High organic content)

Recommended HILIC Conditions:

  • Column: Amide-functionalized stationary phase (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4-6).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start high organic (90% B)

    
     ramp down to 60% B.
    
  • Why? Salts elute early (high organic), while 5-OH-Hyd is retained. This physical separation is the most effective way to eliminate matrix effects.

Phase 3: Sample Preparation Strategies

Your prep strategy depends on your matrix and sensitivity requirements.

Scenario A: Urine (High Salt, High Concentration)
  • Strategy: "Dilute-and-Shoot" compatible with HILIC.

  • Protocol:

    • Centrifuge urine (10,000 x g, 5 min) to remove particulates.

    • Dilute 1:10 or 1:20 with Acetonitrile (not water!).

    • Why ACN? Diluting with ACN prevents solvent mismatch in HILIC. If you dilute with water, the sample solvent is stronger than the mobile phase, causing peak broadening.

    • Mechanism: High dilution factor minimizes salt suppression; HILIC handles the rest.

Scenario B: Plasma/Serum (Proteins + Lipids)
  • Strategy: Protein Precipitation (PPT) + Phospholipid Removal.

  • Protocol:

    • Add 3 volumes of cold Acetonitrile (containing Internal Standard) to 1 volume of plasma.

    • Vortex and centrifuge.

    • Critical Step: Pass the supernatant through a Phospholipid Removal Plate (e.g., HybridSPE or Ostro).

    • Why? Phospholipids (glycerophosphocholines) cause massive, unpredictable suppression in ESI. They often elute late in HILIC, potentially interfering with subsequent injections if not removed.

Sample Prep Decision Tree:

SamplePrep Start Select Matrix Urine Urine Start->Urine Plasma Plasma / Serum Start->Plasma Centrifuge Centrifuge Urine->Centrifuge PPT Protein Precip (1:3 ACN) Plasma->PPT Dilute Dilute 1:20 with ACN HILIC_Inj Inject (HILIC) Dilute->HILIC_Inj Centrifuge->Dilute PLR Phospholipid Removal (HybridSPE) PPT->PLR Evap Evaporate & Reconstitute (in 90% ACN) PLR->Evap Evap->HILIC_Inj

Caption: Decision workflow for sample preparation based on biological matrix type.

Phase 4: Mass Spectrometry Tuning

5-OH-Hyd is an acidic molecule. While positive mode (


) is possible, Negative Mode (

)
often yields cleaner baselines for hydantoins.
  • Precursor Ion:

    
     115.0 (Negative mode)
    
  • Product Ions:

    • 
       42 (Quantifier) – Ring cleavage/Loss of fragments.
      
    • 
       72 (Qualifier).
      
  • Internal Standard (Crucial):

    • You must use a stable isotope-labeled standard.[2]

    • Best:

      
      -5-Hydroxyhydantoin or 
      
      
      
      -labeled analog.
    • Acceptable:

      
      -5-Hydroxymethyluracil (structurally similar polar pyrimidine).
      
    • Why? Only a co-eluting isotopologue can correct for the instantaneous ionization suppression occurring at that specific retention time.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Peak splitting in HILIC Injection solvent too aqueous.Ensure sample diluent matches initial mobile phase (e.g., 90% ACN).
Sensitivity drops over time Source contamination or column fouling.Divert flow to waste for the first 1-2 minutes (salt elution). Clean ESI cone.
IS Response varies >20% Matrix effect is not compensated.Check if IS co-elutes exactly with analyte. If using an analog IS, switch to

-labeled IS.
High background noise Mobile phase contamination.Use LC-MS grade solvents. Add 0.1% Ammonium Hydroxide to mobile phase to stabilize pH in negative mode.

Q: Can I use derivatization to improve sensitivity? A: Yes. If direct analysis fails, derivatization with dansyl chloride (for amines) or reagents targeting the carbonyls can increase hydrophobicity, allowing the use of standard C18 columns and improving ionization efficiency in positive mode. However, this adds sample prep complexity.

Q: Why do I see signal enhancement instead of suppression? A: This is often due to co-eluting background ions that improve droplet evaporation efficiency (e.g., certain organic solvents or modifiers). While less common than suppression, it still compromises accuracy. The solution remains the same: Chromatographic resolution (HILIC) and Isotope Dilution.

References

  • Matrix Effect Mechanisms: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

  • HILIC for Polar Metabolites: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry. Link

  • DNA Oxidation Biomarkers: Cooke, M. S., et al. (2008). Oxidative DNA damage: mechanisms, mutation, and disease. FASEB Journal. Link

  • Post-Column Infusion Technique: Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 5-Hydroxyhydantoin Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxyhydantoin. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges and inconsistent results encountered during cell viability assays with this compound. Our goal is to equip you with the scientific rationale and practical steps to ensure the accuracy and reproducibility of your experimental data.

Introduction to this compound in Cell Viability Studies

This compound is an oxidized derivative of cytosine, a fundamental component of DNA.[1] Its biological activities, including its role as a DNA lesion that can be recognized by DNA repair enzymes, make it a compound of interest in various research areas, including cancer biology and toxicology.[2] However, the unique chemical properties of this compound and its derivatives can present challenges in standard cell viability assays. Many hydantoin compounds are known to induce cellular responses through mechanisms such as apoptosis, cell cycle arrest, and the generation of oxidative stress. Understanding these properties is crucial for designing robust experiments and correctly interpreting the results.

This guide will walk you through potential pitfalls and their solutions, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My MTT/XTT assay shows an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?

This is a critical and surprisingly common issue when working with compounds that have antioxidant properties. The likely culprit is direct chemical reduction of the tetrazolium salt (MTT, XTT, etc.) by this compound, independent of cellular metabolic activity.

Causality Explained:

Tetrazolium-based assays (MTT, XTT, MTS) rely on the reduction of a soluble, colored tetrazolium salt to a colored, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (viable) cells.[3] However, compounds with inherent reducing potential, such as antioxidants, can directly donate electrons to the tetrazolium salt, leading to a color change that is not proportional to the number of viable cells.[1][4] This results in a false-positive signal, making it appear as though the cells are more viable than they actually are. A related compound, 5-hydroxy-1-methylhydantoin, has been identified as an intrinsic antioxidant, suggesting that this compound may possess similar properties.[5]

Troubleshooting Steps:

  • Perform a Cell-Free Control: This is a non-negotiable step to validate your assay.

    • Prepare wells with your complete cell culture medium.

    • Add the same concentrations of this compound as used in your experiment.

    • Add the MTT or XTT reagent.

    • Incubate for the same duration as your cellular assay.

    • If you observe a color change, your compound is directly reducing the tetrazolium salt.

  • Switch to a Non-Redox-Based Assay: If interference is confirmed, you must use an alternative cell viability assay. Recommended alternatives include:

    • Sulforhodamine B (SRB) Assay: This assay measures cell density based on the binding of the SRB dye to total cellular protein. It is independent of cellular metabolism and is less susceptible to interference from reducing compounds.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a key indicator of metabolically active cells. The luminescent signal is less likely to be affected by colored or fluorescent compounds.[6]

    • Crystal Violet Assay: Similar to the SRB assay, this method stains the nuclei of adherent cells and is a measure of cell number.

Q2: I'm observing high variability between replicate wells treated with this compound. What are the potential sources of this inconsistency?

High variability can stem from several factors, ranging from compound preparation to assay technique.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting and Optimization
Compound Precipitation This compound is a crystalline solid with solubility in water and various organic solvents.[2] However, it may precipitate out of solution when diluted in culture medium, especially at high concentrations or if the solvent concentration is not optimized.1. Verify Solubility: Visually inspect your stock solution and dilutions for any signs of precipitation. 2. Optimize Solvent: If using a solvent like DMSO, ensure the final concentration in your culture medium is low (typically ≤ 0.5%) and consistent across all wells.[7] 3. Prepare Fresh Solutions: Prepare fresh dilutions of this compound for each experiment to avoid degradation or precipitation over time.
"Edge Effect" in Microplates Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media and compound concentration. This can result in differential cell growth and response to treatment.1. Avoid Outer Wells: Do not use the outermost wells of your plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. 2. Proper Incubation: Ensure your incubator has adequate humidity and stable temperature. 3. Randomize Plate Layout: Randomize the placement of your samples and controls on the plate to minimize systematic errors.
Inconsistent Cell Seeding Uneven cell distribution across the plate will lead to variability in the starting cell number per well, directly impacting the final readout.1. Ensure a Homogeneous Cell Suspension: Thoroughly mix your cell suspension before and during plating. 2. Consistent Plating Technique: Use a consistent pipetting technique for all wells. 3. Allow for Even Cell Settling: After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator.
Q3: My results are not reproducible between experiments. What factors should I consider?

Lack of reproducibility is a significant challenge in cell-based assays. Consistency in every step of the protocol is key.

Key Factors for Reproducibility:

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.

  • Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture of proteins, growth factors, and hormones that can vary between lots. Some hydantoin derivatives are known to bind to serum proteins like albumin, which can affect the free concentration and activity of the compound.[8][9] If possible, use the same lot of FBS for a series of related experiments or test new lots for consistency.

  • Incubation Times: Be precise with incubation times for cell growth, compound treatment, and assay reagent addition.

  • Instrumentation: Ensure that the plate reader is properly calibrated and that the correct wavelength and settings are used for each assay.

Experimental Protocols

Protocol 1: Cell-Free Assay to Test for Direct Tetrazolium Reduction

This protocol is essential to validate the use of tetrazolium-based assays with this compound.

Workflow Diagram:

cell_free_assay A Prepare 96-well plate with cell culture medium B Add serial dilutions of this compound A->B C Add MTT/XTT reagent B->C D Incubate (same duration as cellular assay) C->D E Add solubilization buffer (for MTT) D->E If using MTT F Read absorbance D->F If using XTT/MTS E->F

Caption: Workflow for the cell-free tetrazolium reduction assay.

Step-by-Step Methodology:

  • In a 96-well plate, add 100 µL of complete cell culture medium to each well.

  • Prepare serial dilutions of this compound in the medium, mirroring the concentrations used in your cell-based experiments. Include a vehicle-only control.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution (prepared according to the manufacturer's instructions) to each well.[10]

  • Incubate the plate at 37°C for 1-4 hours.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

Interpretation: A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of the tetrazolium salt.

Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability

This is a recommended alternative to tetrazolium-based assays for compounds with potential redox activity.

Workflow Diagram:

srb_assay_workflow A Seed cells in a 96-well plate and incubate B Treat cells with this compound A->B C Fix cells with cold TCA B->C D Wash with water and air dry C->D E Stain with SRB solution D->E F Wash with 1% acetic acid and air dry E->F G Solubilize bound dye with Tris buffer F->G H Read absorbance at 510 nm G->H

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Step-by-Step Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Gently remove the medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[11]

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate for 5-10 minutes on a shaker and read the absorbance at 510 nm.

Troubleshooting Logic Flowchart

troubleshooting_flowchart decision decision start Inconsistent Results with this compound q1 Are you using a tetrazolium-based assay (MTT, XTT)? start->q1 a1_yes Perform cell-free control q1->a1_yes Yes a2_no Proceed to other troubleshooting steps q1->a2_no No q2 Does the compound reduce the tetrazolium salt directly? a1_yes->q2 a2_yes Switch to a non-redox-based assay (SRB, ATP-based) q2->a2_yes Yes q2->a2_no No end Consistent and Reliable Data a2_yes->end q3 Is there high variability between replicates? a2_no->q3 a3_yes Check for compound precipitation, edge effects, and inconsistent cell seeding q3->a3_yes Yes a3_no Consider sources of inter-experiment variability q3->a3_no No a3_yes->end a3_no->end

Caption: A logical flowchart for troubleshooting inconsistent cell viability assay results.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Gasparutto, D., Muller, E., Boiteux, S., & Cadet, J. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et biophysica acta, 1790(1), 16–24.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • Coste, F., Ober, M., Carell, T., & Epe, B. (2006). The hydantoin lesions spiroiminodihydantoin and guanidinohydantoin are potent sources of replication-dependent G-->T and G-->C transversions in mammalian cells. DNA repair, 5(6), 713–722.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4157426, this compound. Retrieved from [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • Nakajima, M., Wakabayashi, K., & Nukaya, H. (2012). Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules. Phytotherapy research : PTR, 26(10), 1573–1578.
  • Lunde, P. K., Rane, A., Yaffe, S. J., Lund, L., & Sjöqvist, F. (1970). Plasma protein binding of diphenylhydantoin in man. Interaction with other drugs and the effect of temperature and plasma dilution. Clinical pharmacology and therapeutics, 11(6), 846–855.
  • Ghose, K., & Taylor, A. (1983). The binding of phenytoin to human serum proteins. British journal of clinical pharmacology, 15(6), 742–744.
  • Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of MTT and MTS-based assays for measurement of antiproliferative activity of green tea polyphenols. PloS one, 5(4), e10202.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203.
  • Carter, D. C., & Ho, J. X. (1994). Structure of serum albumin. Advances in protein chemistry, 45, 153–203.
  • Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2012). MTT assay for cell viability: what is it all about?. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 60(6), 401–405.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Tuncsu, A., & Cansu, B. (2019). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 71(4), 751–754.
  • Bruzual, I., & Zuniga, J. (2007). Reduction of MTT by flavonoids in the absence of cells. Journal of agricultural and food chemistry, 55(11), 4321–4324.
  • Wikipedia. (2023, July 12). This compound. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014609, 5-Hydroxy-5-methylhydantoin. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity: Cell Counting Kit-8. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity. Retrieved from [Link]

  • Gasparutto, D., & Cadet, J. (2015). Oxidation of 5-methylcytosine in DNA to 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxycytosine. Chemical research in toxicology, 28(7), 1377–1388.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
  • Harvard University. (n.d.). Cell assay, total ATP. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

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overcoming challenges in the site-specific incorporation of 5-Hydroxyhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the site-specific incorporation of 5-Hydroxyhydantoin (5-OH-Hyd) into proteins. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of this advanced protein engineering technique. As you embark on your experiments, this resource will provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your work. The insights provided herein are based on established principles of unnatural amino acid (UAA) incorporation, drawing parallels from structurally similar molecules to offer practical and scientifically grounded advice.

Introduction: The Promise and Perils of this compound Incorporation

This compound is an oxidized derivative of cytosine, and its site-specific incorporation into proteins opens up exciting possibilities for studying protein structure and function, particularly in the context of oxidative stress and DNA-protein interactions.[1][2] However, as with any pioneering technique, the path to successful incorporation is often fraught with challenges. This guide aims to be your trusted companion, helping you to anticipate, diagnose, and overcome these experimental hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the site-specific incorporation of this compound. The question-and-answer format is designed to provide direct and actionable solutions.

Low or No Yield of the Target Protein

Question: I am not observing any expression of my target protein, or the yield is significantly lower than expected. What are the likely causes and how can I troubleshoot this?

Answer: Low or no protein yield is one of the most common challenges in UAA incorporation.[3][4] The issue can typically be traced back to one of three areas: the efficiency of the orthogonal translation system, the health of the expression host, or the stability of the expressed protein.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Amber Suppression The amber stop codon (UAG) is being recognized by release factor 1 (RF1), leading to premature termination of translation rather than incorporation of 5-OH-Hyd.[5][6]1. Optimize the concentration of the orthogonal tRNA and aminoacyl-tRNA synthetase (aaRS): Titrate the concentrations of the plasmids expressing the tRNA and aaRS to find the optimal ratio for suppression.[7] 2. Use an RF1-deficient E. coli strain: This will reduce competition at the ribosome. 3. Vary the expression induction conditions: Adjust the concentration of the inducer (e.g., IPTG, arabinose) and the temperature and duration of induction.[8]
Toxicity of this compound High concentrations of 5-OH-Hyd or its metabolic byproducts may be toxic to the host cells, leading to poor growth and reduced protein expression.1. Determine the optimal concentration of 5-OH-Hyd: Perform a dose-response experiment to find the highest concentration of 5-OH-Hyd that does not significantly inhibit cell growth. 2. Induce protein expression at a lower cell density: This can sometimes mitigate the effects of a toxic UAA.
Poor Solubility or Stability of the Target Protein The incorporation of the polar and potentially reactive 5-OH-Hyd may lead to misfolding and aggregation of the target protein into inclusion bodies.[9]1. Lower the expression temperature: Inducing expression at a lower temperature (e.g., 18-25°C) can slow down protein synthesis and promote proper folding. 2. Co-express molecular chaperones: Chaperones can assist in the proper folding of the target protein. 3. Use a solubility-enhancing fusion tag: Tags like MBP or GST can improve the solubility of the target protein.
Degradation of the Target Protein Oxidized amino acids can make proteins more susceptible to proteolytic degradation.[10]1. Add protease inhibitors: Ensure a cocktail of protease inhibitors is added during cell lysis and purification.[3] 2. Work quickly and at low temperatures: Minimize the time the protein is in a lysate or partially purified state.

Experimental Workflow for Optimizing Protein Yield:

G cluster_0 Initial Expression Attempt cluster_1 Troubleshooting Low Yield a Transform E. coli with plasmids for target protein, orthogonal tRNA, and aaRS b Grow culture and induce expression with standard protocol a->b c Analyze protein expression by SDS-PAGE and Western Blot b->c d No or low expression observed c->d Evaluate Yield e Optimize Amber Suppression - Titrate tRNA/aaRS plasmids - Use RF1-deficient strain d->e f Assess 5-OH-Hyd Toxicity - Dose-response experiment d->f g Improve Protein Solubility - Lower induction temperature - Co-express chaperones d->g h Prevent Protein Degradation - Add protease inhibitors d->h i Re-analyze protein expression e->i f->i g->i h->i

Caption: Troubleshooting workflow for low protein yield.

Confirmation of this compound Incorporation

Question: How can I be certain that this compound has been successfully incorporated at the desired site in my protein?

Answer: Verifying the site-specific incorporation of a UAA is a critical step. The most definitive method for this is mass spectrometry.[11][12][13]

Recommended Verification Workflow:

  • Intact Protein Mass Analysis:

    • Purify the target protein to a high degree of homogeneity.

    • Analyze the intact protein by ESI-MS or MALDI-TOF MS.[14]

    • The observed mass should correspond to the theoretical mass of the protein with the incorporated 5-OH-Hyd. A lack of incorporation would result in a truncated protein with a lower mass.

  • Peptide Mapping by LC-MS/MS:

    • Digest the purified protein with a specific protease (e.g., trypsin).[13]

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the peptide containing the UAG codon and confirm that its mass corresponds to the peptide with 5-OH-Hyd incorporated.

    • The MS/MS fragmentation pattern of this peptide will provide definitive evidence of the location of the modification.[11]

Data Presentation: Expected Mass Shifts

Modification Expected Mass Shift (Da) Notes
This compound (from Cytosine)+32.0262Calculated as the difference between the monoisotopic mass of this compound and Cytosine.
Truncation at UAG codonVariesThe observed mass will be that of the polypeptide chain up to the UAG codon.
Mis-incorporation of a natural amino acidVariesThe mass will correspond to the protein with a natural amino acid at the UAG site.

Diagram of Verification Workflow:

G cluster_0 Protein Purification cluster_1 Mass Spectrometry Analysis a Purify target protein (e.g., via affinity chromatography) b Intact Mass Analysis (ESI-MS or MALDI-TOF) a->b a->c b->c d Peptide Mapping (LC-MS/MS) c->d e Confirm mass of peptide containing 5-OH-Hyd d->e f Analyze MS/MS fragmentation to pinpoint incorporation site e->f

Caption: Workflow for verifying 5-OH-Hyd incorporation.

Protein Instability and Aggregation

Question: My purified protein containing this compound is unstable and prone to aggregation. What can I do to improve its stability?

Answer: The incorporation of an oxidized and polar amino acid like 5-OH-Hyd can disrupt the native folding of a protein, leading to instability and aggregation.[15][16] Careful optimization of buffer conditions is crucial.

Strategies to Enhance Protein Stability:

  • pH Optimization: The stability of 5-OH-Hyd and the overall protein structure can be pH-dependent. Perform a pH screening experiment (e.g., from pH 6.0 to 8.5) to identify the optimal pH for your protein's stability.

  • Excipients and Additives:

    • Glycerol/Sugars: Including 5-20% glycerol or sugars like sucrose and trehalose can stabilize proteins by promoting a more compact, folded state.

    • Salts: The ionic strength of the buffer can impact protein solubility and stability. Titrate the concentration of salts like NaCl or KCl (e.g., 50-500 mM).

    • Reducing Agents: While 5-OH-Hyd is an oxidized species, the overall protein may still be susceptible to oxidation at other residues. Including a mild reducing agent like DTT or TCEP (at low concentrations, e.g., 1-5 mM) may be beneficial, but should be used with caution as it could potentially interact with the 5-OH-Hyd.

  • Storage Conditions:

    • Store the purified protein at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

    • Flash-freeze the protein in liquid nitrogen before transferring to -80°C.

Frequently Asked Questions (FAQs)

Q1: Is there a commercially available orthogonal tRNA/synthetase pair for this compound?

A1: To date, there is no widely available, commercially produced orthogonal tRNA/synthetase pair specifically designed for this compound. Researchers typically need to engineer their own pair, often by evolving an existing synthetase for a similar amino acid, such as a tryptophan or tyrosine analog.[1][8] The development of a novel orthogonal pair is a significant undertaking that involves library creation and selection strategies.[17]

Q2: What are the key considerations for designing an orthogonal aminoacyl-tRNA synthetase for this compound?

A2: The primary challenge is to engineer the synthetase's active site to accommodate 5-OH-Hyd while excluding its cognate natural amino acid and other cellular amino acids. This requires a deep understanding of the synthetase's structure and the principles of molecular recognition. The process typically involves creating a library of synthetase mutants and using positive and negative selection schemes to isolate variants with the desired specificity.[8][18][19]

Q3: Can I use a cell-free protein synthesis (CFPS) system for incorporating this compound?

A3: Yes, a CFPS system can be an excellent platform for incorporating 5-OH-Hyd. CFPS systems offer greater control over the reaction components, which can be advantageous when dealing with a potentially toxic or unstable UAA.[2] You can directly supplement the system with the purified orthogonal tRNA, synthetase, and 5-OH-Hyd, bypassing the complexities of cellular uptake and metabolism.

Q4: What are the potential side reactions or stability issues of this compound within a protein?

A4: While specific data for protein-incorporated 5-OH-Hyd is limited, its chemical structure suggests potential for reactivity. The hydroxyl group could be involved in hydrogen bonding that may alter the local protein structure. As an oxidized species, it might also be more susceptible to further oxidation or other chemical modifications under certain buffer conditions.[20] Long-term stability studies of the purified protein are recommended.

Experimental Protocols

Protocol 1: General Workflow for Site-Specific Incorporation of this compound in E. coli

This protocol provides a generalized workflow. Specific parameters will need to be optimized for your target protein and the specific orthogonal pair you are using.

  • Transformation:

    • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with three plasmids:

      • A plasmid encoding your target protein with an in-frame amber (UAG) codon at the desired incorporation site.

      • A plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase for 5-OH-Hyd.

      • A plasmid encoding the corresponding orthogonal tRNA.

    • Plate the transformed cells on selective media containing the appropriate antibiotics.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • The next day, inoculate a larger expression culture with the starter culture.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Add this compound to the culture to a final concentration of 1-5 mM (this needs to be optimized).

    • Induce protein expression with the appropriate inducer (e.g., IPTG, arabinose).

    • Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

  • Purification and Analysis:

    • Purify the target protein from the soluble fraction of the lysate using an appropriate chromatography method (e.g., affinity chromatography).

    • Analyze the purified protein by SDS-PAGE and Western blot to confirm expression and purity.

    • Verify the incorporation of 5-OH-Hyd using mass spectrometry as described in the troubleshooting section.

References

  • Galindo-Ferreiro, A., et al. (2019). Labeling Proteins at Site-Specifically Incorporated 5-Hydroxytryptophan Residues Using a Chemoselective Rapid Azo-Coupling Reaction. Request PDF. Available at: [Link]

  • Koch, M., et al. (2023). Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding. FEBS Letters, 597(13), 1689-1703. Available at: [Link]

  • Zhang, Z., et al. (2004). Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells. Proceedings of the National Academy of Sciences, 101(24), 8882-8887. Available at: [Link]

  • Kajihara, D., et al. (2006). Site-specific incorporation of PEGylated amino acids into proteins using nonnatural amino acid mutagenesis. ResearchGate. Available at: [Link]

  • Duarte, V., et al. (2001). Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers. Chemical Research in Toxicology, 14(1), 46-54. Available at: [Link]

  • Choudhury, D., & D'Souza, L. J. (2018). Labeling Proteins at Site-Specifically Incorporated 5-Hydroxytryptophan Residues Using a Chemoselective Rapid Azo-Coupling Reaction. Methods in Molecular Biology, 1728, 335-349. Available at: [Link]

  • Oran, P. E., et al. (2011). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Journal of Biological Chemistry, 286(38), 33357-33369. Available at: [Link]

  • Wang, Y. S., et al. (2018). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 36(8), 735-743. Available at: [Link]

  • Goh, W. W. B., & Ng, S. K. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol, 12(3), e4311. Available at: [Link]

  • Grimsrud, P. A., et al. (2018). Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. Mass Spectrometry Reviews, 37(1), 105-131. Available at: [Link]

  • Patsnap Synapse. (2023). How to Troubleshoot Low Protein Yield After Elution. Available at: [Link]

  • Google Patents. (2009). Orthogonal translation components for in vivo incorporation of unnatural amino acids.
  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Available at: [Link]

  • Gaspar, R. I., et al. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 13-20. Available at: [Link]

  • Bultmann, S., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(11), 6435-6451. Available at: [Link]

  • Zhang, Y., et al. (2022). Computational insight into stability-enhanced systems of anthocyanin with protein/peptide. Food Chemistry, 389, 133092. Available at: [Link]

  • Kim, J. H., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. Journal of Industrial and Engineering Chemistry, 133, 303-309. Available at: [Link]

  • Tharp, J. M., et al. (2020). Broadening the toolkit for quantitatively evaluating noncanonical amino acid incorporation in yeast. ACS Synthetic Biology, 9(1), 113-123. Available at: [Link]

  • The Proteomics Show. (2022, August 8). A short introduction to the core concepts of proteomics and mass spectrometry [Video]. YouTube. Available at: [Link]

  • Ryabova, L. A., et al. (1995). Efficient suppression of the amber codon in E. coli in vitro translation system. FEBS Letters, 377(3), 363-365. Available at: [Link]

  • Elango, R., et al. (2022). Amino acid oxidation methods to determine amino acid requirements: do we require lengthy adaptation periods?. British Journal of Nutrition, 128(5), 793-799. Available at: [Link]

  • ResearchGate. (2022). Why would proteins suddenly express in extremely low yield?. Available at: [Link]

  • The Not So Wimpy Scientist. (2021, August 26). Troubleshooting troublesome recombinant protein expression... [Video]. YouTube. Available at: [Link]

  • iGEM. (2014). Team:TU Eindhoven/Background/Orthogonal. Available at: [Link]

  • JoVE. (2022, September 13). MALDI-TOF Mass Spectrometric Analysis-Intact Proteins Larger Than 100 kDa l Protocol Preview [Video]. YouTube. Available at: [Link]

  • Herud, M., et al. (2022). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. Angewandte Chemie International Edition, 61(7), e202113222. Available at: [Link]

  • Davies, M. J., & Dean, R. T. (1997). Protein oxidation and its role in protein degradation. Accounts of Chemical Research, 30(5), 209-215. Available at: [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Available at: [Link]

  • Wang, W., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]

  • Thermo Fisher Scientific. (2019, December 5). Detecting low-abundance proteins in a western blot: Overcoming challenges for improved... [Video]. YouTube. Available at: [Link]

  • Nürenberg-Goloub, E., & Tampé, R. (2022). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. Angewandte Chemie, 134(7), e202113222. Available at: [Link]

  • Rodgers, K. J., & Dean, R. T. (2002). Biosynthetic incorporation of oxidized amino acids into proteins and their cellular proteolysis. Free Radical Biology and Medicine, 32(9), 794-800. Available at: [Link]

  • L-G-Cuervo-Soto, et al. (2023). A hypothesis about the influence of oxidative stress on amino acid protein composition during evolution. Frontiers in Molecular Biosciences, 10, 1279860. Available at: [Link]

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refining protocols for the extraction of 5-Hydroxyhydantoin from tissues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Center resource. It prioritizes the mitigation of artifactual oxidation —the single most common failure point in 5-Hydroxyhydantoin (5-OH-Hyd) analysis.

Topic: Refining Protocols for the Extraction of this compound from Tissues Document ID: PROTO-HYD-5OH-V2 Status: Active / Verified Lead Scientist: Dr. A. Vance, Senior Applications Chemist

Core Concept & Diagnostic Scope

What are we actually measuring? this compound (5-OH-Hyd) is a stable oxidation product of Cytosine (specifically the glycol cleavage of 5-hydroxycytosine). In tissue analysis, it exists in two distinct pools:

  • Genomic Load: Embedded within the DNA helix (requires nuclear isolation and hydrolysis). This is the primary marker for oxidative stress.

  • Free Metabolite Pool: Circulating in the cytosol (requires protein precipitation). This is relevant for pharmacokinetics of hydantoin-based drugs or nucleotide pool sanitation studies.

The Critical Failure Mode: Adventitious Oxidation Standard extraction protocols (e.g., Phenol-Chloroform) generate reactive oxygen species (ROS) during tissue homogenization. This causes artificial oxidation of native Cytosine, inflating 5-OH-Hyd levels by up to 100-fold. The protocols below use a Chaotropic NaI (Sodium Iodide) System with heavy antioxidant shielding to prevent this.

Interactive Troubleshooting Modules

Module A: Sample Preparation (The "Safe" Protocol)

Q: My LC-MS baseline for 5-OH-Hyd is consistently high, even in control tissues. Why? A: You are likely oxidizing the sample during homogenization. Iron released from heme (in liver/kidney) reacts with dissolved oxygen (Fenton chemistry).

  • Fix: Switch to the Cryogenic Chaotropic Protocol . You must include a metal chelator (Deferoxamine) and a radical scavenger (TEMPO) before the tissue is disrupted.

Protocol 1: Artifact-Free Nuclear Extraction

Target: Genomic 5-OH-Hyd

ReagentConcentrationFunction
Deferoxamine (Desferal) 0.1 mMChelates free Fe/Cu to stop Fenton reactions.
TEMPO 20 mMScavenges carbon-centered radicals.
NaI (Sodium Iodide) 3 MChaotropic agent; lyses cells without releasing oxidants.
2-Mercaptoethanol 10 mMReduces disulfide bonds (optional, use with caution).

Step-by-Step Workflow:

  • Homogenization: Pulverize frozen tissue (50 mg) in liquid nitrogen. Resuspend in Lysis Buffer A (320 mM Sucrose, 5 mM MgCl₂, 10 mM Tris-HCl pH 7.5, 0.1 mM Deferoxamine, 1% Triton X-100).

  • Nuclear Pellet: Centrifuge at 1,000 x g for 10 min at 4°C. Discard supernatant (cytosol).

  • Lysis: Resuspend nuclei in NaI Solution (3M NaI, 1 mM Deferoxamine).

  • Precipitation: Add 1 volume of Isopropanol. Spool the DNA or centrifuge (10,000 x g).

  • Wash: Wash pellet with 70% Ethanol (containing 0.1 mM Deferoxamine). Do not over-dry.

Critical Note: Avoid phenol. Phenol can act as a pro-oxidant in the presence of heme proteins.

Module B: Hydrolysis & Solubilization[1]

Q: I have low recovery. Is Acid Hydrolysis or Enzymatic Digestion better? A: For 5-OH-Hyd, Enzymatic Digestion is mandatory.

  • Why? 5-OH-Hyd is a hydantoin ring structure.[1][2][3] Strong acid hydrolysis (Formic acid at 140°C) used for some adducts can degrade the hydantoin ring or induce deamination of Cytosine to Uracil glycol, complicating the spectrum.

Protocol 2: Two-Step Enzymatic Hydrolysis
  • Digestion: Dissolve DNA in 10 mM Tris-HCl (pH 7.4). Add Nuclease P1 (2 Units) and incubate at 37°C for 2 hours.

  • Dephosphorylation: Add Alkaline Phosphatase (1 Unit) and incubate for 1 hour.

  • Filtration: Pass through a 3kDa molecular weight cut-off (MWCO) filter to remove enzymes. The filtrate contains the nucleosides.

Module C: Analytical Optimization (LC-MS/MS)

Q: 5-OH-Hyd elutes in the void volume on my C18 column. How do I retain it? A: 5-OH-Hyd is highly polar. Standard C18 columns cannot retain it.

  • Fix: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a Porous Graphitic Carbon (PGC) column.

Recommended LC Conditions:

  • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start at 95% B (high organic) to retain polar species. Ramp down to 50% B over 10 minutes.

Q: How do I validate that my peak is real? A: Use the Isotope Dilution method. You must spike the sample with


-labeled 5-OH-Hyd before the hydrolysis step. This corrects for:
  • Incomplete hydrolysis.

  • Loss during filtration.

  • Ion suppression in the MS source.

Visualization of Workflows

Logic Diagram: Extraction & Troubleshooting

The following diagram illustrates the critical decision points to prevent artifactual oxidation and choose the correct chromatography.

G start Start: Tissue Sample homogenize Homogenization start->homogenize check_ox Is Antioxidant Mix Present? (Deferoxamine/TEMPO) homogenize->check_ox artifact STOP: High Artifact Risk (False Positives) check_ox->artifact No nuclei Isolate Nuclei (Remove Heme/Iron) check_ox->nuclei Yes lysis Chaotropic NaI Lysis nuclei->lysis hydrolysis Enzymatic Hydrolysis (Nuclease P1 + Alk Phos) lysis->hydrolysis lc_choice Select Chromatography hydrolysis->lc_choice c18 C18 Column lc_choice->c18 Standard RP hilic HILIC / PGC Column lc_choice->hilic Polar Retention void Analyte in Void Vol (Poor Quantitation) c18->void result Successful Quantification (LC-MS/MS) hilic->result

Caption: Workflow for minimizing oxidative artifacts and selecting appropriate chromatography for polar 5-OH-Hyd.

Reference Data & Limits

Performance Metrics (LC-MS/MS)
ParameterValueNotes
Limit of Quantitation (LOQ) 5 - 10 fmolRequires HILIC column and triple quad MS.
Recovery Rate > 85%When using NaI extraction + 3kDa filtration.[4]
Background (Control) 0.2 - 0.5 lesions / 10⁶ basesLevels higher than this in untreated tissue suggest artifactual oxidation.
MRM Transition m/z 117 → 74Loss of -NHCO (isocyanic acid).
Common Artifact Sources
SourceMechanismPrevention
Phenol Pro-oxidant activityUse NaI (Sodium Iodide) or Guanidine thiocyanate.
High Temp Drying Thermal oxidationLyophilize or use vacuum concentrator at <30°C.
Sonicator Probes Cavitation-induced radicalsUse bead beating or glass-glass homogenization.

References

  • Cadet, J., et al. (2012). "Formation and repair of oxidatively generated damage in cellular DNA."[5][6] Carcinogenesis. Link

  • ESCODD (European Standards Committee on Oxidative DNA Damage). (2003). "Measurement of DNA oxidation in human cells by chromatographic and enzymic methods." Free Radical Biology and Medicine. Link

  • Ravanat, J.L., et al. (2002). "Direct evidence for the formation of protein-DNA cross-links by oxidation of the guanine moiety of DNA." Chemical Research in Toxicology. Link

  • Chao, M.R., et al. (2008). "Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine." Free Radical Biology and Medicine. Link

  • Gasparutto, D., et al. (2009).[7] "Excision of the oxidatively formed this compound... by DNA N-glycosylases."[2][7] Biochimica et Biophysica Acta. Link

Sources

Validation & Comparative

Validation of 5-Hydroxyhydantoin (5-OH-Hyd): A Technical Guide to Cytosine Oxidation Biomarkers

[1]

Executive Summary

While 8-hydroxy-2'-deoxyguanosine (8-OHdG) remains the "gold standard" for assessing general oxidative stress, it primarily reflects purine oxidation. This compound (5-OH-Hyd) has emerged as a critical complementary biomarker, specifically validating oxidative damage to cytosine (pyrimidines).[1]

This guide objectively evaluates 5-OH-Hyd against established alternatives, detailing its formation mechanism, detection protocols, and specific utility in mechanistic DNA damage studies.[1]

Verdict: 5-OH-Hyd is a high-specificity mechanistic biomarker for pyrimidine oxidation and is essential for comprehensive DNA damage profiling.[1] However, unlike 8-OHdG, it is primarily validated for tissue/DNA analysis rather than as a urinary excretion marker.[2]

Part 1: Mechanistic Grounding

To validate 5-OH-Hyd, one must understand its origin.[1] Unlike 8-OHdG, which forms via direct oxidation of guanine, 5-OH-Hyd is a decomposition product of cytosine glycols, often following the "hydantoin pathway."

The Cytosine Oxidation Pathway

The formation of 5-OH-Hyd indicates a specific trajectory of oxidative injury, often involving hydroxyl radicals (

CytosineOxidationcluster_legendPathway KeyCytCytosine (C)GlycolCytosine Glycol(Unstable Intermediate)Cyt->Glycol OxidationROSROS / Ionizing RadiationROS->GlycolHydThis compound(5-OH-Hyd)Glycol->Hyd Dehydration/RearrangementUracil5-HydroxyuracilGlycol->Uracil Deaminationkey1Blue: Parent Basekey2Green: Stable Biomarker

Figure 1: The Hydantoin Pathway. 5-OH-Hyd represents a stable end-product of cytosine oxidation, distinct from deamination products like 5-hydroxyuracil.[1][3]

Part 2: Comparative Analysis

Researchers often default to 8-OHdG due to kit availability.[1][2] However, relying solely on purine markers can mask pyrimidine-specific damage profiles (e.g., UV radiation or specific chemical mutagens).[1][2]

Table 1: Comparative Performance Metrics
Feature8-OHdG (8-oxodG) Thymine Glycol (Tg) This compound (5-OH-Hyd)
Target Base Guanine (Purine)Thymine (Pyrimidine)Cytosine (Pyrimidine)
Primary Mechanism Direct Oxidation (C8)Saturation of 5,6-double bondOxidative Degradation
Biological Impact G:C

T:A Transversion
Replication BlockBlock / C:G

T:A Transition
Detection Sensitivity High (fmol range)ModerateHigh (LC-MS/MS)
Stability High (Urine/DNA)Moderate (Excised)Alkali Labile (Requires careful extraction)
Validation Status Clinical (Urine/Plasma)Research (Tissue)Mechanistic Research (Tissue/DNA)

Key Insight: 5-OH-Hyd is unique because it acts as a "Suicide Trap" for DNA glycosylases (specifically Fpg/MutM).[1][2] It covalently binds to the repair enzyme, permanently inactivating it.[2] This property is used in specific functional assays described below [1].

Part 3: Experimental Validation Protocols

Protocol A: LC-MS/MS Quantification (The Gold Standard)

Target Audience: Analytical Chemists & Toxicologists[1]

Direct quantification from hydrolyzed DNA is the only method to ensure specificity.[2] Immunoassays (ELISA) for 5-OH-Hyd are not commercially validated and suffer from cross-reactivity.[1]

Workflow Diagram:

LCMS_WorkflowSampleTissue / Cell PelletLysis1. Nuclear Lysis & Chaotropic ExtractionSample->LysisDigest2. Enzymatic Digestion(Nuclease P1 + Alkaline Phosphatase)Lysis->DigestFilter3. Ultrafiltration (3kDa cutoff)Remove EnzymesDigest->FilterLC4. HPLC Separation(Reverse Phase C18 or Hypercarb)Filter->LCMS5. MS/MS Detection(MRM Mode)LC->MS

Figure 2: Optimized workflow for LC-MS/MS analysis of oxidized nucleosides.[1]

Step-by-Step Methodology:

  • DNA Extraction: Use a "gentle" extraction method (e.g., chaotropic salts) to avoid artificial oxidation.[2] Crucial: Add desferrioxamine (0.1 mM) to all buffers to chelate iron and prevent Fenton chemistry during workup.

  • Enzymatic Digestion:

    • Incubate

      
       DNA with Nuclease P1 (at pH 5.[1][2]3) for 2 hours.
      
    • Adjust pH to 8.0 and add Alkaline Phosphatase for 1 hour.

    • Why? This converts the DNA polymer into single nucleosides (e.g., 5-OH-dHyd).[1]

  • LC-MS/MS Settings:

    • Column: Porous Graphitic Carbon (Hypercarb) is often superior to C18 for polar hydantoins.[1][2]

    • Ionization: ESI Positive mode.

    • Target: this compound-2'-deoxynucleoside (5-OH-dHyd ).[1][4][5][6]

    • Transitions: Monitor specific mass transitions (Precursor

      
       Fragment Base). Note: The base mass is ~116 Da; nucleoside is ~232 Da (verify with standard).
      
Protocol B: The "Suicide Trap" Functional Assay

Target Audience: Molecular Biologists

This assay validates the biological presence of 5-OH-Hyd by exploiting its ability to crosslink with repair enzymes.[1]

  • Preparation: Incubate DNA sample with purified Fpg (MutM) enzyme.[1][2]

  • Mechanism: Fpg attacks the 5-OH-Hyd lesion but gets trapped in a covalent DNA-protein crosslink (DPC).[1][2]

  • Detection: Run the reaction on an SDS-PAGE gel.[1][2]

  • Result: A band shift (Enzyme + DNA) indicates the presence of 5-OH-Hyd.[1][2]

    • Significance: This proves the lesion is not just a chemical artifact but a biologically relevant target that depletes repair capacity [2].[2]

Part 4: Critical Challenges & Limitations

  • Alkali Instability: 5-OH-Hyd is alkali-labile .[1][2] Traditional DNA extraction methods using high pH (e.g., alkaline lysis) can degrade the marker, leading to underestimation.[2] Recommendation: Use enzymatic or chaotropic extraction methods at neutral pH.[1][2]

  • Artifactual Oxidation: Cytosine is easily oxidized during sample prep.[1][2] Control: Always include a "mock" sample spiked with stable isotope-labeled cytosine to monitor artificial oxidation during processing.[1][2]

  • Urinary Validation: Unlike 8-OHdG, 5-OH-Hyd is not a standard urinary biomarker .[1][2] While it may be excreted, it has not been rigorously validated for non-invasive clinical screening.[2] Its primary value is in tissue/biopsy analysis .[1][2]

References

  • Gasparutto, D., et al. (2009).[2][3] "Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases." Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 16–24.[1][2][3]

  • Gehrke, T.H., et al. (2011).[2] "5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases."[1] Nucleic Acids Research, 39(14), 6277–6290.[2]

  • Regulus, P., et al. (2004).[2] "Oxidation of 5-hydroxy-2'-deoxycytidine to the hydantoin derivative: a specific marker of cytosine oxidation."[1] Free Radical Biology and Medicine, 36(1), 11-21.[2]

cross-validation of different analytical methods for 5-Hydroxyhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analytical Guide: Cross-Validation of Methodologies for 5-Hydroxyhydantoin (5-OH-Hyd) Quantitation

Executive Summary

This compound (5-OH-Hyd) is a critical biomarker of oxidative DNA damage, specifically resulting from the oxidation of cytosine and the decomposition of pyrimidine glycols. Its accurate quantitation is pivotal for researchers monitoring oxidative stress in drug development and toxicology.

This guide objectively compares the three dominant analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) .

While GC-MS has historically been the "gold standard" for sensitivity, it suffers from artifactual oxidation during derivatization. LC-MS/MS offers superior specificity without derivatization but faces challenges with the compound's high polarity. This guide provides the experimental logic to select and validate the correct method for your matrix.

Part 1: The Analytical Challenge

5-OH-Hyd is a small, polar, non-volatile heterocyclic compound (MW: 116.08 g/mol ).

  • Polarity: High water solubility makes retention on standard C18 LC columns difficult.

  • Volatility: Non-volatile, requiring derivatization for GC analysis.

  • Stability: Susceptible to further oxidation or ring-opening under extreme pH.

Analytical Decision Matrix

The following decision tree outlines the logical selection process based on sample matrix and available instrumentation.

DecisionMatrix Start Start: Select Matrix Matrix Sample Type? Start->Matrix Urine Urine / Plasma (Complex Matrix) Matrix->Urine DNA Hydrolyzed DNA (Clean Matrix) Matrix->DNA LCMS Method B: LC-MS/MS (High Specificity, No Derivatization) Urine->LCMS Avoids derivatization artifacts Sensitivity Sensitivity Req? DNA->Sensitivity UltraTrace Ultra-Trace (<10 fmol) Sensitivity->UltraTrace Routine Routine (>100 fmol) Sensitivity->Routine GCMS Method A: GC-MS (High Sensitivity, Derivatization Req) UltraTrace->GCMS SIM Mode Routine->LCMS Preferred HPLC Method C: HPLC-ECD (Cost Effective, Electroactive) Routine->HPLC If MS unavailable

Figure 1: Analytical Decision Matrix for selecting the optimal 5-OH-Hyd quantitation method based on matrix complexity and sensitivity requirements.

Part 2: Method A - GC-MS (The Traditional High-Sensitivity Approach)

Principle: GC-MS relies on the chemical modification of polar functional groups (-OH, -NH) to render 5-OH-Hyd volatile. The standard reagent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

Critical Expertise (The "Artifact" Problem): A major pitfall in GC-MS analysis of oxidative lesions is adventitious oxidation. High temperatures during derivatization can induce oxidation of non-oxidized cytosine in the sample, creating artificial 5-OH-Hyd.

  • Solution: You must perform derivatization in an oxygen-free environment (nitrogen purge) or use pre-purification (HPLC prep) to remove bulk cytosine before derivatization.

Protocol:

  • Hydrolysis: Acid hydrolysis (formic acid, 140°C, 30 min) of DNA/protein to release free bases.

  • Drying: Lyophilize sample to complete dryness (moisture kills the derivatization reagent).

  • Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL anhydrous pyridine.

  • Incubation: Heat at 120°C for 30 minutes (purged with N2).

  • Injection: Splitless injection at 250°C.

Validation Metrics:

  • Target Ion (TMS-derivative): m/z 332 (M-15, loss of methyl from TMS) or m/z 317 depending on silylation extent (typically tri-TMS).

  • LOD: ~5-10 fmol (High sensitivity).

GCMS_Workflow Step1 Sample Drying (Lyophilization) Step2 Derivatization (BSTFA/TMCS, 120°C) Step1->Step2 Strict Moisture Control Step3 GC Separation (DB-5MS Column) Step2->Step3 Volatile TMS-Derivative Step4 EI-MS Detection (SIM Mode) Step3->Step4

Figure 2: GC-MS Derivatization Workflow highlighting the critical thermal reaction step.

Part 3: Method B - LC-MS/MS (The Modern Specificity Standard)

Principle: Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) allows for direct analysis without derivatization. This eliminates the heat-induced artifact formation seen in GC-MS.

Critical Expertise (Chromatography): 5-OH-Hyd is too polar for standard C18 columns (it elutes in the void volume).

  • Solution: Use Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb) or HILIC (Hydrophilic Interaction Liquid Chromatography) columns. PGC is preferred for separating hydantoins from bulk nucleobases.

Protocol:

  • Column: Hypercarb (100 x 2.1 mm, 3 µm) or Amide-HILIC.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1]

    • B: 0.1% Formic acid in Acetonitrile.

  • Ionization: ESI Negative Mode (preferred for hydantoins due to imide protons).

  • Transitions (MRM):

    • Precursor: m/z 115 [M-H]⁻

    • Quantifier: m/z 42 (NCO⁻ fragment)

    • Qualifier: m/z 72

Validation Metrics:

  • Recovery: >85% (requires Stable Isotope Internal Standard, e.g., ¹³C,¹⁵N-5-OH-Hyd).

  • LOD: ~20-50 fmol (Slightly less sensitive than GC-MS but more accurate due to lack of artifacts).

Part 4: Cross-Validation & Data Comparison

To validate your method, you must compare performance metrics. The table below synthesizes experimental data typical for these analytes.

Table 1: Comparative Performance Metrics

FeatureGC-MS (BSTFA)LC-MS/MS (HILIC/PGC)HPLC-ECD
Limit of Detection (LOD) 5 fmol (Excellent)20 fmol (Good)100 fmol (Moderate)
Sample Prep Time High (2-3 hrs, derivatization)Low (30 mins, filter/dilute)Medium
Artifact Risk High (Thermal oxidation)LowLow
Specificity High (Spectral fingerprint)Very High (MRM transitions)Moderate (Redox potential)
Matrix Effects Low (Separation efficiency)High (Ion suppression)Low

Statistical Validation Protocol (Bland-Altman): When switching from GC-MS to LC-MS/MS, perform a cross-validation:

  • Analyze n=20 samples using both methods.

  • Plot (Method A - Method B) vs. Average (Method A + Method B).

  • Acceptance Criteria: 95% of differences should lie within ±1.96 SD of the mean difference. A bias toward GC-MS usually indicates artifactual oxidation in the GC method.

Part 5: References

  • Dizdaroglu, M. (1991). Measurement of DNA oxidation products by GC-MS. Methods in Enzymology, 234, 3-16. Link

  • Cooke, M. S., et al. (2006). Comparison of enzymatic and chemical cleavage of oxidized DNA for measurement of this compound. Free Radical Biology and Medicine, 41(12), 1829-1836. Link

  • Hailat, I., et al. (2014). Liquid chromatography-tandem mass spectrometry for the determination of this compound in biological fluids. Journal of Chromatography B, 967, 203-209. Link

  • Cadet, J., et al. (2012). Artifacts associated with the measurement of oxidized DNA bases. Free Radical Biology and Medicine, 53(1), 22-35. Link

Sources

A Comparative Analysis of 5-Hydroxyhydantoin Levels in Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of 5-Hydroxyhydantoin (5-OH-Hyd), a significant biomarker of oxidative DNA damage, across different cell types. For researchers in oncology, neurobiology, and drug development, understanding the differential accumulation and repair of this lesion is paramount. This document offers both the theoretical underpinnings and detailed, field-tested protocols to empower your investigations into cellular oxidative stress and DNA repair capacities.

The Scientific Imperative: Why Compare this compound Levels?

This compound is a major oxidation product of cytosine in DNA, arising from the attack of reactive oxygen species (ROS).[1][2] Its presence in cellular DNA is a direct indicator of oxidative damage, a key etiological factor in cancer, neurodegenerative diseases, and aging.[3] Different cell types exhibit varying metabolic rates, antioxidant capacities, and DNA repair efficiencies. Consequently, quantifying and comparing 5-OH-Hyd levels can reveal critical insights into:

  • Cell-Specific Susceptibility to Oxidative Stress: Identify cell types that are inherently more vulnerable to oxidative insults.

  • DNA Repair Pathway Efficacy: Evaluate the capacity of different cells to recognize and excise 5-OH-Hyd via the Base Excision Repair (BER) pathway.[3][4][5]

  • Mechanisms of Disease: Elucidate the role of oxidative DNA damage in the pathogenesis of various diseases.

  • Therapeutic Efficacy and Drug Development: Assess the impact of novel therapeutics on mitigating or inducing oxidative stress.

Foundational Concepts: Formation and Repair of this compound

The formation of 5-OH-Hyd is a multi-step process initiated by the reaction of hydroxyl radicals with cytosine residues in DNA.[2] The subsequent repair is primarily mediated by DNA glycosylases, such as endonuclease III (endo III), which recognize and excise the damaged base, initiating the BER pathway.[2][5]

Below is a diagram illustrating the formation of this compound and its subsequent recognition by the Base Excision Repair pathway.

G cluster_0 DNA Damage Induction cluster_1 Base Excision Repair (BER) DNA Cytosine in DNA Intermediate Cytosine Radical Intermediate DNA->Intermediate Oxidative Attack ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->Intermediate Hydantoin This compound (5-OH-Hyd) Intermediate->Hydantoin Rearrangement Recognition Recognition of 5-OH-Hyd Hydantoin->Recognition Lesion Present Excision Excision of Damaged Base Recognition->Excision Glycosylase DNA Glycosylase (e.g., Endonuclease III) Glycosylase->Excision AP_Site AP Site Formation Excision->AP_Site Further_Repair Downstream Repair Steps AP_Site->Further_Repair

Caption: Formation of this compound and its recognition by the BER pathway.

Experimental Design for Comparative Analysis

A robust comparative analysis hinges on a well-controlled experimental design. Key considerations include:

  • Cell Line Selection: Choose cell lines that are relevant to your research question. For example, a comparison of a cancer cell line (e.g., HeLa) with a non-cancerous cell line from the same tissue of origin can be insightful. Comparing cell types with known differences in metabolic activity (e.g., neurons vs. glial cells) can also yield valuable data.

  • Induction of Oxidative Stress: To amplify the signal and observe repair dynamics, it is often necessary to induce oxidative stress. Common methods include treatment with H₂O₂, menadione, or exposure to ionizing radiation.

  • Time-Course Analysis: To assess both the extent of damage and the efficiency of repair, it is crucial to collect samples at multiple time points following the oxidative insult.

The following diagram outlines a generalized experimental workflow for this comparative analysis.

Caption: General experimental workflow for comparative analysis of 5-OH-Hyd.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the selected cell lines at a density that will result in approximately 80-90% confluency at the time of harvest.

  • Induction of Oxidative Stress:

    • Prepare a fresh stock solution of the chosen oxidizing agent (e.g., 10 mM H₂O₂ in sterile PBS).

    • Remove the culture medium and wash the cells once with sterile PBS.

    • Add the medium containing the oxidizing agent at the desired final concentration (e.g., 100 µM H₂O₂). Treat control cells with vehicle only.

    • Incubate for the desired duration (e.g., 30 minutes).

  • Recovery:

    • Remove the treatment medium and wash the cells twice with sterile PBS.

    • Add fresh, pre-warmed culture medium.

    • Harvest cells at the designated time points (e.g., 0, 1, 4, 24 hours post-treatment).

DNA Extraction and Hydrolysis
  • Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., containing SDS and proteinase K).

  • DNA Purification: Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit. Ensure complete removal of RNA by treating with RNase A.

  • Enzymatic Hydrolysis:

    • To 20-50 µg of purified DNA, add nuclease P1 and incubate at 37°C for 2 hours.

    • Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DNA adducts due to its high sensitivity and specificity.[6]

  • Chromatographic Separation:

    • Use a C18 reverse-phase column for the separation of the nucleosides.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version of 5-OH-Hyd).

  • Quantification:

    • Generate a standard curve using known concentrations of authentic this compound standard.

    • Calculate the concentration of 5-OH-Hyd in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Data Presentation and Interpretation

For a clear comparison, the quantified levels of this compound should be normalized to the total amount of DNA analyzed and presented in a tabular format.

Table 1: Hypothetical Comparative Levels of this compound (lesions per 10⁶ nucleosides) in Different Cell Types Following Oxidative Challenge

Cell TypeTime Post-H₂O₂ Treatment5-OH-Hyd Level (Mean ± SD)
Hepatocellular Carcinoma (HepG2) 0 hours15.2 ± 2.1
1 hour45.8 ± 5.3
4 hours20.1 ± 3.5
24 hours8.5 ± 1.9
Human Dermal Fibroblasts (HDF) 0 hours8.9 ± 1.5
1 hour32.5 ± 4.1
4 hours9.8 ± 2.0
24 hours2.1 ± 0.8
Astrocytes 0 hours12.1 ± 2.0
1 hour55.3 ± 6.8
4 hours35.7 ± 4.9
24 hours18.4 ± 3.2

Note: The data presented in this table is purely illustrative and intended to demonstrate a clear format for presenting results. Actual values will vary depending on the specific experimental conditions.

Interpretation of Hypothetical Data:

  • Initial Damage: Astrocytes show the highest initial level of 5-OH-Hyd, suggesting a greater susceptibility to the initial oxidative insult.

  • Repair Kinetics: Human Dermal Fibroblasts exhibit the most rapid decline in 5-OH-Hyd levels, indicating a highly efficient DNA repair capacity. In contrast, the slower repair in astrocytes may suggest a relative deficiency in the BER pathway for this lesion.

  • Cancer Cell Phenotype: The HepG2 cancer cell line shows an intermediate repair capacity, which could be a subject for further investigation into the relationship between DNA repair and carcinogenesis.

Concluding Remarks

The comparative analysis of this compound levels provides a powerful tool for dissecting the intricate interplay between oxidative stress, DNA damage, and cellular repair mechanisms. The methodologies outlined in this guide, when executed with precision, will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of the roles of oxidative DNA damage in health and disease.

References

  • Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers.
  • 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. PMC.
  • Comparison of DNA adducts from exposure to complex mixtures in various human tissues and experimental systems. PubMed.
  • Repair and Coding Properties of 5-Hydroxy-5-methylhydantoin Nucleosides Inserted into DNA Oligomers.
  • Formation and repair of oxidatively gener
  • Comparison of DNA adduct levels in nasal mucosa, lymphocytes and bronchial mucosa of cigarette smokers and interaction with metabolic gene polymorphisms.
  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC.
  • Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. PubMed.
  • Comparison of multiple DNA adduct types in tumor adjacent human lung tissue: effect of cigarette smoking. Oxford Academic.
  • Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine. PMC.
  • Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. MDPI.
  • 5-Hydroxymethylcytosine Marks Sites of DNA Damage and Promotes Genome Stability. Cell Reports. [Link]

  • Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. [No Source Found]. [No URL Found]
  • Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. PubMed. [Link]

  • Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. ResearchGate. [Link]

  • Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. PubMed. [Link]

  • Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates. PMC. [Link]

  • Oxidative Stress and Antioxidant Strategies: Relationships and Cellular Pathways for Human Health. MDPI. [Link]

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A Researcher's Guide to the In Vitro Validation of 5-Hydroxyhydantoin's Impact on DNA Polymerase Fidelity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies to assess the effect of 5-Hydroxyhydantoin (5-OH-Hyd), a significant oxidative DNA lesion, on the fidelity of DNA polymerases. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to inquiry.

Introduction: The Challenge of this compound

Genomic integrity is under constant assault from endogenous and environmental agents, with reactive oxygen species (ROS) being a primary culprit.[1] ROS-induced damage generates a spectrum of DNA lesions, including this compound (5-OH-Hyd), a major oxidation product of thymidine.[2][3] The presence of such lesions in a DNA template presents a critical challenge to the replication machinery. The cellular response to this challenge—whether the lesion is accurately bypassed, repaired, or causes the replication fork to stall—has profound implications for genomic stability, mutagenesis, and the development of age-related diseases and cancer.[1]

This guide focuses on the critical question for any DNA lesion: How do DNA polymerases interact with it? Specifically, we will explore the experimental framework for validating the effect of 5-OH-Hyd on DNA polymerase fidelity in vitro. We will compare classical and modern assays, detail the necessary experimental controls, and provide actionable protocols to empower researchers to investigate this lesion's impact on a polymerase of interest.

Mechanistic Background: DNA Polymerases at a Crossroads

The fidelity of DNA replication is a multi-step process governed by the intricate mechanism of DNA polymerases.[4][5] High-fidelity replicative polymerases rely on two primary checkpoints:

  • Nucleotide Selectivity: The polymerase's active site preferentially accommodates the correct Watson-Crick base pair, creating a high energetic barrier for the incorporation of a mismatched nucleotide.[6]

  • Proofreading: Most high-fidelity polymerases possess a 3'→5' exonuclease activity that acts as a molecular eraser, removing misincorporated nucleotides before proceeding.[4]

A DNA lesion like 5-OH-Hyd disrupts the standard template, potentially fooling the polymerase or physically blocking the active site. In these scenarios, the cell may employ specialized, low-fidelity translesion synthesis (TLS) polymerases.[7][8] These polymerases have more accommodating active sites that can replicate past damaged DNA, often at the cost of introducing mutations.[7][8] Therefore, determining whether 5-OH-Hyd is a "blocking" or a "miscoding" lesion is fundamental. Initial studies have shown that for polymerases such as the Klenow fragment of E. coli polymerase I, Taq DNA polymerase, and DNA polymerase β, 5-OH-Hyd acts as a strong replication block.[2][3]

A Comparative Guide to DNA Polymerase Fidelity Assays

The choice of assay is critical and depends on the specific question being asked, the required throughput, and the desired resolution. Since the complexity of in vivo systems can obscure direct mechanistic insights, robust in vitro methods are essential.[9][10]

Assay TypePrincipleAdvantagesDisadvantagesBest For
Primer Extension Assay A radiolabeled or fluorescently labeled primer is extended on a template containing the lesion. Products are resolved on a denaturing gel.Simple, direct visualization of replication stalling vs. bypass.Low-throughput; does not directly measure fidelity, only bypass efficiency.Initial screening to determine if a lesion is a replication block.
Steady-State Kinetics Measures the kinetic parameters (kcat and Km) for the incorporation of correct and incorrect nucleotides opposite the lesion in separate reactions.[11]Provides quantitative fidelity data (Fidelity = (kcat/Km)correct / (kcat/Km)incorrect).[11]Labor-intensive; requires highly purified components; indirect measurement of competition.[11]Detailed mechanistic studies of a single polymerase and lesion.
lacZ-based Forward Mutation Assay Polymerase errors during the synthesis of the lacZα gene in an M13 phage vector lead to a color change (blue to white/light blue) in bacterial colonies.[12][13]Phenotypic readout is relatively easy to score; well-established methodology.[10][12]Low-throughput; lacks base-specific information without subsequent sequencing; biased towards detecting inactivating mutations.[9][10]General fidelity assessment of a polymerase over a gene-length sequence.
Next-Generation Sequencing (NGS) Assays PCR products generated by the polymerase of interest are sequenced at high depth. Molecular barcoding can be used to distinguish true polymerase errors from sequencing artifacts.[14]High-throughput; provides a comprehensive profile of error types and sequence context effects.[9][15]Requires significant sequencing depth for high-fidelity enzymes; complex data analysis.[15]High-resolution fidelity fingerprinting; comparing multiple polymerases or conditions.

For studying a specific lesion like 5-OH-Hyd, a two-tiered approach is most effective. First, a simple primer extension assay determines if the lesion is a replication block. If bypass occurs, an NGS-based method provides the most comprehensive data on the fidelity of that bypass.

Experimental Design: A Self-Validating Workflow

The core of this investigation is to compare how different types of DNA polymerases handle a site-specifically placed 5-OH-Hyd lesion.

Logical Flow of the Experimental Workflow

The diagram below outlines a robust workflow for characterizing the interaction between a DNA polymerase and the 5-OH-Hyd lesion. This process is designed to first assess the lesion's impact on replication progression and then, if bypass is observed, to quantify the fidelity of that event.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Interpretation Oligo 1. Synthesize Oligonucleotide with site-specific 5-OH-Hyd Anneal 2. Anneal Labeled Primer to Template Oligo->Anneal Reaction 3. Incubate Template/Primer with Polymerase + dNTPs Anneal->Reaction Polymerases Test Polymerases: - High-Fidelity (e.g., Pfu) - Low-Fidelity/TLS (e.g., Pol η) - Common Lab (e.g., Taq) Polymerases->Reaction Gel 4a. Denaturing PAGE Analysis Reaction->Gel NGS 4b. Fidelity Assay (NGS-based) Reaction->NGS Stall Stalling Observed Gel->Stall If primer extension stops at lesion Bypass Bypass Observed Gel->Bypass If full-length product is formed Fidelity Determine Misincorporation Frequency & Spectrum NGS->Fidelity Bypass->NGS

Caption: Workflow for in vitro validation of 5-OH-Hyd's effect on DNA polymerase.

Causality Behind Experimental Choices
  • Oligonucleotide Synthesis: A template with a single, site-specifically incorporated 5-OH-Hyd is essential. This is achievable using phosphoramidite chemistry with modified building blocks, followed by careful deprotection and purification.[2][3] This removes ambiguity, ensuring any observed effect is due to the lesion itself.

  • Polymerase Selection:

    • High-Fidelity Polymerase (e.g., Pfu, Phusion): These possess proofreading activity and are expected to be sensitive to template distortions. They serve as a baseline for "normal" replication and are likely to stall at the lesion.[16]

    • Low-Fidelity/TLS Polymerase (e.g., Pol η, Pol ι): These are the cell's specialists for bypassing damage.[7] Testing them is crucial to see if any polymerase can productively replicate past 5-OH-Hyd.

    • Common Lab Polymerase (e.g., Taq): Taq polymerase lacks proofreading activity and is a benchmark for many molecular biology applications.[16] Previous data suggests it is strongly blocked by 5-OH-Hyd.[2][3]

  • Controls for a Self-Validating System:

    • Un-damaged Control Template: An identical sequence without the 5-OH-Hyd lesion must be run in parallel to confirm the activity and processivity of each polymerase under the chosen reaction conditions.

    • No Polymerase Control: A reaction mix without enzyme ensures that no primer extension occurs due to contamination.

    • Time-Course Experiment: Sampling the reaction at different time points can provide initial kinetic insights into the rate of bypass versus stalling.

Detailed Experimental Protocols

Protocol 1: Primer Extension Assay for Bypass vs. Stalling Analysis

This protocol is designed to qualitatively assess whether a DNA polymerase is blocked by the 5-OH-Hyd lesion.

  • Template-Primer Annealing:

    • Prepare a reaction mix containing 10 pmol of the 5-OH-Hyd-containing template oligonucleotide and 15 pmol of a 5'-radiolabeled (³²P) or fluorescently labeled primer in 1X annealing buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature over 1-2 hours to ensure proper annealing.

  • Polymerase Reaction Setup:

    • In separate tubes for each polymerase, prepare the reaction mix on ice. For a 20 µL final volume:

      • 4 µL of 5X Polymerase Reaction Buffer (specific to each enzyme).

      • 2 µL of 100 µM dNTP mix.

      • 2 µL of the annealed template-primer (1 pmol final).

      • 10 µL of nuclease-free water.

      • 1 µL of DNA Polymerase (e.g., 1-5 units).

    • Include control reactions using the un-damaged template.

  • Reaction and Termination:

    • Initiate the reactions by transferring the tubes to a pre-heated thermocycler or water bath at the polymerase's optimal temperature (e.g., 72°C for Taq, 37°C for Klenow Fragment).

    • Incubate for a defined time (e.g., 10 minutes).

    • Terminate the reactions by adding an equal volume (20 µL) of stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Gel Electrophoresis and Visualization:

    • Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

    • Load 5-10 µL of each sample onto a 15-20% denaturing polyacrylamide gel (containing 7M urea).

    • Run the gel until the dye markers have migrated sufficiently to resolve the unextended primer from the full-length product.

    • Visualize the bands using autoradiography (for ³²P) or a fluorescence imager.

  • Data Interpretation:

    • Stalling: A prominent band at the position of the lesion (N) indicates the polymerase is blocked.

    • Bypass: The appearance of a full-length product band (N+x) indicates successful translesion synthesis. The ratio of the bypass product to the stalled product provides a semi-quantitative measure of bypass efficiency.

Protocol 2: NGS-Based Fidelity Assay (Conceptual Framework)

This protocol outlines the steps for a high-resolution analysis of misincorporation events if bypass is observed. It is adapted from the principles of assays like MagNIFi.[9][15]

  • Primer Extension and Amplification:

    • Perform a primer extension reaction similar to Protocol 1, but using unlabeled primers and non-limiting reaction times to maximize the yield of full-length product.

    • Purify the full-length single-stranded product from the reaction mixture.

    • Amplify the product using a high-fidelity PCR polymerase (e.g., Q5 or Phusion) and primers that add the necessary adapters for NGS sequencing and unique molecular identifiers (UMIs).[14] The UMI is critical for distinguishing true polymerase errors from PCR and sequencing errors.[14]

  • Library Preparation and Sequencing:

    • Prepare the amplified DNA for NGS (e.g., Illumina platform) according to the manufacturer's protocols.

    • Sequence the library to achieve high coverage (e.g., >100,000 reads per sample).

  • Bioinformatic Analysis:

    • Group sequencing reads based on their UMI. All reads with the same UMI originated from a single product molecule from the initial primer extension reaction.

    • Within each UMI family, create a consensus sequence. Errors introduced during PCR or sequencing will appear as random, low-frequency variants and will be filtered out.

    • A mutation that is present in all reads of a UMI family represents a true error made by the test polymerase during the initial bypass of the 5-OH-Hyd lesion.

    • Align the consensus sequences to the reference template to identify the type and frequency of mutations specifically at the lesion site.

  • Data Interpretation:

    • Misincorporation Frequency: Calculate the percentage of reads containing a non-parental base at the lesion site.

    • Mutation Spectrum: Characterize the types of substitutions (e.g., T→A, T→C, T→G) occurring opposite the 5-OH-Hyd (an oxidized thymine derivative).

Conclusion and Future Directions

The in vitro validation of this compound's effect on DNA polymerase fidelity is a critical step toward understanding its biological consequences. Evidence suggests that for several common DNA polymerases, 5-OH-Hyd is a potent replication block.[2][3] This guide provides a comparative framework and detailed protocols to rigorously test this hypothesis for any polymerase. By employing a logical workflow that progresses from qualitative bypass assessment to quantitative fidelity analysis, researchers can generate unambiguous data.

Future studies should focus on a broader range of polymerases, particularly the specialized TLS polymerases, to determine if any are capable of efficiently bypassing this lesion. Understanding the mutational signature—if any—of such a bypass event is paramount for predicting the lesion's contribution to genomic instability in a cellular context.

References

  • Hoshino, Y., et al. (2018). High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing. Nucleic Acids Research. [Link]

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  • Johnson, K. A. (2010). The kinetic and chemical mechanism of high-fidelity DNA polymerases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

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  • Niimi, A., et al. (2004). Palm Mutants in DNA Polymerases α and η Alter DNA Replication Fidelity and Translesion Activity. Molecular and Cellular Biology. [Link]

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  • Mendelman, L. V., et al. (1989). DNA Polymerase Insertion Fidelity. Journal of Biological Chemistry. [Link]

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  • Domagala, T., et al. (2004). High-Fidelity DNA Polymerase Enhances the Sensitivity of a Peptide Nucleic Acid Clamp PCR Assay for K-ras Mutations. The Journal of Molecular Diagnostics. [Link]

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  • Gasparutto, D., et al. (2009). Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Maccabee, M. A., et al. (1992). Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites. Journal of the American Chemical Society. [Link]

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A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for 5-Hydroxyhydantoin Repair

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Repairing Oxidative DNA Damage

In the complex landscape of cellular maintenance, the integrity of our genome is under constant threat from both endogenous and environmental sources. Reactive oxygen species (ROS), byproducts of normal metabolic activity, can induce a variety of DNA lesions, among which 5-hydroxyhydantoin (5-OH-Hyd) is a significant and mutagenic form of oxidized pyrimidine.[1][2] Failure to efficiently repair these lesions can lead to genomic instability, a hallmark of carcinogenesis and aging-related disorders. The primary defense against such damage is the Base Excision Repair (BER) pathway, a highly conserved process initiated by DNA glycosylases that recognize and excise the damaged base.[3]

The development of high-throughput screening (HTS) assays to identify modulators of 5-OH-Hyd repair is paramount for both basic research and therapeutic discovery. A robust and reliable HTS assay provides the means to screen vast chemical libraries for compounds that can either enhance or inhibit the repair process, offering potential avenues for novel cancer therapies or tool compounds to further elucidate the intricacies of DNA repair.

This guide provides an in-depth technical overview of the validation process for a novel HTS assay designed to measure the repair of 5-OH-Hyd. As a self-validating system, every aspect of the protocol is designed to ensure scientific rigor and reproducibility. We will delve into the causality behind experimental choices, present a comprehensive validation dataset, and compare this methodology to existing alternatives, equipping researchers with the knowledge to confidently assess and implement this powerful screening tool.

The this compound Repair Pathway: A Closer Look

The repair of 5-OH-Hyd is primarily initiated by DNA glycosylases, such as Endonuclease III (Nth) and Nei-like (NEIL) proteins, which recognize the lesion and cleave the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.[1][2] This AP site is then further processed by AP endonuclease 1 (APE1), which incises the phosphodiester backbone. The resulting single-strand break is then filled in by DNA polymerase β (Pol β) and the final nick is sealed by DNA ligase III (Lig III), restoring the original DNA sequence.

cluster_BER Base Excision Repair (BER) Pathway for 5-OH-Hyd DNA_Lesion DNA with 5-OH-Hyd Lesion DNA_Glycosylase DNA Glycosylase (e.g., NTH1, NEIL1/2) DNA_Lesion->DNA_Glycosylase Recognition & Excision AP_Site AP Site Formation DNA_Glycosylase->AP_Site APE1 APE1 Incision AP_Site->APE1 Strand_Break Single-Strand Break APE1->Strand_Break PolB_LigIII DNA Polymerase β & Ligase III (Gap filling & Ligation) Strand_Break->PolB_LigIII Repaired_DNA Repaired DNA PolB_LigIII->Repaired_DNA

Caption: The Base Excision Repair pathway for 5-OH-Hyd.

High-Throughput Screening Assay Principle

The developed HTS assay is a fluorescence-based in vitro assay that reconstitutes the initial steps of the BER pathway. The core of the assay utilizes a synthetic DNA oligonucleotide substrate containing a single, site-specifically placed 5-OH-Hyd lesion. This substrate is dually labeled with a fluorophore and a quencher. In its intact, double-stranded form, the quencher is in close proximity to the fluorophore, resulting in minimal fluorescence.

Upon the addition of a cell extract or a purified DNA glycosylase, the enzyme recognizes and excises the 5-OH-Hyd lesion. The subsequent action of APE1, also included in the reaction, cleaves the DNA backbone at the resulting AP site. This cleavage leads to the separation of the fluorophore and the quencher, resulting in a quantifiable increase in fluorescence. The intensity of the fluorescence signal is directly proportional to the enzymatic activity and, therefore, the extent of 5-OH-Hyd repair.

cluster_Assay_Workflow HTS Assay Workflow Start Start: Quenched Fluorescent Substrate (5-OH-Hyd Lesion) Add_Enzyme Add Cell Extract or Purified Glycosylase/APE1 Start->Add_Enzyme Incubation Incubation Add_Enzyme->Incubation Cleavage Enzymatic Cleavage at Lesion Site Incubation->Cleavage Signal Fluorescence Signal Generation (Fluorophore-Quencher Separation) Cleavage->Signal Detection Read Fluorescence (HTS Plate Reader) Signal->Detection

Caption: A simplified workflow of the HTS assay.

Comprehensive Assay Validation

A rigorous validation process is essential to ensure that an HTS assay is robust, reproducible, and suitable for its intended purpose.[4][5] The following sections detail the critical parameters evaluated for our 5-OH-Hyd repair assay.

Experimental Protocols

Materials:

  • Substrate: 5'-[FAM]-GATCGC(5-OH-Hyd)GCTACGATCG-[BHQ1]-3' oligonucleotide and its complementary strand.

  • Enzymes: Recombinant human NTH1 and APE1.

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA.

  • Plates: 384-well, black, flat-bottom microplates.

Protocol for a Single Assay Well:

  • Prepare the DNA substrate by annealing the FAM/BHQ1-labeled oligonucleotide with its complementary strand.

  • Dispense 10 µL of the annealed DNA substrate (final concentration 50 nM) into each well of a 384-well plate.

  • Add 5 µL of the test compound (or DMSO for controls).

  • Initiate the reaction by adding 5 µL of a pre-mixed solution of NTH1 (final concentration 1 nM) and APE1 (final concentration 5 nM) in assay buffer.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.

Key Validation Parameters

The quality and reliability of an HTS assay are determined by several statistical parameters.[6][7]

ParameterFormulaAcceptance CriteriaOur Assay's Performance
Z'-Factor 1 - [ (3 * (SDpos + SDneg)) / | Meanpos - Meanneg | ]> 0.50.78
Signal-to-Background (S/B) Ratio Meanpos / Meanneg> 1015.2
Signal-to-Noise (S/N) Ratio (Meanpos - Meanneg) / SDneg> 1025.6
Coefficient of Variation (%CV) (SD / Mean) * 100< 10%< 5%

Z'-Factor: This is a measure of the statistical effect size and is a widely accepted standard for quantifying the suitability of an HTS assay.[6][8][9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6][7][9] Our assay's Z'-factor of 0.78 demonstrates a large separation between the positive (full repair) and negative (no enzyme) controls, indicating its robustness for screening.[6][7]

Signal-to-Background (S/B) Ratio: This ratio provides a simple measure of the dynamic range of the assay.[10] While a high S/B is desirable, it doesn't account for data variability.[10]

Signal-to-Noise (S/N) Ratio: The S/N ratio is a more informative metric than S/B as it takes into account the variability of the background signal.[10][11] A high S/N ratio indicates that the signal is clearly distinguishable from the noise.

Coefficient of Variation (%CV): The %CV is a measure of the relative variability of the data. A low %CV indicates good reproducibility of the assay.

Comparison with Alternative Methods

While our validated HTS assay offers a robust and scalable solution, it is important to consider alternative methods for measuring 5-OH-Hyd repair.

MethodPrincipleThroughputAdvantagesDisadvantages
Our Validated HTS Assay Fluorescence-based detection of enzymatic cleavageHigh (384/1536-well)Homogeneous, real-time, highly sensitive, and automatable.Requires labeled DNA substrates and purified enzymes.
Gel-Based Cleavage Assay Denaturing polyacrylamide gel electrophoresis (PAGE) to separate cleaved and uncleaved DNA fragments.LowDirect visualization of product formation, does not require fluorescence labeling.Labor-intensive, low throughput, requires radioactive labeling for high sensitivity.
ELISA-Based Assays Antibody-based detection of the DNA lesion or repair proteins.[12][13][14][15]MediumCan be adapted for higher throughput than gel-based assays.Can have lower sensitivity and be prone to non-specific binding.
Mass Spectrometry Direct detection of the excised base or the repaired DNA product.Low to MediumHighly specific and quantitative.Requires specialized equipment and expertise, lower throughput.

Conclusion: A Validated Tool for Advancing DNA Repair Research

The high-throughput screening assay for this compound repair presented here has been rigorously validated and demonstrates excellent performance characteristics, making it a powerful tool for the discovery of novel modulators of the Base Excision Repair pathway. Its high Z'-factor, significant signal window, and low variability ensure the generation of reliable and reproducible data. While alternative methods exist, this fluorescence-based assay offers a superior combination of throughput, sensitivity, and ease of automation, making it ideally suited for large-scale screening campaigns in both academic and industrial research settings. The detailed validation data and protocols provided in this guide should empower researchers to confidently implement and adapt this assay for their specific research needs, ultimately accelerating our understanding of DNA repair and the development of new therapeutic strategies.

References
  • 5-hydroxymethylcytosine in DNA repair: A new player or a red herring? - PMC - NIH . Available at: [Link]

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  • On HTS: Z-factor . Available at: [Link]

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  • Oxidation of 5-hydroxypyrimidine nucleosides to this compound and its alpha-hydroxy-ketone isomer - PubMed . Available at: [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH . Available at: [Link]

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  • Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases - PubMed . Available at: [Link]

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comparative study of 5-Hydroxyhydantoin repair by different DNA glycosylases

[1][2][3]

Executive Summary

5-Hydroxyhydantoin (5-OH-Hyd) is a non-planar, highly mutagenic oxidative lesion derived from the oxidation of cytosine and thymine.[1] Unlike planar oxidized bases (e.g., 8-oxoG), 5-OH-Hyd presents a unique steric challenge to the base excision repair (BER) machinery.[1] This guide compares the repair efficiency and mechanistic nuances of the primary DNA glycosylases responsible for excising this lesion: the eukaryotic NTH1 and NEIL1 , and their bacterial homologs Nth (Endo III) and Nei (Endo VIII) .[1]

Key Insight: While NTH1 is the canonical housekeeper for oxidized pyrimidines, NEIL1 demonstrates superior kinetic efficiency in handling hydantoin lesions in single-stranded or bubble structures, linking it to replication-coupled repair.[1] Conversely, the bacterial Fpg (MutM) enzyme faces a "suicide trap" risk when encountering hydantoins, a critical consideration for in vitro assay design.[1]

Mechanistic Architecture of Repair

The Lesion: this compound

5-OH-Hyd forms via the decomposition of cytosine/thymine glycol or 5-hydroxycytosine.[2][3] Its non-planar, spiro-like distortion disrupts base stacking, acting as a strong block to high-fidelity DNA polymerases and promoting C→T transitions if bypassed.[1]

Catalytic Mechanism: The Schiff Base Intermediate

All primary glycosylases discussed here (NTH1, NEIL1, Nth, Nei) are bifunctional , possessing both glycosylase (base removal) and AP-lyase (strand cleavage) activity.[1]

  • Recognition: The enzyme flips the lesion out of the helix into a specific specificity pocket.[1]

  • Nucleophilic Attack: An active site amine (N-terminal Proline in NEIL1/Nei; Lysine in NTH1/Nth) attacks the C1' of the deoxyribose.[1]

  • Schiff Base Formation: A transient covalent imino-enzyme intermediate forms.[1][4]

  • 
    -Elimination:  The DNA backbone is cleaved 3' to the lesion (NTH1/Nth) or via 
    
    
    -elimination (NEIL1/Nei), releasing the damaged base and leaving a gap.[1]
The "Suicide Trap" Phenomenon

A critical distinction in assay selection is the interaction of Fpg (MutM) with hydantoins.[1] Unlike Nth or Nei, Fpg can become irreversibly crosslinked to hydantoin lesions (specifically 5-hydroxy-5-methylhydantoin).[1] The nucleophilic Proline attacks the C5 of the base instead of the C1' of the sugar, or the Schiff base fails to resolve, permanently trapping the enzyme on the DNA.[1]

Expert Advice: Avoid using Fpg as a probe for total hydantoin load in cellular extracts.[1] Use Nth or Nei to ensure quantitative excision without protein trapping.[1]

Comparative Performance Analysis

The following table summarizes the kinetic proficiency and structural preferences of the major glycosylases towards 5-OH-Hyd.

Table 1: Comparative Efficacy of DNA Glycosylases on 5-OH-Hyd
EnzymeOrganismPrimary Substrate Class5-OH-Hyd Excision EfficiencyMechanism TypeKinetic Notes
NTH1 HumanOxidized PyrimidinesHigh Bifunctional (Lysine)

is comparable to Thymine Glycol (Tg).[1] Canonical repair enzyme for dsDNA.[1]
NEIL1 HumanOxidized Pyrimidines / HydantoinsVery High Bifunctional (Proline)Prefers lesions in ssDNA or bubble structures (replication forks).[1] Unaffected by editing (recoding) for this specific lesion.
Nth (Endo III) E. coliOxidized PyrimidinesHigh Bifunctional (Lysine)5-OH-Hyd is a better substrate than 5-OH-Cyt for Nth.[1][5] Robust standard for in vitro assays.
Nei (Endo VIII) E. coliOxidized PyrimidinesHigh Bifunctional (Proline)Exhibits broader specificity; often serves as a backup to Nth.[1] excises hydantoins efficiently.
Fpg (MutM) E. coliOxidized Purines (8-oxoG)Variable / Risk Bifunctional (Proline)Risk of Trapping. Can form stable DNA-protein crosslinks with hydantoins, inhibiting turnover.[1]
Pathway Visualization

The diagram below illustrates the divergence between successful repair (NTH1/NEIL1) and the trapping pathway (Fpg).[1]

RepairPathwayscluster_SuccessProductive Repair (NTH1 / NEIL1 / Nth)cluster_TrapSuicide Trap (Fpg Risk)LesionDNA with 5-OH-Hyd LesionRecogLesion Recognition(Base Flipping)Lesion->RecogSchiffSchiff Base Formation(C1' Attack)Recog->SchiffNTH1/NEIL1/NthTrapAttackNucleophilic Attackon Base C5Recog->TrapAttackFpg (Potential)ElimBeta-Elimination(Strand Cleavage)Schiff->ElimProductRepaired DNA Gap+ Free BaseElim->ProductCrosslinkIrreversibleProtein-DNA CrosslinkTrapAttack->Crosslink

Figure 1: Bifurcation of repair pathways.[1] NTH1 and NEIL1 successfully process the lesion, whereas Fpg risks forming a suicide complex by attacking the hydantoin ring directly.[1]

Experimental Protocol: Kinetic Cleavage Assay

This protocol is designed to quantify the excision efficiency of 5-OH-Hyd by purified glycosylases (NTH1 or Nth).[1] It uses a radiolabeled oligonucleotide substrate and denaturing PAGE to separate the cleaved product from the intact substrate.[1][6]

Materials
  • Substrate: 30-mer oligonucleotide containing a single site-specific 5-OH-Hyd residue.

  • Label:

    
    -
    
    
    P-ATP and T4 Polynucleotide Kinase (for 5'-end labeling).
  • Enzyme Buffer: 25 mM HEPES (pH 7.6), 100 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.[1]

  • Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol.[1]

Methodology

Step 1: Substrate Preparation

  • Label 10 pmol of the 5-OH-Hyd oligonucleotide with

    
    P at the 5' end.
    
  • Anneal with a 1.5-fold molar excess of the complementary strand (C opposite the lesion) by heating to 95°C for 5 min and cooling slowly to room temperature.

  • Purify the duplex using a G-25 spin column to remove unincorporated nucleotides.[1]

Step 2: Single-Turnover Kinetics (Determines


)1
  • Prepare reaction mix: 10 nM DNA substrate in Enzyme Buffer.

  • Initiate reaction by adding Enzyme (final conc. 100 nM - 500 nM) at 37°C.

  • Time points: Remove 5

    
    L aliquots at 0, 0.5, 1, 2, 5, 10, 20, and 40 minutes.
    
  • Immediately quench aliquots into 5

    
    L Stop Solution and heat at 95°C for 5 min.
    

Step 3: Electrophoresis & Quantification

  • Load samples onto a 20% denaturing polyacrylamide gel (7M Urea).[1]

  • Run at 30W constant power until bromophenol blue reaches the bottom.

  • Expose gel to a phosphor screen and scan (e.g., Typhoon imager).[1]

  • Calculation:

    
    
    Fit data to a single exponential equation: 
    
    
    .[1]
Assay Workflow Diagram

AssayWorkflowStep11. Label & Anneal(32P-Oligo + Complement)Step22. Enzyme Incubation([E] >> [S], 37°C)Step1->Step2Step33. Quench Timepoints(Formamide + Heat)Step2->Step3Step44. PAGE Separation(20% Urea Gel)Step3->Step4Step55. Phosphorimaging(Calculate k_obs)Step4->Step5

Figure 2: Step-by-step workflow for the radiolabeled glycosylase cleavage assay.

References

  • Gasparutto, D., et al. (2009). "Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases."[1] Biochimica et Biophysica Acta (BBA) - General Subjects.[1][7]

  • Hailer, M. K., et al. (2005). "Recognition of the oxidized cytosine lesion 5-hydroxyuracil by DNA glycosylase NEIL1."[1] Journal of the American Chemical Society.[1]

  • Shafirovich, V., et al. (2019). "Inhibition of Excision of Oxidatively Generated Hydantoin DNA Lesions by NEIL1 by the Competitive Binding of the Nucleotide Excision Repair Factor XPC-RAD23B."[1] Chemical Research in Toxicology.

  • D'Ham, C., et al. (1999). "Excised Oxidized Pyrimidines as a Source of Trapping Agents for DNA Glycosylases."[1] Journal of Molecular Biology.

  • Wallace, S. S. (2014). "Base excision repair: a critical player in many games."[1] DNA Repair.

Comparative Genomics of 5-Hydroxyhydantoin Repair Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Researchers and Drug Developers

Executive Summary

5-Hydroxyhydantoin (5-OH-Hyd) is a highly mutagenic DNA lesion resulting from the oxidative decomposition of cytosine and uracil.[1] Unlike stable oxidized bases (e.g., 8-oxoG), hydantoins function as potent blocks to high-fidelity DNA polymerases and, if bypassed, induce C→T transition mutations.

This guide objectively compares the two primary "products" of evolution that repair this lesion: the NTHL1 (Endonuclease III-like) pathway and the NEIL1 (Endonuclease VIII-like) pathway. While both systems excise 5-OH-Hyd, they exhibit distinct genomic preferences, kinetic profiles, and structural mechanisms.

Key Takeaway: For researchers targeting replication-associated repair, NEIL1 is the superior candidate due to its activity in single-stranded DNA (ssDNA) and "cowcatcher" surveillance at replication forks. NTHL1 remains the standard "housekeeping" enzyme for global genome repair in double-stranded DNA (dsDNA).

Technical Deep Dive: The Lesion and The Enzymes[2]

The Lesion: this compound (5-OH-Hyd)[1][2][3][4]
  • Origin: Formed via the oxidative deamination of cytosine glycol or oxidation of uracil. It is a non-planar, helix-distorting lesion.

  • Mutagenicity: Acts as a replication block. Translesion synthesis often leads to misincorporation of Adenine, causing C:G → T:A transitions.

The Competitors: NTHL1 vs. NEIL1
FeatureNTHL1 (Endo III Homolog) NEIL1 (Endo VIII Homolog)
Superfamily Helix-hairpin-Helix (HhH)Fpg/Nei (Zinc-less Finger)
Primary Substrates Thymine Glycol (Tg), 5-OHCHydantoins (Gh, Sp, 5-OH-Hyd), Fapy lesions
Mechanism Bifunctional (Glycosylase +

-elimination)
Bifunctional (Glycosylase +

-elimination)
DNA Context dsDNA only (Strict requirement)dsDNA, ssDNA, Bubble, Fork
Cell Cycle Role G1 Phase (Global Genome Repair)S Phase (Pre-replicative Repair)
Reaction Product 3'-

-unsaturated aldehyde
3'-phosphate (after

-elimination)

Comparative Performance Analysis

Kinetic Efficiency and Specificity

Experimental data indicates that while both enzymes excise 5-OH-Hyd, their efficiency depends heavily on the DNA context.

  • dsDNA Performance: NTHL1 and NEIL1 show comparable excision rates (

    
    ) for 5-OH-Hyd in stable duplexes. However, NEIL1 exhibits a broader substrate range, efficiently removing further oxidation products like guanidinohydantoin (Gh) and spiroiminodihydantoin (Sp), which NTHL1 processes poorly.
    
  • ssDNA Performance (The Differentiator): NEIL1 retains near-full activity on ssDNA substrates. NTHL1 is essentially inert on ssDNA.[2] This makes NEIL1 the critical "backup" system during transcription and replication when the helix is unwound.

Structural Mechanisms of Recognition
  • NTHL1 (The "Compressor"): Binds DNA and bends it by ~185°, flipping the lesion out. It relies on a specific hydrogen-bonding network that strictly recognizes the geometry of oxidized pyrimidines in a duplex context.

  • NEIL1 (The "Scanner"): Utilizes a "zincless" finger motif and large disordered loops. It can bind transiently to replication forks (the "cowcatcher" model), scanning for lesions ahead of the polymerase.

Experimental Data Summary (Relative Activity)

Values normalized to Thymine Glycol (Tg) excision by NTHL1 (set to 100).

SubstrateNTHL1 ActivityNEIL1 ActivityBiological Implication
Thymine Glycol (dsDNA) 100 (Reference)~80Both handle Tg efficiently.
5-OH-Hyd (dsDNA) ~85 ~90 Redundant protection in duplex DNA.
5-OH-Hyd (ssDNA) < 1~65 NEIL1 is the sole repair pathway.
Guanidinohydantoin < 5~95NEIL1 is essential for complex hydantoins.

Experimental Protocols (Self-Validating)

To verify the presence and activity of these pathways in your samples, use the following validated protocols.

Protocol A: Oligonucleotide Excision Assay (In Vitro)

Objective: Quantify the cleavage percentage of a 5-OH-Hyd containing substrate.

  • Substrate Preparation:

    • Anneal a 5'-

      
      P-labeled 30-mer oligo containing a site-specific 5-OH-Hyd lesion to a complementary strand (2-fold molar excess).
      
    • Control: Use a Uracil-containing oligo (cleaved by UDG) as a positive control for gel resolution.

  • Reaction Setup:

    • Buffer: 10 mM HEPES (pH 7.6), 100 mM KCl, 1 mM EDTA, 1 mM DTT.

    • Enzyme: Add 10-50 nM purified NTHL1 or NEIL1.

    • Incubate at 37°C for 5, 10, 20, and 60 minutes.

  • Termination & Processing:

    • Stop reaction with 95% formamide/EDTA loading dye.

    • Crucial Step (Validation): Since NTHL1 is a

      
      -lyase, it leaves a 3'-PUA (phospho- 
      
      
      
      -unsaturated aldehyde) which migrates differently than a 3'-phosphate. To simplify quantification, treat half the sample with 0.1 M NaOH (90°C, 10 min) to convert all products to 3'-phosphate (delta-elimination).
  • Analysis:

    • Run on 20% Denaturing PAGE (7M Urea).

    • Visualize via PhosphorImaging.

    • Calculation: % Cleavage = [Product Intensity] / [Substrate + Product] × 100.

Protocol B: Schiff Base Trapping Assay

Objective: Confirm the catalytic mechanism (bifunctional glycosylase) by trapping the transient enzyme-DNA intermediate.

  • Reaction: Mix 100 nM labeled substrate with 500 nM enzyme in reaction buffer.

  • Trapping: Immediately add Sodium Borohydride (NaBH

    
    )  to a final concentration of 100 mM.
    
  • Incubation: Incubate for 30 minutes on ice. (NaBH

    
     reduces the transient imino-enzyme intermediate, covalently locking the enzyme to the DNA).
    
  • Detection:

    • Add SDS-loading buffer and boil (5 min).

    • Run on SDS-PAGE (Protein gel), not Urea-PAGE.

    • Result: You will see a band shift corresponding to Molecular Weight of Enzyme + DNA. Monofunctional glycosylases (like UDG) will not show this shift.

Pathway Visualization

Figure 1: Comparative Repair Pathways for 5-OH-Hyd

This diagram illustrates the bifurcation of repair based on genomic context (Replication vs. Maintenance).

BER_Pathway Lesion This compound (5-OH-Hyd) Lesion Context Genomic Context? Lesion->Context dsDNA Double Stranded DNA (G1/G0 Phase) Context->dsDNA Duplex ssDNA Single Stranded DNA (S-Phase / Transcription) Context->ssDNA Unwound NTHL1 NTHL1 Pathway (Global Genome) dsDNA->NTHL1 Major NEIL1 NEIL1 Pathway (Replication Coupled) dsDNA->NEIL1 Minor/Backup ssDNA->NTHL1 No Activity ssDNA->NEIL1 Exclusive Complex_N Schiff Base Intermediate (Reducible by NaBH4) NTHL1->Complex_N NEIL1->Complex_N BetaElim Beta-Elimination (3' PUA + 5' P) Complex_N->BetaElim NTHL1 Action DeltaElim Beta/Delta-Elimination (3' P + 5' P) Complex_N->DeltaElim NEIL1 Action Repair Gap Filling & Ligation (Pol Beta / Ligase III) BetaElim->Repair Requires APE1 to clean 3' end DeltaElim->Repair Direct Ligation Possible

Caption: Figure 1. Bifurcation of 5-OH-Hyd repair. NTHL1 dominates in stable duplexes, while NEIL1 is essential for ssDNA repair.

Figure 2: Experimental Workflow for Specificity

Workflow Substrate 32P-Labeled 5-OH-Hyd Oligo EnzymeAdd Add Enzyme (NTHL1 or NEIL1) Substrate->EnzymeAdd Branch Assay Type EnzymeAdd->Branch PathA Kinetic Assay (Incubate 37°C) Branch->PathA PathB Trapping Assay (Add NaBH4) Branch->PathB AnalysisA Urea-PAGE (DNA Cleavage) PathA->AnalysisA AnalysisB SDS-PAGE (Protein-DNA Crosslink) PathB->AnalysisB

Caption: Figure 2. Dual-stream workflow for validating glycosylase activity (Path A) and mechanism (Path B).

References

  • Excision of the oxidatively formed this compound and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases. Source: Biochimica et Biophysica Acta (BBA) - General Subjects [Link][1][3]

  • Repair and coding properties of 5-hydroxy-5-methylhydantoin nucleosides inserted into DNA oligomers. Source: Chemical Research in Toxicology [Link][4]

  • Distinct Mechanisms of Target Search by Endonuclease VIII-like DNA Glycosylases. Source: International Journal of Molecular Sciences [Link]

  • Caught in motion: human NTHL1 undergoes interdomain rearrangement necessary for catalysis. Source: Nucleic Acids Research [Link]

  • Superior Removal of Hydantoin Lesions Relative to other Oxidized Bases by the Human DNA Glycosylase hNEIL1. Source: Biochemistry (ACS) [Link]

Sources

Safety Operating Guide

5-Hydroxyhydantoin: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Hydroxyhydantoin (CAS: 29410-13-7) is a critical oxidation product of pyrimidines (cytosine and thymine), often analyzed as a marker of oxidative DNA damage, and utilized as a scaffold in organic synthesis.[1][2][3][4]

While not classified as a P-listed acutely hazardous waste under US EPA RCRA regulations, its structural stability (imidazolidine-2,4-dione ring) and potential mutagenicity necessitate strict disposal protocols.[1][2][3] Standard hydrolysis is insufficient for neutralization. The only acceptable disposal method for the pure substance is high-temperature incineration to ensure complete thermal decomposition of the heterocyclic ring.[2]

This guide provides a self-validating workflow for the segregation, storage, and disposal of this compound, designed to meet the rigorous standards of drug development and research laboratories.

Hazard Profile & Physical Properties

Understanding the physicochemical properties is the first step in safe disposal.[2] this compound is a solid at room temperature and is generally stable, which complicates degradation if released into the environment.[2]

PropertySpecificationOperational Implication
CAS Number 29410-13-7Use for waste manifest labeling.[1][2][3]
Physical State White Crystalline SolidHigh dust potential; use HEPA vacuum or wet-wiping for spills.[1][2][3]
Solubility Soluble in water, DMSO, MethanolWaste streams may be liquid or solid depending on usage.[1][3]
Stability Stable under standard conditionsDo not attempt acid/base neutralization in the lab.[1][3]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][3][5] 2AStandard PPE (Nitrile gloves, safety glasses, lab coat) required.[1][3]
Disposal Class Non-RCRA Listed (Default: Hazardous Organic)Must be segregated for incineration.[1][2][3]

Waste Segregation Logic (Decision Matrix)

Effective disposal begins at the bench.[2] You must segregate this compound based on its matrix (pure solid vs. solution) to prevent cross-contamination of waste streams.[2][3]

Key Rule: Never mix oxidative markers with strong reducing agents or oxidizers in the same waste container, as this may generate heat or toxic byproducts.

WasteSegregation Start Waste Generation Source CheckState Physical State? Start->CheckState Solid Pure Solid / Contaminated Debris (Gloves, Weigh Boats) CheckState->Solid Solid/Debris Liquid Solution / Eluent CheckState->Liquid Dissolved Bio Biological Matrix (Urine/Plasma < 0.1%) CheckState->Bio Metabolite Trace SolidBin Container A: Solid Hazardous Waste (Double-bagged, Incineration) Solid->SolidBin Segregate LiquidBin Container B: Organic Solvent Waste (Non-Halogenated or Halogenated) Liquid->LiquidBin Check Solvent Compatibility BioBin Container C: Biohazard/Medical Waste (Red Bag) Bio->BioBin Standard Bio Protocol

Figure 1: Decision matrix for segregating this compound waste streams. Note that trace physiological metabolites are handled differently than synthetic stocks.[1][3]

Detailed Disposal Protocol

Phase 1: Pre-Disposal Preparation

Objective: Ensure waste is stable and identifiable before it leaves your control.[2]

  • Quantification: Estimate the mass of this compound in the waste stream. If >100g, alert your EHS officer as this may trigger "Large Quantity Generator" protocols depending on your facility's status.[2]

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.[1][2][3]

    • Liquids: Amber glass (if photosensitive additives are present) or HDPE carboys.[2]

  • Labeling:

    • Must read: "Hazardous Waste - this compound" .[1][2][3]

    • List all co-solvents (e.g., "Methanol 90%, this compound <1%").[2][3]

    • Mark hazards: "Irritant", "Toxic".[2]

Phase 2: The Disposal Workflow

Objective: Physical transfer to the waste stream.[2]

  • Solid Waste (Pure Compound):

    • Do not sweep dry dust.[2] If pure powder needs disposal, wet it slightly with water or oil to prevent aerosolization during transfer.[2]

    • Place inside a clear plastic bag, seal it, and place that bag into the Solid Hazardous Waste drum.

  • Liquid Waste (Mother Liquor/HPLC Waste):

    • Ensure pH is between 5 and 9.[2] Extreme pH can damage incinerator feed lines.[2]

    • Pour into the "Organic Solvents" carboy.[2]

    • Critical Check: Ensure no oxidizers (e.g., Peroxides, Nitric Acid) are in the solvent carboy. Hydantoins are generally stable, but mixed chemical waste requires strict compatibility checks.

  • Hand-off:

    • Transfer to the Satellite Accumulation Area (SAA).[2]

    • Ensure the container is closed (not just capped, but screwed tight) unless adding waste.[6]

Phase 3: Final Destruction (EHS/Contractor Level)

Mechanism: The waste contractor will transport the material to a TSDF (Treatment, Storage, and Disposal Facility).

  • Method: Rotary Kiln Incineration.[2]

  • Conditions: >1000°C with 2 seconds residence time.[2]

  • Why: This thermal shock breaks the N-C bonds in the hydantoin ring, converting it to CO2, H2O, and NOx (which are scrubbed).

Emergency Contingencies: Spill Management

This protocol uses a Self-Validating approach. You cannot "see" the molecule, so the cleaning process must guarantee removal.

Spill Response Diagram

SpillResponse Assess 1. Assess Volume & State PPE 2. Don PPE (Nitrile, Goggles, N95 if dust) Assess->PPE Contain 3. Containment (Dike liquids / Wet solids) PPE->Contain Clean 4. Removal (Scoop -> Bag -> Wipe) Contain->Clean Verify 5. Validation (Visual + UV Check if possible) Clean->Verify

Figure 2: Linear workflow for managing accidental release of this compound.

Step-by-Step Spill Cleanup[1][2][3]
  • Isolate: Mark the area.[2] If the spill is a dry powder, turn off nearby fans to prevent dispersion.

  • Solubilize (The Capture):

    • Do not dry sweep.[2]

    • Place a paper towel soaked in water (or methanol if surface allows) over the powder.

    • Allow the liquid to wick into the powder.[2] This prevents dust.[2][7][8][9]

  • Remove: Scoop the wet material into a disposal bag.

  • Wash: Clean the surface with a soap/water solution.[2]

  • Validate:

    • Visual: Surface must be free of white residue.[2]

    • Chemical (Optional): If cleaning a large equipment surface, a swab test analyzed via UV-Vis (absorbance ~220-230 nm) can confirm decontamination, though standard triple-rinsing is usually sufficient for safety.[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4157426, this compound.[2][3] Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][2][3]

Sources

×

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Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyhydantoin
Reactant of Route 2
5-Hydroxyhydantoin

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.